Ethyl 2-chloro-5-fluoronicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQJBYHGMYTQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464364 | |
| Record name | Ethyl 2-chloro-5-fluoronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139911-30-1 | |
| Record name | Ethyl 2-chloro-5-fluoro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139911-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-5-fluoronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-chloro-5-fluoronicotinate CAS number 139911-30-1 properties
An In-depth Technical Guide to Ethyl 2-chloro-5-fluoronicotinate (CAS 139911-30-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with CAS number 139911-30-1, is a halogenated pyridine derivative of significant interest in medicinal and agrochemical research. Its strategic placement of chloro, fluoro, and ethyl ester functional groups provides a versatile scaffold for the synthesis of complex, high-value molecules. The chlorine atom at the 2-position serves as a reactive site for nucleophilic substitution and cross-coupling reactions, while the fluorine atom at the 5-position often enhances the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive overview of its core properties, validated spectroscopic data, field-proven synthesis protocols, and its strategic application in modern drug discovery programs.
Introduction: The Strategic Importance of Halogenated Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The introduction of halogen atoms, particularly chlorine and fluorine, onto these scaffolds is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. This compound is a prime example of a high-value building block designed for this purpose. It is widely utilized in organic synthesis as a precursor for novel compounds, where the pyridine ring serves as a core structural motif and the halogen atoms provide orthogonal reactivity for subsequent chemical modifications.[1][3] This compound's utility is particularly noted in the synthesis of innovative APIs and agrochemicals, where fine-tuning of molecular properties is critical for efficacy and safety.[4]
Core Physicochemical & Computed Properties
The physical and chemical properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and purification protocol development.
| Property | Value | Reference(s) |
| CAS Number | 139911-30-1 | [5] |
| Molecular Formula | C₈H₇ClFNO₂ | [5] |
| Molecular Weight | 203.60 g/mol | [5] |
| Appearance | Colorless liquid | [4] |
| Density | ~1.328 g/cm³ | [4] |
| Boiling Point | 252.7 °C at 760 mmHg | [4] |
| Flash Point | 106.6 °C | [4] |
| Refractive Index | 1.507 | [4] |
| Solubility | Insoluble in water; soluble in ether, xylene | [4] |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen) | [3] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [3] |
| logP (Computed) | 2.05 | [5] |
Spectroscopic Profile & Structural Elucidation
Structural confirmation is paramount for any reagent used in a synthetic workflow. The following nuclear magnetic resonance (NMR) data, reported in a patent describing the compound's synthesis, provides definitive structural validation.[6]
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |
| ¹H NMR | CDCl₃ | 8.36 | d, J = 2.8 Hz | H-6 (Pyridine) |
| 7.88 | dd, J = 8.0 & 2.8 Hz | H-4 (Pyridine) | ||
| 4.40 | q, J = 7.2 Hz | -O-CH₂ -CH₃ | ||
| 1.39 | t, J = 7.2 Hz | -O-CH₂-CH₃ | ||
| ¹³C NMR | CDCl₃ | 164.5 | s | C =O |
| 160.5 | d, J ≈ 250 Hz (assumed) | C -F | ||
| 158.0 | s | C -Cl | ||
| 146.0 | d, J = 10.8 Hz | C -H (C-6) | ||
| 141.3 | d, J ≈ 25 Hz (assumed) | C -H (C-4) | ||
| 129.2 | d, J = 13.6 Hz | C -COOEt | ||
| 63.9 | s | -O-CH₂ -CH₃ | ||
| 15.4 | s | -O-CH₂-CH₃ |
Note: While detailed FT-IR and Mass Spectrometry (MS) data are not publicly available in peer-reviewed literature, they can typically be obtained from the supplier's Certificate of Analysis.
Synthesis Methodologies: A Field-Proven Protocol
The most efficient and scalable synthesis of this compound involves the selective catalytic hydrogenation of a di-chlorinated precursor. This method avoids the use of harsh or malodorous reagents and offers high selectivity for the removal of the chlorine atom at the 6-position, which is more susceptible to reduction.[6][7]
Experimental Protocol: Selective Dechlorination
This protocol is adapted from the patent literature and represents a reliable method for laboratory-scale synthesis.[6][7]
Step 1: Reaction Setup
-
To a solution of Ethyl 2,6-dichloro-5-fluoronicotinate (50 g, 0.21 mol) in ethyl acetate (1.2 L) within a suitable hydrogenation vessel, add triethylamine (32 g, 0.32 mol).
-
Carefully add Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead; 2.5 g) to the mixture. The triethylamine acts as a base to neutralize the HCl byproduct of the reaction.
Step 2: Hydrogenation
-
Seal the reaction vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel to 3 atmospheres with hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 12 hours, monitoring the hydrogen uptake.
Step 3: Work-up and Purification
-
Once the reaction is complete (as monitored by TLC or GC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Remove the catalyst by filtration through a pad of Celite®. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the resulting oil by column chromatography on silica gel to obtain pure this compound.
Causality Note: The choice of a poisoned catalyst like Lindlar's is critical. A more active catalyst (e.g., Pd/C) could lead to over-reduction, removing the desired chlorine at the 2-position or reducing the pyridine ring itself. The selective removal of the 6-chloro group is favored due to electronic effects and potentially less steric hindrance compared to the 2-position adjacent to the ester.
Synthesis Workflow Diagram
Caption: Workflow for selective catalytic hydrogenation.
Reactivity & Applications in Drug Development
The synthetic value of this compound lies in the distinct reactivity of its functional groups, allowing for sequential and controlled modifications.
-
C2-Chloride: This is the primary reactive site for nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols. It is also an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.
-
C5-Fluoride: The fluorine atom is generally less reactive towards substitution than the chlorine. Its primary role is to modify the electronic properties of the ring and to enhance the metabolic stability and binding characteristics of the final molecule.
-
C3-Ester: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate-specific chemistry.
This multi-functional nature makes it a powerful intermediate for building a diverse library of compounds from a single, common core.
Role as a Versatile Chemical Intermediate
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 1214345-81-9|Ethyl 5-chloro-2-fluoronicotinate|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 7. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to Ethyl 2-chloro-5-fluoronicotinate: A Keystone Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-5-fluoronicotinate, a halogenated pyridine derivative, has emerged as a pivotal building block in contemporary organic synthesis. Its strategic placement of reactive functional groups—a chloro substituent susceptible to displacement, a fluorine atom to modulate electronic properties, and an ethyl ester for further derivatization—renders it an exceptionally versatile intermediate. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application in the development of complex molecules for the pharmaceutical and agrochemical industries.
Molecular Structure and Physicochemical Properties
This compound is a distinct organic compound whose structure and properties are well-defined. The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom, the 3-position with an ethoxycarbonyl group, and the 5-position with a fluorine atom.
The presence of the electron-withdrawing chlorine and fluorine atoms, along with the ester group, makes the pyridine ring electron-deficient, which is a key determinant of its chemical reactivity.
Molecular Diagram:
Caption: 2D structure of this compound.
Table 1: Core Molecular and Physical Properties
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl 2-chloro-5-fluoropyridine-3-carboxylate | [1] |
| CAS Number | 139911-30-1 | [1] |
| Molecular Formula | C₈H₇ClFNO₂ | [2] |
| Molecular Weight | 203.60 g/mol | [2] |
| SMILES | CCOC(=O)C1=CC(F)=CN=C1Cl | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~1.328 g/cm³ | [1] |
| Boiling Point | 252.7 °C at 760 mmHg | [1] |
| Flash Point | 106.6 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and xylene. | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |
Synthesis Protocols
The synthesis of this compound is a critical process for its application in further chemical transformations. Several routes have been developed, with a common strategy involving the selective modification of more highly halogenated pyridine precursors. Below are two representative, field-proven protocols derived from patented industrial methods.
Protocol 2.1: Selective Dechlorination via Catalytic Hydrogenation
This method relies on the selective removal of the 6-chloro substituent from a 2,6-dichloro precursor through catalytic hydrogenation. The 2-chloro position is less reactive under these conditions, allowing for a controlled synthesis.
Workflow Diagram:
Sources
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-chloro-5-fluoronicotinate
Prepared by: Gemini, Senior Application Scientist
Abstract: Ethyl 2-chloro-5-fluoronicotinate (CAS No: 139911-30-1) is a key halogenated pyridine derivative widely utilized as a versatile intermediate in organic synthesis.[1] Its structural motifs are pivotal in the development of novel pharmaceutical compounds and functional materials.[1][2] This guide provides an in-depth exploration of a field-proven synthetic methodology for this compound, focusing on the selective catalytic hydrogenation of 2,6-dichloro-5-fluoronicotinic acid ethyl ester. We will elucidate the causal factors behind the procedural steps, from reaction setup to purification, and detail a comprehensive characterization workflow to validate the final product's identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important chemical entity.
Introduction and Significance
This compound is an organic compound with the chemical formula C₈H₇ClFNO₂ and a molecular weight of 203.60 g/mol .[3] Physically, it presents as a colorless liquid with a characteristic odor, a density of approximately 1.37 g/mL, and is soluble in common organic solvents like ether and xylene while being nearly insoluble in water.[2] Its primary value lies in its role as a building block in medicinal chemistry, where the strategic placement of the chloro and fluoro substituents on the pyridine ring allows for diverse downstream functionalization, making it a crucial intermediate for various drug candidates.[4]
Synthesis Methodology: Selective Catalytic Hydrogenation
The most effective and scalable synthesis of this compound involves the selective de-chlorination of a readily available precursor, Ethyl 2,6-dichloro-5-fluoronicotinate. This approach is favored due to its high selectivity and good yields.[4][5]
Mechanistic Rationale and Core Principles
The foundational principle of this synthesis is the catalytic hydrogenation that selectively removes the chlorine atom at the 6-position of the pyridine ring while leaving the chlorine at the 2-position intact.
-
Causality of Selectivity: The selectivity of this reaction is governed by the electronic and steric environment of the two chlorine atoms. The 6-position chlorine is more susceptible to hydrogenolysis. This selective reduction is achieved by using a specific catalyst, such as Palladium on Carbon (Pd/C) or a Lindlar catalyst, which provides an active surface for the reaction between hydrogen gas and the substrate.[4][5]
-
Role of the Auxiliary Agent: Triethylamine is incorporated into the reaction mixture.[4][5] It acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the de-chlorination process. This is critical as it prevents potential acid-catalyzed side reactions and helps maintain the stability of the desired product.
-
Solvent and Conditions: The reaction is typically performed in a non-protic solvent like ethyl acetate under a hydrogen atmosphere.[5] The pressure and temperature can be modulated to optimize the reaction rate and yield, with conditions ranging from atmospheric pressure at room temperature to slightly elevated pressures (3-5 atm) and temperatures (20-50 °C).[5]
Visualized Synthesis Workflow
The following diagram outlines the complete workflow from the starting material to the final, purified product.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
A Comprehensive Spectroscopic Guide to Ethyl 2-chloro-5-fluoronicotinate for the Modern Laboratory
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key intermediates is paramount. Ethyl 2-chloro-5-fluoronicotinate, a halogenated pyridine derivative, serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, offers multiple avenues for synthetic modification. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in fundamental principles and practical insights.
The Strategic Importance of Spectroscopic Characterization
In the realm of complex organic synthesis, unambiguous characterization of all reagents, intermediates, and final products is the bedrock of reliable and reproducible research. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the confirmation of chemical identity, assessment of purity, and elucidation of structural features. For a molecule like this compound, a precise interpretation of its spectral data is not merely a quality control step but a crucial element in predicting its reactivity and guiding its effective use in subsequent synthetic transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The electronegativity of the nitrogen, chlorine, and fluorine atoms significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm[1].
The protons of the ethyl group will present as a quartet and a triplet, a classic ethyl pattern. The methylene (-CH₂-) protons, being adjacent to the electron-withdrawing ester oxygen, will be deshielded and appear as a quartet. The terminal methyl (-CH₃) protons will be more shielded and appear as a triplet due to coupling with the methylene protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.3 | Doublet of doublets | ~2.8, ~0.7 | H-6 |
| ~8.0 | Doublet of doublets | ~8.8, ~2.8 | H-4 |
| ~4.4 | Quartet | ~7.1 | -OCH₂CH₃ |
| ~1.4 | Triplet | ~7.1 | -OCH₂CH₃ |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The presence of electronegative substituents and the aromatic nature of the pyridine ring will result in a wide dispersion of chemical shifts.
The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the 160-170 ppm range. The carbons of the pyridine ring will have distinct chemical shifts influenced by the attached chlorine and fluorine atoms. The carbon bearing the chlorine atom (C-2) will be significantly deshielded, as will the carbon attached to the fluorine (C-5), though the latter will also exhibit C-F coupling. The ethyl group carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Ester) |
| ~155 (d, ¹JCF ≈ 250 Hz) | C-5 |
| ~148 | C-2 |
| ~140 (d, ²JCF ≈ 25 Hz) | C-6 |
| ~125 (d, ³JCF ≈ 5 Hz) | C-3 |
| ~122 (d, ²JCF ≈ 20 Hz) | C-4 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl group of the ester and the various bonds within the aromatic ring and the substituents. Aromatic esters are known to exhibit a characteristic pattern of intense peaks[2].
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (Ester) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N stretches |
| ~1300-1250 | Strong | C-O stretch (Ester) |
| ~1150-1100 | Strong | C-F stretch |
| ~850-750 | Strong | C-Cl stretch |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M and M+2) separated by two m/z units, with the M+2 peak having about one-third the intensity of the M peak[3].
The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. The pyridine ring itself can also undergo fragmentation.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Relative Intensity | Assignment |
| 203/205 | High | [M]⁺ (Molecular ion) |
| 175/177 | Medium | [M - C₂H₄]⁺ |
| 158/160 | Medium | [M - OCH₂CH₃]⁺ |
| 130/132 | Medium | [M - COOCH₂CH₃]⁺ |
Experimental Protocols: A Guide to Data Acquisition
Acquiring high-quality spectroscopic data is essential for accurate structural elucidation. The following are generalized protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound.
NMR Data Acquisition Workflow
Caption: A generalized workflow for acquiring and processing NMR data.
IR (FT-IR) Data Acquisition Workflow
Caption: A streamlined workflow for acquiring FT-IR data using an ATR accessory.
MS (EI) Data Acquisition Workflow
Caption: A fundamental workflow for acquiring mass spectrometry data via electron ionization.
Conclusion: An Integrated Approach to Structural Verification
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity and purity. For scientists engaged in the synthesis of novel therapeutics and other advanced materials, a deep understanding of these spectroscopic principles is not just beneficial—it is essential for driving innovation and ensuring the integrity of their scientific endeavors.
References
-
ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Chemical Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]
- (Reference not directly cited for a specific claim, but provides relevant background on NMR of pyridines)
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
-
BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. Retrieved from [Link]
- (Reference not directly cited for a specific claim, but provides relevant background on NMR interpret
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
- (Reference not directly cited for a specific claim, but provides relevant background inform
- (Reference not directly cited for a specific claim, but provides relevant background inform
-
ChemBK. (2024). 2-CHLORO-5-FLUORONICOTINI.... Retrieved from [Link]
- (Reference not directly cited for a specific claim, but provides a table of characteristic IR absorptions)
-
PubMed. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][4][5]benzothia zepin-1-ones. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-chloro-5-nitronicotinate (C8H7ClN2O4). Retrieved from [Link]
Sources
A Technical Guide to the Chemical Reactivity of the Chlorine Atom in Ethyl 2-chloro-5-fluoronicotinate
Abstract
Ethyl 2-chloro-5-fluoronicotinate is a pivotal building block in modern medicinal chemistry and organic synthesis, prized for its trifunctional handle that allows for sequential and regioselective modifications. The reactivity of this molecule is dominated by the chlorine atom at the C2 position of the pyridine ring. This guide provides an in-depth analysis of the chemical behavior of this chlorine atom, grounded in established mechanistic principles and supported by field-proven experimental protocols. We will explore the key transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions—offering insights into the electronic and steric factors that govern reaction outcomes. This document is intended to serve as a practical and authoritative resource for scientists leveraging this versatile intermediate in their research and development endeavors.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₈H₇ClFNO₂[1], is a highly functionalized pyridine derivative. Its value in synthetic programs, particularly in drug discovery, stems from the orthogonal reactivity of its three key functional groups: the ethyl ester, the fluorine atom, and the chlorine atom. The pyridine core itself is a ubiquitous motif in pharmaceuticals, and the strategic placement of halogen atoms provides critical vectors for molecular elaboration[2][3].
The chlorine atom at the C2 position is the primary focus of this guide. Its reactivity is profoundly influenced by the electronic landscape of the pyridine ring:
-
Ring Activation by Nitrogen: The pyridine nitrogen is strongly electron-withdrawing, which significantly acidifies the ring protons and, more importantly, makes the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) highly electrophilic. This intrinsic property makes the C2-chlorine susceptible to displacement[4][5].
-
Inductive Effects of Substituents: The fluorine atom at the C5 position and the ethyl carboxylate group at the C3 position are both electron-withdrawing groups. They further decrease the electron density of the aromatic ring, thereby enhancing its electrophilicity and increasing the rate of nucleophilic attack. The strategic introduction of fluorine is a common tactic in medicinal chemistry to improve metabolic stability and binding affinity[6][7].
This guide will dissect the two major classes of reactions that exploit the reactivity of the C2-chlorine: direct displacement via SNAr and transition-metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): A Direct Pathway for Functionalization
The most direct and frequently employed transformation of the C2-chlorine is its displacement by a nucleophile through the SNAr mechanism. This reaction is highly efficient due to the electronic activation conferred by the ring nitrogen.
Mechanistic Underpinnings
The SNAr reaction of 2-chloropyridines is a two-step process involving an addition-elimination sequence[5][8]:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom at the C2 position, which bears the chlorine atom. This step is typically the rate-determining step and involves the disruption of the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex[5][9].
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, critically, onto the electronegative nitrogen atom. This resonance stabilization is the key reason why nucleophilic attack is favored at the 2- and 4-positions[4][9]. The aromaticity is then restored by the expulsion of the chloride leaving group.
The Role of the 5-Fluoro Substituent
While electron-withdrawing groups typically accelerate SNAr reactions, the effect of a fluorine atom can be nuanced. Generally, the high electronegativity of fluorine enhances the electrophilicity of the ring[10]. However, studies on related 2-chloropyridines have shown that a substituent at the 5-position can have complex effects. One study noted that a 5-fluoro substituent can unexpectedly retard the rate of nucleophilic substitution at the 2-position. This is hypothesized to be due to lone-pair/lone-pair repulsion between the fluorine and the negative charge building on the central carbon atom in the Meisenheimer complex intermediate[11][12]. Researchers should be aware of this potential electronic penalty when planning syntheses.
Experimental Protocol: SNAr Amination
This protocol details a representative amination reaction, a common transformation in drug development. The choice of a secondary amine like morpholine is illustrative.
Objective: To synthesize Ethyl 5-fluoro-2-(morpholin-4-yl)nicotinate.
Methodology:
-
Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Reagent Addition: Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration). Add morpholine (1.2 eq.) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).
-
Causality Insight: The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing with the amine nucleophile.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield the desired product.
Data Summary Table:
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary/Secondary Amine | K₂CO₃ / DIPEA | DMSO / DMF | 80 - 120 | 4 - 12 |
| Alcohol (R-OH) | NaH / K₂CO₃ | THF / DMF | 25 - 80 | 6 - 24 |
| Thiol (R-SH) | K₂CO₃ / Cs₂CO₃ | DMF | 25 - 60 | 2 - 8 |
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
For transformations where direct SNAr is challenging or when C-C or more complex C-N bonds are desired, palladium-catalyzed cross-coupling reactions are the methods of choice. The C2-chlorine atom, while less reactive in these reactions than a corresponding bromine or iodine, can be effectively coupled using modern, highly active catalyst systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds[13]. It offers a broader substrate scope for the amine component than SNAr and often proceeds under milder conditions[14].
Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle[15].
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst.
Protocol: Buchwald-Hartwig Coupling with Aniline
-
Catalyst System Insight: The key to successfully coupling an aryl chloride is the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are required. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, preventing catalyst decomposition[16].
-
Inert Atmosphere Setup: To a Schlenk flask or vial, add this compound (1.0 eq.), the aniline coupling partner (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent and Reaction: Add a degassed anhydrous solvent (e.g., toluene, dioxane). Heat the mixture to 80-110 °C until the starting material is consumed.
-
Workup: Cool the reaction, quench with aqueous ammonium chloride, and perform a standard extractive workup followed by chromatographic purification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for C-C bond formation, coupling the aryl chloride with an organoboron reagent (boronic acid or boronate ester)[17][18].
Protocol: Suzuki Coupling with Phenylboronic Acid
-
Self-Validating System: A successful Suzuki coupling requires careful exclusion of oxygen, which can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid[16]. Rigorous degassing of solvents is mandatory.
-
Reagent Setup: In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and a base (e.g., K₃PO₄ or K₂CO₃, 3.0 eq.).
-
Catalyst System: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a combination of a Pd(II) source like Pd(OAc)₂ and a ligand like SPhos).
-
Solvent and Reaction: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1). Heat the reaction to 90-100 °C for 12-24 hours.
-
Workup: After cooling, dilute with water and perform an extractive workup with an organic solvent, followed by purification.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between the aryl chloride and a terminal alkyne, providing access to important arylalkyne structures[19][20].
Mechanism: This reaction uniquely uses a dual-catalyst system. The palladium catalyst undergoes a cycle similar to other cross-couplings, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active nucleophile in the cycle[19][21].
Protocol: Sonogashira Coupling with Phenylacetylene
-
Reagent Setup: To a flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) in a solvent like THF or DMF.
-
Amine and Alkyne Addition: Add an amine base, which also serves as a solvent (e.g., triethylamine or diisopropylamine), followed by the terminal alkyne (e.g., phenylacetylene, 1.2 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Workup: Filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.
Conclusion and Outlook
The chlorine atom at the C2 position of this compound is a versatile and reliable handle for synthetic diversification. Its reactivity is dominated by a high susceptibility to Nucleophilic Aromatic Substitution , driven by the powerful electron-withdrawing nature of the pyridine nitrogen. This allows for the straightforward introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
For more complex C-N and C-C bond formations, modern palladium-catalyzed cross-coupling reactions provide robust and high-yielding alternatives. The success of these transformations, particularly with the less reactive chloro-substituent, is critically dependent on the selection of highly active catalyst systems featuring bulky, electron-rich phosphine ligands. By understanding the underlying mechanistic principles and adhering to carefully optimized protocols, researchers can effectively leverage the reactivity of this chlorine atom to construct complex molecular architectures for applications in drug discovery and materials science.
References
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..).
- ChemBK. (2024). 2-CHLORO-5-FLUORONICOTINI....
-
Infoscience. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta. Available at: [Link]
- EvitaChem. Buy Ethyl 2-Chloro-5-fluoroisonicotinate (EVT-13811842).
- Blog. (2025). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?.
- YouTube. (2019). nucleophilic aromatic substitutions.
-
PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metab Dispos. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorine in Chemical Synthesis: A Look at 2,3-Difluoro-5-chloropyridine.
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
- Guidechem. What are the synthesis and applications of Ethyl 2-chloronicotinate? - FAQ.
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Benchchem. A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution.
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]
- Guidechem. This compound 139911-30-1 wiki.
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]
-
RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
- The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. (2025).
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
MDPI. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
YouTube. (2019). Sonogashira coupling. Available at: [Link]
-
ResearchGate. (2025). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Available at: [Link]
-
ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... Available at: [Link]
- Benchchem. Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate with Arylboronic Acids.
-
Organic Syntheses Procedure. Acetic acid, chlorofluoro-, ethyl ester. Available at: [Link]
- Benchchem. Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate.
-
PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available at: [Link]
-
Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. yufengchemicals.com [yufengchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. m.youtube.com [m.youtube.com]
The Synthetic Versatility of Ethyl 2-chloro-5-fluoronicotinate: A Technical Guide for Organic Chemists
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-chloro-5-fluoronicotinate has emerged as a pivotal building block in modern organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its trifunctional nature—a reactive chloro group, a fluorine atom that modulates physicochemical properties, and an ethyl ester for further derivatization—makes it a highly valuable intermediate in the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the potential applications of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and as a key precursor for high-value chemical entities. Detailed mechanistic insights, field-proven experimental protocols, and quantitative data are presented to empower researchers in leveraging this versatile reagent for their synthetic endeavors.
Introduction: Unveiling the Potential of a Trifunctional Pyridine Building Block
This compound (CAS No: 139911-30-1) is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1][2] Its molecular structure is characterized by three key functional groups: a reactive chlorine atom at the 2-position, a fluorine atom at the 5-position, and an ethyl ester at the 3-position of the pyridine ring. This unique arrangement of functionalities provides a powerful platform for a diverse range of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the ester group.[2]
The presence of the fluorine atom is of particular importance in the design of bioactive molecules. Fluorine substitution can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates and agrochemicals.[2] The chlorine atom at the 2-position, activated by the adjacent ring nitrogen, serves as an excellent leaving group for nucleophilic displacement and as a handle for various cross-coupling reactions. The ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid or amidation, enabling further diversification of molecular scaffolds.
This technical guide will delve into the core applications of this compound, providing both the theoretical underpinnings and practical methodologies for its effective utilization in the synthesis of complex organic molecules.
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the interplay of its three functional groups. Understanding the underlying mechanisms of its key transformations is crucial for predicting reaction outcomes and optimizing conditions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom and the ester group facilitates the attack of nucleophiles at this position, proceeding through a Meisenheimer-like intermediate. This reaction is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles.
Caption: Generalized workflow for the SNAr reaction of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position also serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Applications in the Synthesis of Agrochemicals
The unique structural features of this compound make it an attractive starting material for the synthesis of novel agrochemicals. The incorporation of a fluorinated pyridine moiety can enhance the biological activity and improve the physicochemical properties of pesticides and herbicides.
Synthesis of Flupyrimin Analogues
Flupyrimin is a novel insecticide that exhibits low toxicity to bees.[3] The synthesis of analogues of Flupyrimin often involves the use of 2-chloro-5-substituted pyridine derivatives. This compound can serve as a key precursor to such building blocks. For instance, the synthesis of novel sulfonamide derivatives with potential insecticidal activity has been reported starting from 2-chloro-5-(chloromethyl)pyridine, a compound that can be conceptually derived from this compound through reduction of the ester and subsequent chlorination.[3]
Representative Synthetic Step:
The reaction of a sulfonamide intermediate with 2-chloro-5-(chloromethyl)pyridine demonstrates a key bond-forming reaction in the synthesis of Flupyrimin analogues.[3]
| Reactant A | Reactant B | Base | Solvent | Product | Yield |
| (E)-N-(pyridin-2(1H)-ylidene)benzenesulfonamide | 2-chloro-5-(chloromethyl)pyridine | K2CO3 | Acetonitrile | (E)-N-(1-((6-chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)benzenesulfonamide | 52.1%[3] |
Applications in Pharmaceutical Synthesis
The fluorinated pyridine scaffold is a common motif in many pharmaceutical agents. This compound provides a versatile platform for the synthesis of complex nitrogen-containing heterocyclic compounds with potential therapeutic applications.
A Building Block for Varenicline-like Structures
Varenicline, a medication used for smoking cessation, is a complex tetracyclic amine. While published syntheses of Varenicline do not start directly from this compound, the core transformations involved in its synthesis are highly relevant to the chemistry of this building block.[1][4][5] The construction of the pyrazino[2,3-h][6]benzazepine core of Varenicline involves the formation of C-N bonds and the elaboration of a substituted aromatic system, transformations for which this compound is well-suited. For example, the dinitro precursor to the key diamine intermediate in Varenicline synthesis is prepared by nitration of a protected azatricyclo-dodecatriene.[1] The subsequent reduction and cyclization to form the pyrazine ring are standard transformations that could be applied to derivatives of this compound.
Key Synthetic Transformations and Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic transformations of this compound. These protocols are designed to be self-validating and are based on established procedures for similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following is a representative protocol for the coupling of this compound with an arylboronic acid.
Experimental Protocol: Synthesis of Ethyl 5-fluoro-2-(4-methoxyphenyl)nicotinate
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and Pd(PPh3)4 (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. | Time | Yield |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 90 °C | 12 h | >85% (Estimated) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The following is a representative protocol for the amination of this compound.
Experimental Protocol: Synthesis of Ethyl 5-fluoro-2-(piperidin-1-yl)nicotinate
-
Reaction Setup: In a glovebox, add Pd2(dba)3 (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and piperidine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. | Time | Yield |
| This compound | Piperidine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 °C | 16 h | >90% (Estimated) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The following protocol is adapted from a procedure for a similar substrate, 2-chloro-5-iodopyridine.[7]
Experimental Protocol: Synthesis of Ethyl 5-fluoro-2-(phenylethynyl)nicotinate
-
Reaction Setup: To a Schlenk flask, add this compound (0.5 mmol, 1.0 equiv.), phenylacetylene (0.75 mmol, 1.5 equiv.), PdCl2(PPh3)2 (0.0025 mmol, 0.5 mol%), and CuI (0.005 mmol, 1.0 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add anhydrous THF (4 mL) and triethylamine (1.25 mmol, 2.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 55 °C and stir for 3 hours.
-
Work-up: Cool the reaction to room temperature. Partition the mixture between water (5 mL) and pentane (5 mL). Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. | Time | Yield |
| This compound | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | 55 °C | 3 h | ~70% (Estimated)[7] |
Palladium-Catalyzed Cyanation
The introduction of a nitrile group opens up a wide range of further synthetic transformations. The following protocol utilizes a non-toxic cyanide source.[5][8]
Experimental Protocol: Synthesis of Ethyl 2-cyano-5-fluoronicotinate
-
Reaction Setup: To a screw-top test tube, add a palladacycle precatalyst (e.g., G3-XPhos, 0.2 mol%), XPhos (0.2 mol%), and K4[Fe(CN)6]·3H2O (0.5 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with nitrogen three times.
-
Reagent and Solvent Addition: Add this compound (1.0 mmol, 1.0 equiv.), dioxane (2.5 mL), and a 0.05 M aqueous solution of KOAc (2.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C for 1 hour with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
| Aryl Halide | Cyanide Source | Catalyst | Ligand | Base | Solvent | Temp. | Time | Yield |
| This compound | K4[Fe(CN)6]·3H2O | G3-XPhos | XPhos | KOAc | Dioxane/H2O | 100 °C | 1 h | High (Estimated)[8] |
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecular structures. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions discussed in this guide highlight its potential for the efficient construction of C-C and C-heteroatom bonds. As the demand for novel pharmaceuticals and agrochemicals with improved properties continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
References
-
Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. ([Link])
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. ([Link])
- Process for preparing varenicline and intermediates for use therein - European Patent Office - EP 2204369 A1 - Googleapis.com. ()
-
MIT Open Access Articles A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. ([Link])
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. ([Link])
-
Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere - UniMiB. ([Link])
- US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google P
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ([Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. ([Link])
- CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google P
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. ([Link])
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. ([Link])
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. ([Link])
-
Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem - ResearchGate. ([Link])
-
Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar. ([Link])
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. ijnc.ir [ijnc.ir]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
Ethyl 2-chloro-5-fluoronicotinate: A Strategic Building Block for the Synthesis of Advanced Heterocyclic Scaffolds
A Technical Guide for Medicinal and Process Chemists
Executive Summary
Ethyl 2-chloro-5-fluoronicotinate has emerged as a pivotal building block in contemporary organic synthesis, particularly in the construction of complex heterocyclic compounds. Its strategic placement of reactive sites—a labile chloro group for substitution and coupling, an activating fluoro group, and a versatile ethyl ester—renders it an exceptionally valuable precursor for drug discovery and development. This guide provides an in-depth analysis of its synthesis, reactivity, and application, with a focus on the underlying principles that govern its transformations. We will explore its utility in key reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, culminating in its application in the synthesis of significant pharmaceutical intermediates.
Physicochemical Properties and Structural Attributes
This compound is an organic compound with the chemical formula C₈H₇ClFNO₂.[1][2][3] It typically presents as a clear, colorless liquid or a solid.[1][2] The molecule's utility is derived from the electronic interplay of its functional groups on the pyridine ring. The electron-withdrawing nature of the fluorine atom, the chlorine atom, and the ethyl ester group significantly influences the reactivity of the aromatic core, making it amenable to a variety of synthetic transformations.
| Property | Value | Source |
| CAS Number | 139911-30-1 | [1][2] |
| Molecular Formula | C₈H₇ClFNO₂ | [1][3] |
| Molecular Weight | 203.60 g/mol | [2][3] |
| Appearance | Clear, colorless liquid or solid | [1][2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ether and xylene.[1][2] | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C.[2] |
Synthesis of the Building Block
The preparation of this compound can be achieved through several synthetic routes. A common laboratory-scale method involves the esterification of the corresponding carboxylic acid. One documented method starts from 2-bromo-5-fluoronicotinic acid, which is reacted with ethanol under acidic conditions to yield the target compound.[1]
A more industrially relevant approach involves the selective de-chlorination of a 2,6-dichloro precursor. This method provides a direct route to the desired 2-chloro-5-fluoro isomer.[4]
Illustrative Synthetic Pathway: Selective Dechlorination
Caption: Catalytic hydrogenation for selective dechlorination.
Protocol 1: Synthesis via Selective Hydrogenation [4]
-
Reactor Setup: Charge a suitable hydrogenation reactor with Ethyl 2,6-dichloro-5-fluoronicotinate and a solvent such as ethyl acetate.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) or Lindlar catalyst (typically 1-10% by weight of the substrate).
-
Base Addition: Add an auxiliary base like triethylamine to facilitate the dechlorination process.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically normal pressure to 5 atmospheres).
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20-50°C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, filter the catalyst. The filtrate is then concentrated, and the resulting residue is purified, typically by column chromatography, to yield the final product.
The choice of a poisoned catalyst like Lindlar's catalyst or the careful control of reaction conditions is crucial to achieve selective removal of the chlorine atom at the 6-position over the 2-position.
Core Reactivity and Synthetic Transformations
The synthetic versatility of this compound stems from the reactivity of the C-Cl bond at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack and is also an ideal handle for modern cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is susceptible to displacement by a wide range of nucleophiles. The electron-withdrawing effects of the ring nitrogen, the C5-fluoro, and the C3-ester group stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the substitution reaction.
General SNAr Scheme:
Caption: General scheme for SNAr reactions.
This reaction is fundamental for introducing amine, ether, and thioether functionalities, which are prevalent in medicinal chemistry. The choice of base and solvent is critical for achieving high yields and depends on the nature of the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.[5][6][7]
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester.[6][8][9][10] This reaction is a cornerstone for constructing biaryl and heteroaryl-aryl scaffolds found in many pharmaceuticals.[9]
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling [9]
-
Inert Atmosphere: To an oven-dried flask, add this compound, the arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reagent Addition: Add a base (e.g., K₃PO₄, Na₂CO₃, 2-3 equivalents) and a solvent system (e.g., 1,4-dioxane/water, toluene).
-
Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heating: Heat the reaction mixture to a specified temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Quenching & Extraction: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[5][7] This reaction has broad substrate scope and functional group tolerance, making it a preferred method for synthesizing aryl amines.[5] The efficiency of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[11]
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination [12]
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaO-t-Bu, 1.2-1.5 equivalents).
-
Solvent and Reagents: Add an anhydrous, aprotic solvent (e.g., toluene, dioxane), followed by the amine (1.0-1.2 equivalents) and this compound.
-
Heating: Seal the vessel and heat the mixture to the required temperature (typically 80-120°C).
-
Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product via column chromatography.
Case Study: Synthesis of a Varenicline Intermediate
A prominent application of this compound is in the synthesis of intermediates for Varenicline, a medication used to treat nicotine addiction.[13][14] The synthesis showcases the strategic use of this building block to construct the complex polycyclic framework of the final drug molecule. While the full synthesis of Varenicline is extensive, the initial steps often involve creating a key dinitro intermediate which eventually forms part of the core structure.
Workflow: Synthesis of a Key Dinitro Intermediate
Caption: Synthetic workflow towards the Varenicline core.
The synthesis of Varenicline and its intermediates has been described in various patents, highlighting the commercial importance of efficient routes from readily available starting materials like this compound.[13][14][15][16] These processes are continually optimized to be more commercially viable, environmentally friendly, and to produce the final product with high purity and yield.[13][14][15]
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its well-defined reactivity allows for predictable and efficient transformations through both classical and modern synthetic methods. The ability to readily undergo nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and drug development professionals. The successful application of this intermediate in the synthesis of pharmaceuticals like Varenicline underscores its strategic importance in the development of new chemical entities. As the demand for novel fluorinated heterocycles continues to grow, the utility of this compound is set to expand even further.
References
- ChemBK. (2024, April 9). 2-CHLORO-5-FLUORONICOTINI...
- ChemicalBook. Varenicline synthesis.
- EvitaChem.
- Google Patents. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
- Google Patents. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
- Guidechem.
- Google Patents.
- European Patent Office.
- Guidechem.
- Google Patents.
- ChemScene.
- Wikipedia.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable.
- Organic Chemistry Portal. Suzuki Coupling.
- PubMed. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)
- Benchchem.
- YouTube. (2025, April 3).
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
Sources
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 14. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 15. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety, handling, and storage of Ethyl 2-chloro-5-fluoronicotinate
An In-depth Technical Guide to the Safety, Handling, and Storage of Ethyl 2-chloro-5-fluoronicotinate
Foreword: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. This compound, a key intermediate in the synthesis of fluorine-containing compounds, represents one such building block.[1] Its utility, however, is paired with a responsibility for its safe and judicious handling. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond mere procedural lists to instill a deep, causal understanding of the "why" behind each safety protocol. As a Senior Application Scientist, my objective is not only to prescribe best practices but to empower you with the scientific rationale to create a self-validating system of safety in your laboratory.
Section 1: Chemical and Physical Identity
A foundational understanding of a compound's properties is the first step in a robust safety assessment. This compound is a substituted pyridine derivative, a class of compounds widely used in medicinal chemistry.
1.1 Compound Identifiers
| Property | Value | Source |
| CAS Number | 139911-30-1 | [2][3] |
| Molecular Formula | C₈H₇ClFNO₂ | [2][3] |
| Molecular Weight | 203.60 g/mol | [2][3] |
| Synonyms | Ethyl 2-chloro-5-fluoropyridine-3-carboxylate | [1] |
1.2 Physicochemical Properties
| Property | Value | Rationale for Safety & Handling |
| Appearance | Colorless liquid | [1][3] |
| Odor | Special smell | [1] |
| Density | ~1.37 g/mL | [1] |
| Solubility | Insoluble in water; Soluble in ether, xylene | [1] |
Section 2: Hazard Identification and Proactive Risk Assessment
While comprehensive toxicological data for this compound is not fully available, its chemical structure—a halogenated pyridine ester—necessitates a conservative approach. We must infer potential hazards from its functional groups and data on structurally analogous compounds. The compound is generally described as irritating and corrosive.[1]
2.1 Projected GHS Classification and Rationale
The following classification is projected based on data from similar chemical structures, such as other chlorinated pyridine derivatives and chloro-esters.[4][5][6] This proactive classification ensures that the highest safety standards are applied.
| Hazard Class | Projected Category | Rationale & Implication |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 | Halogenated organic compounds can exhibit significant toxicity. Assume the compound is harmful or toxic via all routes of exposure.[7] |
| Skin Corrosion / Irritation | Category 2 | As a chlorinated organic compound, it is expected to be irritating to the skin upon contact.[1][5] |
| Serious Eye Damage / Irritation | Category 2 | Direct contact with vapors or liquid is likely to cause serious eye irritation.[5][6] |
| Respiratory Irritation | Category 3 | Vapors can irritate the respiratory tract.[8] Inhalation must be strictly avoided. |
Causality of Hazards Diagram
The following diagram illustrates how the structural features of the molecule contribute to its potential hazards, forming the basis of our risk assessment.
Caption: Relationship between molecular features and potential hazards.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle of industrial hygiene. For handling this compound, engineering controls are paramount, supplemented by a rigorous PPE protocol.
3.1 Primary Engineering Control: The Chemical Fume Hood
Mandate: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.
Causality: A fume hood serves two non-negotiable purposes:
-
Containment: It physically contains vapors and potential aerosols, preventing their escape into the laboratory environment and protecting the user from inhalation exposure.[1][9]
-
Explosion Protection: The sash provides a physical barrier in the rare event of a sudden pressure release from a reaction vessel.
3.2 Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and flawless.
Step-by-Step PPE Selection and Donning Workflow
-
Eye and Face Protection:
-
Action: Wear snug-fitting, indirectly vented chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[6][8]
-
Causality: Goggles protect against vapor exposure and small splashes. For larger volume transfers (>50 mL), add a full-face shield over the goggles to protect against significant splashes.
-
-
Skin and Body Protection:
-
Action: Wear a flame-resistant laboratory coat, fully buttoned. Ensure gloves are selected for chemical resistance. Double-gloving (wearing two pairs of gloves) is recommended.
-
Glove Selection: Nitrile gloves are a common choice, but always consult the manufacturer's compatibility chart for breakthrough time. Dispose of the outer glove immediately upon any suspected contact.
-
Causality: This protects the skin from accidental contact. Double-gloving allows for the rapid removal of a contaminated outer layer without exposing the skin.[8]
-
-
Respiratory Protection:
-
Action: Under normal operating conditions within a fume hood, a respirator is not required. However, for emergencies such as a large spill outside of the hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][8]
-
Causality: This is an emergency measure to prevent acute inhalation toxicity when engineering controls have failed or are unavailable.
-
PPE Selection Workflow Diagram
Caption: Decision workflow for selecting appropriate PPE.
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures minimizes the risk of exposure and accidental release.
4.1 General Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.
-
Inspection: Visually inspect the container for any damage or leaks.
-
Transfer: Use chemically resistant syringes or cannulas for liquid transfers. Perform all transfers over a secondary containment tray within the fume hood to contain any drips or minor spills.
-
Heating: If heating is required, use a controlled heating mantle and a temperature probe. Do not heat sealed containers.
-
Post-Handling: After use, securely seal the container. Decontaminate the work surface with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[8] Wash hands thoroughly with soap and water.[4][5]
4.2 Storage Protocol
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
-
Temperature: Store in a refrigerator at 2-8°C (36-46°F).[3]
-
Causality: Low temperatures slow down potential degradation pathways.
-
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Causality: This prevents reaction with atmospheric moisture and oxygen, which could degrade the compound.
-
-
Location: Store in a designated, well-ventilated, and secure area.
-
Causality: This prevents unauthorized access and ensures that in case of a leak, vapors do not accumulate in an occupied space.
-
-
Container: Keep the container tightly closed and clearly labeled.[4][5]
Table of Incompatible Materials
| Incompatible Class | Specific Examples | Rationale for Avoidance | Source |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can cause vigorous or explosive reactions. | [1] |
| Strong Acids | HCl, H₂SO₄ | Can catalyze hydrolysis of the ester group, potentially releasing heat. | [9] |
| Strong Bases | NaOH, KOH | Can cause rapid hydrolysis of the ester, a potentially exothermic reaction. | [9] |
| Strong Reducing Agents | Hydrides | Can cause vigorous reduction reactions. | [9] |
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
5.1 Spill Response Protocol
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, outside a fume hood, or you feel unwell, evacuate the area and activate the emergency alarm.
-
Contain: For a small spill (<100 mL) inside a fume hood, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5] Do not use combustible materials like paper towels.
-
Neutralize (if applicable): There is no simple neutralization for this compound. The primary goal is absorption.
-
Collect & Dispose: Wearing full PPE, carefully scoop the absorbent material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Place all cleanup materials in the hazardous waste container.
5.2 First Aid Measures Protocol
Immediate action is critical. In all cases of significant exposure, call emergency medical services immediately.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Emergency Response Decision Tree
Caption: Decision tree for initial actions during an emergency.
5.3 Fire-Fighting Protocol
-
For Lab Personnel: Do not attempt to fight the fire. Activate the fire alarm, evacuate the area, and close doors behind you.
-
For Trained Responders: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[8] Wear full protective gear and a self-contained breathing apparatus (SCBA).[5][9] Containers may explode when heated, and thermal decomposition can produce toxic gases like HCl, CO, and CO₂.[9]
Section 6: Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, closed, and properly labeled hazardous waste container.[4]
-
Containerization: Use a chemically resistant container. Do not overfill.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor. Follow all local, state, and federal regulations.[4][5]
Section 7: References
-
ChemBK. (2024). 2-CHLORO-5-FLUORONICOTINI...[Link]
-
ReachOnline. REACH, 5., SECTION 5: Firefighting measures.[Link]
-
Capot Chemical. (2024). MSDS of Ethyl 2-chloronicotinate.[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to Ethyl 2-chloro-5-fluoronicotinate: Commercial Availability, Purity Assessment, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-5-fluoronicotinate, with the CAS Number 139911-30-1, is a halogenated pyridine derivative that serves as a critical building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][3] The presence of multiple reactive sites allows for diverse chemical transformations, making it a versatile reagent for the construction of complex molecular architectures.
In the realm of drug discovery, the purity of such intermediates is of paramount importance. Impurities can lead to the formation of undesired side products, complicate downstream reactions, and potentially introduce toxic components into the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of the commercial landscape for this compound, discusses common impurities, and presents detailed analytical protocols for its comprehensive characterization and purity assessment.
Commercial Suppliers and Purity Specifications
This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, which is suitable for most research and development purposes. However, for applications in GMP (Good Manufacturing Practice) environments or for the synthesis of clinical trial materials, further purification and rigorous analytical testing may be necessary.
Below is a summary of some commercial suppliers and their typical product specifications:
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight |
| ChemScene | ≥98% | 139911-30-1 | C₈H₇ClFNO₂ | 203.60 |
| BLD Pharm | >98.0% (GC) | 139911-30-1 | C₈H₇ClFNO₂ | 203.60 |
| Shanghai Macklin Biochemical Co., Ltd. | ≥98% | 139911-30-1 | C₈H₇ClFNO₂ | 203.60 |
| Conier Chem&Pharma Limited | Not specified | 139911-30-1 | C₈H₇ClFNO₂ | 203.60 |
Synthesis, Potential Impurities, and Their Impact
A common synthetic route to this compound involves the esterification of 2-chloro-5-fluoronicotinic acid with ethanol.[3] Another reported method involves the selective dechlorination of a 2,6-dichloro-5-fluoronicotinate precursor.[4] Understanding these synthetic pathways is crucial for anticipating potential impurities.
Potential Impurities:
-
Starting Materials: Unreacted 2-chloro-5-fluoronicotinic acid is a likely impurity. Due to its acidic nature, it can interfere with subsequent reactions, particularly those that are base-sensitive.
-
Reaction By-products: Incomplete esterification can leave residual starting material. If a dechlorination route is used, the starting material, such as a 2,6-dichloro-5-fluoronicotinate, could be present.
-
Isomeric Impurities: While less common if the starting materials are of high purity, positional isomers of the chloro and fluoro substituents on the pyridine ring could be present.
-
Residual Solvents: Solvents used in the synthesis and purification, such as ethanol, ethyl acetate, or tetrahydrofuran, may be present in the final product.[4]
The presence of these impurities can have significant consequences in drug development, potentially leading to the formation of related substances that may have different pharmacological or toxicological profiles.
Caption: Potential impurities in this compound.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
Caption: Analytical workflow for characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for determining the purity of non-volatile organic compounds and for quantifying impurities. A reverse-phase HPLC method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Initial Conditions: 40% Acetonitrile, 60% Water.
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
This method should provide good separation of the main peak from potential non-volatile impurities. The relative percentage of each impurity can be determined from the peak areas.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds, making it the ideal technique for identifying and quantifying residual solvents and other volatile impurities.[6][7][8]
Experimental Protocol:
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar column such as a DB-1 or DB-5 (e.g., 30 m x 0.32 mm, 1.0 µm film thickness).[9]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Temperature Program:
-
Initial Temperature: 60 °C, hold for 5 minutes.
-
Ramp: Increase to 260 °C at a rate of 40 °C/min.
-
Final Hold: Hold at 260 °C for 20 minutes.[9]
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C (for FID).
-
Injection Mode: Split injection (e.g., split ratio of 1:2).[9]
-
Injection Volume: 1-2 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like n-hexane at a concentration of approximately 200 mg/mL.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for purity assessment.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the ethyl group (a quartet and a triplet) and the protons on the pyridine ring. The integration of these signals can be used to check for the presence of impurities with different proton environments. A patent for a similar compound shows the pyridine protons in the δ 7.8-8.4 ppm region.[4]
-
¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, confirming the carbon skeleton of the molecule.
-
¹⁹F NMR: Fluorine NMR is highly sensitive and will show a single resonance for the fluorine atom on the pyridine ring, providing further confirmation of the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities. For this compound, the expected monoisotopic mass is approximately 203.01 g/mol .[1]
Conclusion
This compound is a key intermediate in the synthesis of many important molecules. Ensuring its purity is a critical step in any synthetic campaign, especially in the context of drug development. By understanding the commercial landscape, being aware of potential impurities, and employing a robust suite of analytical techniques as outlined in this guide, researchers can confidently use this versatile building block in their research and development endeavors. The combination of chromatographic and spectroscopic methods provides a self-validating system for the comprehensive characterization of this important compound.
References
-
Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Agilent. [Link]
-
ChemBK. (2024, April 9). 2-CHLORO-5-FLUORONICOTINI.... ChemBK. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. [Link]
-
Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. [Link]
-
Krishna, P. M., et al. (2019). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Rasayan Journal of Chemistry, 12(1), 355-359. [Link]
-
Popov, I., Ul'yanovskii, N., & Kosyakov, D. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of AOAC INTERNATIONAL. [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-355. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Ethyl 2-chloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Nicotinates in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is particularly vital in the pharmaceutical industry for constructing the biaryl and heteroaryl-aryl scaffolds that are prevalent in many drug candidates.[3][4][5][6]
Ethyl 2-chloro-5-fluoronicotinate is a valuable building block in this context. The fluorinated pyridine ring is a common motif in bioactive molecules, where the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, ultimately influencing a compound's pharmacokinetic profile. The chloro- and ethyl ester functionalities provide orthogonal handles for sequential chemical modifications, making this reagent a versatile starting point for the synthesis of complex molecular architectures.[7][8]
These application notes provide a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. We will delve into the mechanistic rationale behind the procedural steps, offer guidance on reaction optimization, and provide troubleshooting strategies to address common challenges encountered with this class of electron-deficient heteroaryl chlorides.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 139911-30-1 |
| Molecular Formula | C₈H₇ClFNO₂ |
| Molecular Weight | 203.60 g/mol [9] |
| Appearance | Clear, colorless liquid[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ether and xylene.[7][8] |
| Storage | Store under an inert gas (Nitrogen or Argon) at 2-8°C.[8][9] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][10][11] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1][11] The electron-withdrawing nature of the pyridine ring and the fluorine atom in our substrate helps to facilitate this step.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[12][13][14][15] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10][11]
Sources
- 1. byjus.com [byjus.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 9. chemscene.com [chemscene.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 1H-Pyrazolo[3,4-b]pyridine Kinase Inhibitors from Ethyl 2-chloro-5-fluoronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of a potent class of kinase inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold, commencing from the readily available starting material, Ethyl 2-chloro-5-fluoronicotinate. The synthetic strategy is modular, allowing for diversification at key positions to explore structure-activity relationships (SAR). The protocols detailed herein are designed to be robust and scalable, providing a solid foundation for medicinal chemistry programs targeting a variety of protein kinases.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in kinase inhibitor design. Its structure mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site in the kinase domain. This scaffold has been successfully utilized to develop inhibitors for a range of kinases, including Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (TRKs).[1][2][3][4][5]
This compound is an attractive and versatile starting material for the construction of the 1H-pyrazolo[3,4-b]pyridine core. The chloro substituent at the 2-position is readily displaced by nucleophiles, such as hydrazine, to initiate the formation of the pyrazole ring. The fluorine atom at the 5-position can be retained in the final product to potentially enhance binding affinity or metabolic stability, or it can be used as a handle for further functionalization. The ethyl ester provides a convenient point for modification or can be hydrolyzed as needed.
This guide details a four-stage synthetic approach:
-
Hydrazine Displacement: Conversion of the starting material to the key 2-hydrazinylpyridine intermediate.
-
Pyrazolopyridine Core Formation: Cyclization of the hydrazinyl intermediate to construct the bicyclic scaffold.
-
Scaffold Activation: Chlorination of the pyrazolopyridine core to enable subsequent cross-coupling reactions.
-
Diversification: Introduction of various substituents through Suzuki and Buchwald-Hartwig cross-coupling reactions to generate a library of potential kinase inhibitors.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for kinase inhibitors.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-hydrazinyl-5-fluoronicotinate (Intermediate 1)
Rationale: This initial step involves a nucleophilic aromatic substitution where the chlorine atom at the 2-position of the pyridine ring is displaced by hydrazine. This reaction is typically efficient due to the electron-withdrawing nature of the pyridine ring and the ester group. Ethanol is a common and effective solvent for this transformation.
Protocol:
-
To a solution of this compound (1.0 eq) in ethanol (5-10 volumes), add hydrazine hydrate (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Ethyl 2-hydrazinyl-5-fluoronicotinate as a solid, which can be used in the next step without further purification.
| Reagent | Molar Eq. | Notes |
| This compound | 1.0 | Starting Material |
| Hydrazine Hydrate | 2.5 | Nucleophile |
| Ethanol | 5-10 vol | Solvent |
Step 2: Synthesis of Ethyl 5-fluoro-4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Intermediate 2)
Rationale: The formation of the pyrazolopyridine core is achieved through the cyclization of the 2-hydrazinylnicotinate intermediate. Reaction with diethyl malonate provides a straightforward route to the dihydroxy-pyrazolopyridine scaffold. The use of a base like sodium ethoxide facilitates the condensation.
Protocol:
-
To a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol (10 volumes), add Ethyl 2-hydrazinyl-5-fluoronicotinate (1.0 eq) in portions at room temperature.
-
Add diethyl malonate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 2N HCl) to precipitate the product.
-
Filter the solid, wash with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the dihydroxy-pyrazolopyridine intermediate.
| Reagent | Molar Eq. | Notes |
| Ethyl 2-hydrazinyl-5-fluoronicotinate | 1.0 | Intermediate 1 |
| Diethyl Malonate | 1.2 | Cyclization partner |
| Sodium Ethoxide | 2.0 | Base |
| Anhydrous Ethanol | 10 vol | Solvent |
Step 3: Synthesis of Ethyl 4,6-dichloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Intermediate 3)
Rationale: The hydroxyl groups of the pyrazolopyridine core are converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). This step "activates" the scaffold for subsequent cross-coupling reactions, as the chloro groups are good leaving groups for palladium-catalyzed reactions. The reaction is typically performed neat or with a high-boiling solvent.
Protocol:
-
In a flask equipped with a reflux condenser and a gas trap, suspend the dihydroxy-pyrazolopyridine intermediate (1.0 eq) in phosphorus oxychloride (5-10 volumes).
-
Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The reaction should become a clear solution. Monitor by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the dichlorinated pyrazolopyridine.
| Reagent | Molar Eq./Vol. | Notes |
| Dihydroxy-pyrazolopyridine | 1.0 | Intermediate 2 |
| Phosphorus Oxychloride (POCl₃) | 5-10 vol | Chlorinating agent and solvent |
Step 4: Diversification via Cross-Coupling Reactions
The dichlorinated pyrazolopyridine is a versatile intermediate for creating a library of potential kinase inhibitors through selective cross-coupling reactions. The chlorine at the 4-position is generally more reactive than the one at the 6-position, allowing for sequential functionalization.
Rationale: The Suzuki coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is used to introduce various aryl or heteroaryl substituents, which are common features in kinase inhibitors that occupy hydrophobic pockets in the ATP-binding site.
Protocol for Mono-Arylation (at C4):
-
To an oven-dried reaction vial, add the dichlorinated pyrazolopyridine (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the mono-arylated product.
| Reagent | Molar Eq. | Notes |
| Dichlorinated pyrazolopyridine | 1.0 | Intermediate 3 |
| Arylboronic Acid | 1.1 | Coupling partner |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| K₂CO₃ | 2.0 | Base |
| 1,4-Dioxane/Water | Solvent | Degassed |
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This is a key reaction for installing amine substituents, which often form crucial hydrogen bonds with the hinge region of the kinase.
Protocol for Mono-Amination (at C6 of the mono-arylated product):
-
In a glovebox or under an inert atmosphere, combine the mono-arylated/chloro-pyrazolopyridine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq) in a reaction vial.
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Seal the vial and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final kinase inhibitor.
| Reagent | Molar Eq. | Notes |
| Mono-arylated/chloro-pyrazolopyridine | 1.0 | Product of Step 4a |
| Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 | Precatalyst |
| Xantphos | 0.04 | Ligand |
| NaOtBu | 1.4 | Base |
| Toluene or Dioxane | Solvent | Anhydrous, degassed |
Characterization and Data
The identity and purity of all intermediates and final products should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Biological Evaluation
The synthesized 1H-pyrazolo[3,4-b]pyridine derivatives can be evaluated for their kinase inhibitory activity using a variety of in vitro assays.
Caption: Biological evaluation workflow.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and versatile platform for the synthesis of 1H-pyrazolo[3,4-b]pyridine-based kinase inhibitors from this compound. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for SAR studies, facilitating the discovery of novel and potent kinase inhibitors for various therapeutic applications.
References
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Notes and Protocols for the Development of Novel Agrochemical Fungicides Using Ethyl 2-chloro-5-fluoronicotinate
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Importance of Ethyl 2-chloro-5-fluoronicotinate in Modern Fungicide Discovery
The relentless evolution of fungal pathogens in agriculture necessitates a continuous pipeline of novel, effective, and environmentally benign fungicides. Within the landscape of modern agrochemical research, the nicotinamide scaffold has emerged as a privileged structure, giving rise to a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These agents disrupt the fungal mitochondrial respiratory chain at complex II, a vital hub for cellular energy production, leading to potent and broad-spectrum fungicidal activity.[1][2][3]
This compound stands out as a key building block in the synthesis of these next-generation fungicides. Its unique substitution pattern—a reactive chlorine atom at the 2-position, an electron-withdrawing fluorine atom at the 5-position, and an ethyl ester at the 3-position—provides a versatile platform for chemical modification and optimization of biological activity. The chlorine atom serves as an excellent leaving group for nucleophilic substitution, most notably for the introduction of various aniline moieties to form the critical amide linkage characteristic of many SDHIs. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, while the ester group provides a convenient handle for conversion to the corresponding carboxylic acid, a necessary precursor for amide bond formation.
This document provides a comprehensive guide for researchers on utilizing this compound in the design, synthesis, and evaluation of novel nicotinamide-based fungicides. We will detail robust synthetic protocols, provide methodologies for in-vitro and in-vivo biological screening against key plant pathogens, and discuss the underlying structure-activity relationships that govern the efficacy of these compounds.
Chemical Properties and Reactivity of this compound
This compound is a colorless liquid soluble in common organic solvents.[4] Its reactivity is primarily dictated by the electrophilic nature of the pyridine ring and the lability of the C2-chlorine and the ester group.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClFNO₂ | [5] |
| Molecular Weight | 203.60 g/mol | [5] |
| Appearance | Colorless liquid | [4] |
| Solubility | Soluble in organic solvents such as ether and xylene; almost insoluble in water. | [4] |
The pivotal first step in leveraging this intermediate for fungicide synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid. This transformation is crucial for the subsequent amide coupling reaction.
Synthetic Protocols: From Building Block to Fungicide Candidate Library
The following protocols outline a systematic approach to synthesize a library of N-aryl-2-chloro-5-fluoronicotinamide derivatives, potential SDHI fungicides. The workflow is designed to be robust and adaptable for the generation of diverse analogs for structure-activity relationship (SAR) studies.
Workflow for Nicotinamide Fungicide Synthesis
Caption: Synthetic workflow from the starting material to final fungicide candidates.
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to the carboxylic acid, a critical precursor for amide coupling.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 3:1 v/v).
-
Add a solution of NaOH (1.5 eq) or LiOH (1.5 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl. A precipitate of 2-chloro-5-fluoronicotinic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluoronicotinic acid.
-
The crude product can be used in the next step without further purification or can be recrystallized if necessary.
Rationale: The use of a strong base like NaOH or LiOH facilitates the saponification of the ester. The subsequent acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate, enabling its extraction into an organic solvent.
Protocol 2: Amide Coupling of 2-chloro-5-fluoronicotinic acid with Substituted Anilines
This protocol utilizes a common and effective set of coupling reagents, EDC and HOBt, to form the amide bond between the carboxylic acid and a diverse range of anilines. This method is particularly useful for coupling with electron-deficient anilines, which are often less reactive.
Materials:
-
2-chloro-5-fluoronicotinic acid (from Protocol 1)
-
A library of substituted anilines (e.g., chloroanilines, trifluoromethylanilines, etc.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-fluoronicotinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the substituted aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-chloro-5-fluoronicotinamide.
-
Characterize the final product by NMR and Mass Spectrometry.
Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization. The amine then attacks this active ester to form the stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid formed during the reaction.
Biological Evaluation: Screening for Fungicidal Activity
A critical step in the development of new fungicides is the robust evaluation of their biological activity. The following protocols describe in-vitro and in-vivo methods to screen the synthesized nicotinamide derivatives against key plant pathogens.
Target Pathogens:
-
Botrytis cinerea (Gray Mold)
-
Powdery Mildew (e.g., Erysiphe necator on grapevine)
-
Septoria tritici (Septoria Leaf Blotch of Wheat)
Protocol 3: In-Vitro Antifungal Assay - Mycelial Growth Inhibition
This assay provides a rapid assessment of the intrinsic activity of the compounds against fungal vegetative growth.
Materials:
-
Synthesized nicotinamide derivatives
-
Botrytis cinerea and Septoria tritici cultures
-
Potato Dextrose Agar (PDA) for B. cinerea
-
Yeast Malt Agar (YMA) for S. tritici
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Prepare PDA or YMA media and autoclave. Cool the media to approximately 50-55°C.
-
Add the stock solutions of the test compounds to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only (at the same final concentration as the test plates).
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
From the edge of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each agar plate (both test and control).
-
Incubate the plates at the optimal growth temperature for the respective fungus (e.g., 20-22°C for B. cinerea, 18-20°C for S. tritici) in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage inhibition of mycelial growth for each concentration using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by plotting the percentage inhibition against the log of the compound concentration.
Protocol 4: In-Vivo Antifungal Assay - Detached Leaf Assay for Powdery Mildew
This assay provides a more realistic evaluation of fungicide efficacy on plant tissue.
Materials:
-
Young, healthy grapevine leaves
-
Synthesized nicotinamide derivatives
-
Spore suspension of Erysiphe necator (powdery mildew)
-
Tween 20 or other suitable surfactant
-
Sterile water
-
Petri dishes with moist filter paper or water agar
-
Spray bottle
Procedure:
-
Prepare solutions of the test compounds in water with a small amount of surfactant (e.g., 0.02% Tween 20) at various concentrations.
-
Collect young, fully expanded grapevine leaves and place them adaxial side up in petri dishes containing moist filter paper or water agar to maintain humidity.
-
Preventative Assay: Spray the leaves with the test compound solutions until runoff and allow them to air dry. 24 hours later, inoculate the leaves by spraying with a spore suspension of E. necator (e.g., 1 x 10⁵ conidia/mL).
-
Curative Assay: Inoculate the leaves with the spore suspension first. After 24-48 hours, spray the inoculated leaves with the test compound solutions.
-
Include a control group of leaves sprayed only with water and surfactant.
-
Seal the petri dishes and incubate them in a growth chamber with a photoperiod (e.g., 16h light/8h dark) at 20-24°C.
-
After 7-10 days, assess the disease severity by visually estimating the percentage of the leaf area covered by powdery mildew colonies.
-
Calculate the percentage of disease control for each treatment compared to the untreated control.
Protocol 5: In-Vivo Antifungal Assay - Whole Plant Assay for Septoria tritici
This assay evaluates the performance of the fungicides under more realistic greenhouse conditions.
Materials:
-
Wheat seedlings (a susceptible variety)
-
Synthesized nicotinamide derivatives
-
Spore suspension of Septoria tritici
-
Tween 20 or other suitable surfactant
-
Growth chamber or greenhouse
Procedure:
-
Grow wheat seedlings to the 2-3 leaf stage.
-
Prepare spray solutions of the test compounds as described in Protocol 4.
-
Preventative Assay: Apply the fungicide solutions to the wheat seedlings until runoff. Allow the plants to dry. After 24 hours, inoculate the plants by spraying with a spore suspension of S. tritici (e.g., 1 x 10⁶ spores/mL).
-
Curative Assay: Inoculate the wheat seedlings with the S. tritici spore suspension. After 48-72 hours, apply the fungicide solutions.
-
Maintain the plants in a high-humidity environment for the first 48 hours post-inoculation to facilitate infection.
-
Grow the plants in a controlled environment (e.g., 18-22°C, 16h photoperiod) for 14-21 days.
-
Assess disease severity by estimating the percentage of leaf area covered with pycnidia on the upper leaves.
-
Calculate the percentage of disease control for each treatment relative to the untreated control.
Structure-Activity Relationship (SAR) Insights
The biological activity of nicotinamide fungicides is highly dependent on the nature and position of substituents on both the pyridine and the N-aryl rings. Based on existing literature for SDHI fungicides, the following SAR principles can guide the selection of aniline building blocks for the synthesis of a targeted library:
-
N-Aryl Substituents: The substitution pattern on the aniline ring is critical for potent activity. Small, lipophilic groups at the ortho and para positions of the aniline are often beneficial. For example, the presence of a trifluoromethyl group or a chlorine atom can significantly enhance fungicidal efficacy.[6]
-
Pyridine Ring Substituents: The 2-chloro group is a key feature for this class of compounds, participating in the binding to the succinate dehydrogenase enzyme. The 5-fluoro substituent can contribute to improved metabolic stability and electronic properties favorable for binding.
-
Amide Linker: The amide bond is essential for the pharmacophore, and its conformation is influenced by the surrounding substituents.
SAR Exploration Workflow
Caption: A workflow for exploring the structure-activity relationship of newly synthesized fungicides.
By systematically varying the substituents on the aniline ring and evaluating the resulting compounds using the described biological assays, researchers can build a robust SAR model to guide the design of highly potent and selective fungicides.
Data Presentation and Interpretation
All quantitative data from the biological assays should be tabulated for clear comparison and interpretation.
Table 1: In-Vitro Mycelial Growth Inhibition of Nicotinamide Derivatives
| Compound ID | Aniline Substituent | EC₅₀ (µg/mL) vs B. cinerea | EC₅₀ (µg/mL) vs S. tritici |
| Lead-01 | 2-chloro | ||
| Analog-01 | 4-chloro | ||
| Analog-02 | 2-trifluoromethyl | ||
| Analog-03 | 4-fluoro | ||
| Control | Commercial Fungicide (e.g., Boscalid) |
Table 2: In-Vivo Efficacy of Lead Compounds against Powdery Mildew and Septoria Leaf Blotch
| Compound ID | Application Rate (ppm) | % Disease Control (Powdery Mildew - Preventative) | % Disease Control (Septoria - Curative) |
| Lead-01 | 100 | ||
| 50 | |||
| Lead-02 | 100 | ||
| 50 | |||
| Control | Commercial Fungicide |
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel nicotinamide-based fungicides. The protocols and strategies outlined in this document provide a comprehensive framework for the synthesis of a diverse library of candidate compounds and their subsequent biological evaluation against economically important plant pathogens. A systematic approach to synthesis and testing, guided by an understanding of structure-activity relationships, will undoubtedly accelerate the discovery of the next generation of effective and sustainable crop protection solutions.
References
-
Bénit, P., et al. (2019). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Toxicology and Applied Pharmacology, 382, 114761. [Link]
-
Kovacevik, B., et al. (2025). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. JOURNAL OF AGRICULTURE AND PLANT SCIENCES, 23(1). [Link]
-
ResearchGate. (n.d.). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. [Link]
-
ChemBK. (2024). 2-CHLORO-5-FLUORONICOTINI...[Link]
-
Du, M., et al. (2017). In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato. Bio-protocol, 7(21), e2603. [Link]
-
FRAC. (2009). Species: Mycosphaerella graminicola (Septoria tritici) Product Class(es). [Link]
-
Hart Field-Site Group. (2021). Developing management practices for septoria tritici blotch in wheat for medium rainfall zones. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?[Link]
-
Wang, J., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frac.info [frac.info]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 2-chloro-5-fluoronicotinate
For inquiries, please contact:
Introduction
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Substituted nicotinic acid derivatives, in particular, are prevalent scaffolds in a multitude of biologically active compounds, including anti-inflammatory agents and potential anticancer therapies.[1][2] Ethyl 2-chloro-5-fluoronicotinate is a key building block, offering multiple reaction sites for diversification. The chlorine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, providing a robust and versatile method for the formation of carbon-carbon and carbon-nitrogen bonds.[3]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be self-validating, with explanations for the selection of catalysts, ligands, bases, and solvents to ensure high yields and reproducibility.
The Catalytic Heart: The Palladium Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[5][6] The cycle can be broken down into three key elementary steps:
-
Oxidative Addition: The cycle begins with the insertion of the palladium(0) catalyst into the carbon-halogen bond (C-Cl in this case) of the this compound. This step forms a palladium(II) intermediate.[4] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl, which is related to the bond strength.[4] For less reactive aryl chlorides, the choice of an electron-rich and sterically bulky ligand is crucial to facilitate this often rate-determining step.[7]
-
Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[8] This brings the two coupling partners together on the same metal atom.
-
Reductive Elimination: The final step involves the coupling of the two organic fragments and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
The efficiency and success of any cross-coupling reaction hinge on the careful selection of the reaction components to optimize each step of this cycle.
Diagram of the General Palladium-Catalyzed Cross-Coupling Cycle
Caption: General mechanism of palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, valued for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[9][10] This reaction is ideal for creating biaryl structures by coupling this compound with various aryl or heteroaryl boronic acids.
Causality Behind Experimental Choices
-
Catalyst and Ligand: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts.[7] To overcome this, highly active catalyst systems are required. Modern palladium precatalysts, such as XPhos Pd G3, are often preferred as they are air-stable and readily form the active Pd(0) species in situ.[11][12] The XPhos ligand, a bulky and electron-rich biaryl phosphine, is critical. Its steric bulk promotes the reductive elimination step, while its electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition to the C-Cl bond.[7][13]
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[10] A moderately strong base like potassium phosphate (K₃PO₄) is often a good choice as it is effective without promoting unwanted side reactions, such as the decomposition of the starting material or product.[14]
-
Solvent: A mixture of an organic solvent and water is typically used.[15] 1,4-Dioxane is a common choice as it can dissolve both the organic and inorganic reagents. The presence of water is often necessary to facilitate the dissolution of the base and to aid in the transmetalation step.
Detailed Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 203.59 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| XPhos Pd G3 | 873.84 | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the XPhos Pd G3 catalyst (0.02 mmol) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-aryl-5-fluoronicotinate.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[16][17] This reaction is invaluable for introducing a wide range of primary and secondary amines at the 2-position of the pyridine ring, a common strategy in the synthesis of pharmacologically active compounds.[11]
Causality Behind Experimental Choices
-
Catalyst and Ligand: Similar to the Suzuki coupling of aryl chlorides, the Buchwald-Hartwig amination requires a highly active catalyst system. A combination of a palladium precursor like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and a sterically hindered, electron-rich phosphine ligand such as XPhos is highly effective.[18] The ligand is crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.[16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile.[16] Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.[18]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.
Detailed Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 203.59 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | - | 1.2 | 1.2 |
| Pd(dba)₂ | 575.08 | 0.015 | 0.015 |
| XPhos | 476.67 | 0.03 | 0.03 |
| Sodium tert-Butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired N-substituted product.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19] This reaction provides access to alkynyl-substituted nicotinates, which are valuable intermediates in the synthesis of more complex heterocyclic systems and can be found in various biologically active molecules.[20]
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex to facilitate the cross-coupling and a copper(I) salt (typically CuI) as a co-catalyst.[19] The copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used palladium source.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and also acts as the solvent or co-solvent.[21]
-
Solvent: The reaction is often carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) in the presence of the amine base.
Detailed Protocol: Sonogashira Coupling
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 203.59 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | - | 5 mL | - |
| Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF (5 mL) and degassed triethylamine (5 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynylnicotinate.
Experimental Workflow Visualization
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of a diverse array of functionalized pyridine derivatives. By understanding the underlying catalytic cycle and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can reliably achieve high yields and purity. The protocols provided herein serve as a robust starting point for the development of novel compounds for applications in drug discovery and materials science.
References
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. [Image]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
PubMed. (2017). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
-
Di-dodo. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of nicotinic acid derivatives 10, 11. [Image]. Retrieved from [Link]
-
PubMed. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
PubMed. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recyclable Sonogashira coupling reactions in an ionic liquid, effected in the absence of both a copper salt and a phosphine. Chemical Communications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 139911-30-1 | Benchchem [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. jmcct.com [jmcct.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: A Validated Protocol for the Synthesis of 2-Chloro-5-fluoronicotinic Acid via Hydrolysis of Ethyl 2-chloro-5-fluoronicotinate
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient hydrolysis of Ethyl 2-chloro-5-fluoronicotinate to yield 2-chloro-5-fluoronicotinic acid, a pivotal intermediate in pharmaceutical synthesis. The procedure detailed herein utilizes base-catalyzed hydrolysis (saponification), a method selected for its irreversibility and high-yield potential. This guide is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating experimental procedure, complete with mechanistic insights, detailed analytical methods for reaction monitoring and product characterization, and troubleshooting guidance.
Introduction: The Significance of 2-Chloro-5-fluoronicotinic Acid
2-Chloro-5-fluoronicotinic acid is a key heterocyclic building block in medicinal chemistry. Its structural motifs are integral to the development of a wide array of therapeutic agents, including treatments for diabetes, depression, and hypertension, as well as anti-tumor and anti-inflammatory drugs.[1] The presence of both chloro and fluoro substituents on the pyridine ring offers medicinal chemists versatile handles for subsequent chemical modifications, enabling the fine-tuning of a drug candidate's pharmacological profile.
The synthesis of this valuable intermediate is most commonly achieved through the hydrolysis of its corresponding ethyl ester. The selection of an appropriate hydrolysis method is critical to ensure high yield, purity, and scalability. This protocol focuses on a base-catalyzed approach, which offers significant advantages over acid-catalyzed alternatives.
Foundational Principles: The Rationale for Base-Catalyzed Hydrolysis
The conversion of an ester to a carboxylic acid can be catalyzed by either acid or base. For the hydrolysis of this compound, a base-catalyzed pathway, often referred to as saponification, is demonstrably superior.
Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process, a direct reversal of the Fischer esterification reaction.[2] To drive the reaction to completion, a large excess of water is required, and often, the alcohol byproduct must be removed as it forms. This can complicate the reaction setup and work-up, potentially leading to lower yields.
Base-Catalyzed Hydrolysis (Saponification): This method is mechanistically distinct and effectively irreversible. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.[3] This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (⁻OEt) leaving group. In the final, crucial step, the highly basic ethoxide deprotonates the newly formed carboxylic acid. This acid-base reaction forms a stable carboxylate salt and ethanol.[4] The large difference in pKa between the carboxylic acid (~5) and ethanol (~16) drives this step to completion, rendering the entire process irreversible and resulting in significantly higher product yields.[3]
Given these advantages, base-catalyzed hydrolysis using an alkali metal hydroxide such as Lithium Hydroxide (LiOH) is the method of choice.[5]
Physicochemical Properties of Key Reagents
A thorough understanding of the physical and chemical properties of the starting material and product is essential for safe handling, accurate measurements, and effective purification.
| Property | This compound | 2-Chloro-5-fluoronicotinic acid |
| CAS Number | 139911-30-1 | 38186-88-8 |
| Molecular Formula | C₈H₇ClFNO₂ | C₆H₃ClFNO₂ |
| Molecular Weight | 203.60 g/mol | 175.54 g/mol |
| Appearance | Colorless liquid[6] | Crystalline solid[1] |
| Boiling Point | 252.7°C at 760 mmHg[6] | 297.0°C (Predicted)[1] |
| Melting Point | N/A | 141-142°C[1] |
| Density | ~1.33 g/cm³[6] | ~1.58 g/cm³ (Predicted)[1] |
| Solubility | Insoluble in water; soluble in ether, xylene[6] | Sparingly soluble in cold water; soluble in many organic solvents |
| Storage | 2-8°C under inert gas[7] | Room temperature, inert atmosphere[8] |
Experimental Protocol: Hydrolysis of this compound
This protocol is adapted from established procedures and is designed for high-yield synthesis of 2-chloro-5-fluoronicotinic acid.[5]
Materials and Reagents
-
This compound (≥98% purity)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Methanol (MeOH), HPLC grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated (37%) and 2 M solution
-
Ethyl Acetate (EtOAc), HPLC grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Hydrolysis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 10.0 g, 49.1 mmol) in a 3:1 mixture of methanol and water (e.g., 120 mL MeOH, 40 mL H₂O). Stir the solution until the ester is fully dissolved.
-
Addition of Base: To the stirring solution at room temperature, add lithium hydroxide monohydrate (1.5 eq., e.g., 3.09 g, 73.7 mmol) in one portion.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature (20-25°C). The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see Section 5 for details).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Acidification & Precipitation: To the remaining aqueous solution, add chilled deionized water (e.g., 100 mL). While stirring vigorously in an ice bath, slowly add 2 M HCl dropwise to adjust the pH to approximately 3-4. A white precipitate of 2-chloro-5-fluoronicotinic acid will form.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): The product is often of high purity after this procedure (>95%). If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed. The expected yield is typically >90%.
Analytical Characterization and Reaction Monitoring
Reaction Monitoring by HPLC
A reverse-phase HPLC method can be used to monitor the reaction progress by observing the consumption of the starting ester and the appearance of the product acid.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm[6] |
| Expected Elution | The less polar ester will have a longer retention time than the more polar carboxylic acid product. |
Product Characterization by NMR
The structure of the final product, 2-chloro-5-fluoronicotinic acid, should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (400 MHz, DMSO-d₆): A patent for the synthesis of this compound reports the following characteristic peaks: δ 8.60 (d, J = 2.8 Hz, 1H), 8.18 (dd, J = 8.4 & 2.8 Hz, 1H).[5] A broad singlet corresponding to the carboxylic acid proton is also expected, typically above 13 ppm, although its presence and position can be solvent and concentration-dependent.
-
¹³C NMR: The carbon spectrum will show characteristic shifts for the aromatic carbons, with splitting patterns due to C-F coupling.
-
Mass Spectrometry (MS): ESI-MS in negative mode should show a prominent peak for [M-H]⁻ at m/z 174.0, corresponding to the deprotonated acid.
Scientific Integrity: Safety and Troubleshooting
Safety Precautions
-
This compound: This compound is irritating and corrosive.[6]
-
2-Chloro-5-fluoronicotinic acid: This compound is irritating to the eyes, respiratory system, and skin.[1]
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of vapors and direct contact with skin and eyes.[1][6]
Potential Side Reactions and Expert Insights
A key aspect of a robust protocol is an understanding of potential side reactions. For this substrate, a primary consideration would be nucleophilic aromatic substitution (SNAr) of the chloro or fluoro substituents by the hydroxide base.
-
Substitution of the 2-Chloro Group: The C2 position on a pyridine ring is activated towards nucleophilic attack. However, SNAr reactions on 2-chloropyridines typically require more forcing conditions (higher temperatures, stronger nucleophiles) than the mild, room-temperature conditions employed in this protocol.[9][10] Furthermore, once the ester is hydrolyzed, the resulting electron-donating carboxylate group (COO⁻) deactivates the ring towards further nucleophilic attack, making substitution highly unfavorable.
-
Substitution of the 5-Fluoro Group: The carbon-fluorine bond is exceptionally strong and stable. Nucleophilic displacement of an aromatic fluorine is significantly more difficult than for chlorine under these conditions and is not an expected side reaction.
Therefore, under the recommended protocol, the hydrolysis of the ester is significantly faster and more favorable than any potential SNAr side reactions.
Conclusion
The base-catalyzed hydrolysis of this compound is a highly efficient and reliable method for the production of 2-chloro-5-fluoronicotinic acid. The irreversibility of the saponification reaction ensures high yields, making it a superior choice over acid-catalyzed methods. By following the detailed protocol and analytical guidelines presented in this application note, researchers can confidently synthesize this important pharmaceutical intermediate with high purity and reproducibility.
References
-
ChemBK. (n.d.). 2-Chloro-5-fluoronicotinic acid. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Infoscience EPFL. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Retrieved from [Link]
-
Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? Retrieved from [Link]
-
Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
-
YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]
-
YouTube. (2022). 374 BCH3023 Saponification of Esters. Retrieved from [Link]
-
YouTube. (2025). Saponification Reaction of Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
-
PubMed. (1989). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. Retrieved from [Link]
-
Chromatography Online. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Saponification. Retrieved from [Link]
Sources
- 1. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 5. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. 38186-88-8|2-Chloro-5-fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from Ethyl 2-chloro-5-fluoronicotinate
Introduction: The Strategic Importance of Ethyl 2-chloro-5-fluoronicotinate in Modern Synthesis
This compound is a pivotal starting material in the synthesis of complex pyridine derivatives, which are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position susceptible to displacement, an electron-withdrawing fluorine atom at the 5-position, and an ethyl ester at the 3-position, makes it a versatile scaffold for introducing a wide array of functional groups.[3] The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability and binding affinity. This guide provides detailed protocols and scale-up considerations for the synthesis of various derivatives from this key intermediate, focusing on robust and scalable methodologies.
Core Synthetic Strategies for Derivatization
The derivatization of this compound on a larger scale primarily relies on two powerful and versatile reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice of strategy is dictated by the desired final product and the nature of the bond being formed (C-N, C-O, C-S, or C-C).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the fluorine substituent. This makes SNAr a highly effective method for introducing nitrogen, oxygen, and sulfur nucleophiles.[3][4] While traditionally viewed as a two-step process, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism.[4][5]
Caption: General workflow for SNAr reactions.
This protocol describes a representative procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Alkylamine (1.2-1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet
-
Addition funnel
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Set up the reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Charging Reagents: Charge the reactor with this compound and the chosen solvent (e.g., DMF). Begin agitation.
-
Base Addition: Add the base (e.g., K₂CO₃).
-
Nucleophile Addition: Slowly add the alkylamine via an addition funnel. An exotherm may be observed; control the addition rate to maintain the desired temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly quench the reaction by adding water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine to remove residual solvent and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system or by vacuum distillation.
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents facilitate the reaction. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | To scavenge the HCl generated during the reaction. |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive nucleophiles. |
| Stoichiometry | Slight excess of nucleophile | Drives the reaction to completion. |
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and C-N bonds with aryl, heteroaryl, or vinyl partners, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[6]
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound.[7] It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[8]
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.3 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
Inert Atmosphere: Charge the reactor with the arylboronic acid, base, and this compound. Purge the reactor with nitrogen or argon for 20-30 minutes.
-
Solvent Addition: Add the degassed solvent system.
-
Catalyst Addition: Add the palladium catalyst.
-
Reaction: Heat the mixture to 80-110 °C under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction by HPLC or GC.
-
Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent.
-
Filtration: Filter the mixture through a pad of celite to remove insoluble palladium species.
-
Extraction and Isolation: Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by crystallization or column chromatography.
| Parameter | Recommendation | Rationale/Challenges in Scale-Up |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice is critical. Cost and removal of palladium residues are key concerns. |
| Base | K₃PO₄, K₂CO₃ | The choice of base can influence reaction rate and side product formation. |
| Solvent | Dioxane/H₂O, Toluene | Solvent degassing is crucial to prevent catalyst oxidation.[9] |
| Side Reactions | Homocoupling of boronic acid | Can be minimized by using an inert atmosphere and appropriate ligands.[9] |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] It is a powerful alternative to SNAr, especially for less reactive amines or when milder conditions are required. The reaction's success on a large scale often depends on the choice of a suitable phosphine ligand.[11][12]
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Aryl amine (1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.2-1.5 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
Inert Atmosphere: In a glovebox or under a strict nitrogen atmosphere, charge the reactor with the base, palladium precatalyst, and ligand.
-
Solvent and Reagents: Add the anhydrous solvent, followed by the aryl amine and this compound.
-
Reaction: Heat the mixture to 80-110 °C.
-
Monitoring: Monitor the reaction by HPLC or GC.
-
Work-up: Cool the reaction and quench carefully with a proton source (e.g., saturated aqueous ammonium chloride).
-
Filtration and Extraction: Dilute with an organic solvent and filter through celite. Separate the organic layer, wash, dry, and concentrate.
-
Purification: Purify the crude product, typically by crystallization or column chromatography.
| Parameter | Recommendation | Rationale/Challenges in Scale-Up |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos, RuPhos | Ligand selection is crucial for efficiency and to avoid side reactions. Ligands can be expensive.[13] |
| Base | NaOt-Bu, LHMDS | Strong, non-nucleophilic bases are required. Handling of pyrophoric or highly basic reagents requires care. |
| Atmosphere | Strictly inert (N₂ or Ar) | The catalyst system is highly sensitive to oxygen. |
| Purification | Removal of catalyst and ligand byproducts | Can be challenging and may require specialized techniques on a large scale. |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16] All reactions, especially those involving palladium catalysts and strong bases, should be conducted in a well-ventilated fume hood or an appropriate contained system.[15][16] Consult the Safety Data Sheet (SDS) for all reagents before use.[15][16]
Analytical Monitoring
For all scale-up syntheses, robust analytical monitoring is essential.
-
HPLC/UPLC: The primary tool for monitoring the consumption of starting materials and the formation of the product and impurities.
-
GC/GC-MS: Useful for monitoring volatile components and for reactions where derivatization for HPLC is difficult.[17][18]
-
NMR: For structural confirmation of the final product and key intermediates.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of pyridine derivatives. The choice of synthetic strategy—be it Nucleophilic Aromatic Substitution or a Palladium-Catalyzed Cross-Coupling reaction—should be guided by the target molecule and considerations for scale-up. By carefully controlling reaction parameters, ensuring an inert atmosphere when necessary, and employing robust analytical and purification techniques, the protocols outlined in this guide can be successfully implemented for the large-scale production of these important compounds.
References
- ChemBK. (2024, April 9). 2-CHLORO-5-FLUORONICOTINI....
- ChemInform Abstract. (2025, August 6). Recent Strategies for the Synthesis of Pyridine Derivatives.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - Ethyl 2-chloronicotinate.
- ResearchGate. (2025, August 7). Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step 1.
- Capot Chemical. (2024, October 11). MSDS of Ethyl 2-chloronicotinate.
- Sigma-Aldrich. (2025, August 29). SAFETY DATA SHEET.
- Guidechem. (n.d.). This compound 139911-30-1 wiki.
- Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines.
- ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyridine Derivatives.
- Benchchem. (n.d.). This compound | 139911-30-1.
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- ResearchGate. (2025, August 7). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates.
- ResearchGate. (n.d.). Honoring 25 Years of the Buchwald–Hartwig Amination | Request PDF.
- BLD Pharm. (n.d.). 139911-30-1|this compound.
- ChemScene. (n.d.). 139911-30-1 | this compound.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate with Arylboronic Acids.
- Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- Benchchem. (n.d.). Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- BLD Pharm. (n.d.). 1214345-81-9|Ethyl 5-chloro-2-fluoronicotinate.
- ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for....
- ChemicalBook. (n.d.). Ethyl 5-chloro-2-fluoronicotinate CAS#: 1214345-81-9.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Mastering Suzuki-Miyaura Coupling: The Role of 5-Chloro-2-Fluorophenylboronic Acid.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Ethyl-4-fluoropyridine.
- MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- Google Patents. (n.d.). CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
- ResearchGate. (2025, December 15). Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography | Request PDF.
- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- National Institutes of Health. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
- OUCI. (n.d.). Fluorescence Spectroscopy and Chemometric Modeling for Bioprocess Monitoring.
Sources
- 1. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 139911-30-1 | Benchchem [benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chembk.com [chembk.com]
- 15. fishersci.com [fishersci.com]
- 16. capotchem.com [capotchem.com]
- 17. CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Ethyl 2-chloro-5-fluoronicotinate in Solid-Phase Organic Synthesis
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the pyridine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. Ethyl 2-chloro-5-fluoronicotinate is a highly functionalized building block that has emerged as a strategic tool for the synthesis of novel compound libraries.[1][2] Its unique arrangement of reactive sites—a nucleophilic substitution-prone chloro group, a metabolically robust fluoro group, and a versatile ethyl ester—makes it an ideal candidate for solid-phase organic synthesis (SPOS).[1][3]
The principles of solid-phase synthesis, pioneered by Bruce Merrifield, offer significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[4][5] This guide provides an in-depth exploration of the application of this compound in SPOS, detailing robust protocols for immobilization, on-resin chemical diversification, and final product cleavage. The methodologies described herein are designed to empower researchers in the efficient construction of diverse molecular libraries for screening and lead optimization.
Chemical Properties and Strategic Reactivity
The synthetic utility of this compound is dictated by the distinct reactivity of its three key functional groups. A thorough understanding of their roles is critical for designing successful solid-phase synthetic routes.
-
The 2-Chloro Group: Positioned ortho to the ring nitrogen, this chlorine atom is activated towards nucleophilic aromatic substitution (SNAr). It serves as the primary diversification point, readily displaced by a wide range of nucleophiles, particularly primary and secondary amines. Furthermore, it is an effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of C-C bonds.[1][6]
-
The 5-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.[1] In this scaffold, the 5-fluoro substituent remains inert during the diversification reactions at the 2-position, embedding this desirable feature into the final products.
-
The Ethyl Ester: This group serves two potential purposes. Its primary role in SPOS is as a latent carboxylic acid. Following saponification, the resulting carboxylate provides the attachment point to a hydroxyl- or chloro-functionalized solid support (resin). Alternatively, it can be directly converted to an amide in solution-phase applications.
A General Strategy for Solid-Phase Synthesis
The solid-phase synthesis workflow using this compound is a multi-stage process involving immobilization of the scaffold onto a polymer support, on-resin chemical modification, and finally, cleavage to release the purified target molecule.
Caption: General workflow for solid-phase synthesis.
Detailed Protocols and Methodologies
The following protocols provide step-by-step instructions for the key stages of the synthesis. All manipulations involving resins should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for easy filtration and washing.
Protocol 1: Saponification of this compound
Rationale: The ethyl ester must first be hydrolyzed to the corresponding carboxylic acid to enable attachment to common solid-phase resins like 2-chlorotrityl chloride (2-CTC) or Wang resin.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (1.5 eq, as a 2M aqueous solution) dropwise to the solution at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Neutralization: Carefully acidify the reaction mixture to pH ~3-4 with 1M HCl. A white precipitate of 2-chloro-5-fluoronicotinic acid will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum. The product can be used without further purification.
Protocol 2: Immobilization onto 2-Chlorotrityl Chloride (2-CTC) Resin
Rationale: 2-CTC resin is an acid-labile support, ideal for anchoring carboxylic acids.[4][5] The extreme sensitivity of the trityl linker to acid allows for very mild cleavage conditions, preserving a wide range of acid-sensitive functional groups in the final products.[7]
-
Resin Swelling: Place 2-CTC resin (1.0 eq, typically 1.0-1.6 mmol/g loading) in a reaction vessel and swell in dichloromethane (DCM, ~10 mL/g of resin) for 30 minutes.
-
Reagent Solution: In a separate flask, dissolve 2-chloro-5-fluoronicotinic acid (1.5 eq relative to resin loading) in DCM. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and mix well.
-
Loading: Drain the swelling solvent from the resin and immediately add the reagent solution.
-
Agitation: Agitate the mixture gently (e.g., on a shaker or with a nitrogen bubbler) at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl sites, drain the vessel and add a solution of DCM/Methanol/DIPEA (17:2:1, ~10 mL/g of resin). Agitate for 30 minutes.[7]
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), Methanol (3x), and finally DCM (3x). Dry the resin under high vacuum.
Protocol 3: On-Resin Diversification via Nucleophilic Aromatic Substitution
Rationale: The electron-deficient nature of the pyridine ring, enhanced by the adjacent nitrogen and the 5-fluoro substituent, facilitates the SNAr reaction at the C2-position with amine nucleophiles.
-
Resin Swelling: Swell the resin-bound scaffold from Protocol 2 in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or DMF (~10 mL/g of resin) for 30 minutes.
-
Reagent Addition: Add the desired primary or secondary amine (5.0 eq relative to resin loading) to the vessel, followed by DIPEA (5.0 eq) to act as a non-nucleophilic base.
-
Reaction: Heat the reaction mixture to 80-100 °C and agitate for 12-24 hours.
-
Monitoring: To check for completion, take a small sample of resin beads (~5 mg), wash them thoroughly, and cleave the product using the procedure in Protocol 5. Analyze the cleaved material by LC-MS.
-
Washing: Once the reaction is complete, cool the vessel to room temperature, drain the solvent, and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin for the next step or for cleavage.
| Amine Type | Typical Conditions | Expected Outcome |
| Primary Alkylamines | 80 °C, NMP, 12h | High conversion |
| Secondary Alkylamines | 100 °C, NMP, 18h | Good conversion, may require longer time |
| Anilines (Electron-rich) | 100 °C, NMP, 16h | Moderate to good conversion |
| Anilines (Electron-poor) | 120 °C, NMP, 24h | Slower reaction, may require higher temp. |
Protocol 4: On-Resin Diversification via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[8] For an electron-deficient aryl chloride, a palladium(0) catalyst with an electron-rich, bulky phosphine ligand is essential to facilitate the oxidative addition step and promote high yields.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon).
-
Resin Preparation: Swell the resin-bound scaffold from Protocol 2 in a degassed solvent mixture, such as 1,4-dioxane/water (4:1, ~10 mL/g of resin), for 30 minutes.
-
Reagent Addition: To the vessel, add the arylboronic acid (3.0 eq relative to resin loading), a suitable base such as K₃PO₄ or K₂CO₃ (4.0 eq), and the palladium catalyst system. A recommended system is Pd₂(dba)₃ (0.05 eq) with a ligand like SPhos (0.12 eq).
-
Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling with argon for 15-20 minutes. This is critical to prevent catalyst oxidation and homocoupling of the boronic acid.[9]
-
Reaction: Heat the mixture to 80-110 °C and agitate for 8-16 hours.
-
Monitoring & Washing: Monitor the reaction as described in Protocol 3. Upon completion, cool, drain, and wash the resin with the solvent mixture, followed by DMF (3x), water (to remove salts), DMF (3x), and DCM (3x). Dry the resin.
| Boronic Acid Substituent | Typical Conditions | Considerations |
| Electron-donating (e.g., -OMe) | 80 °C, Dioxane/H₂O, 8h | Generally fast and high-yielding. |
| Electron-withdrawing (e.g., -CF₃) | 100 °C, Dioxane/H₂O, 12h | May require slightly higher temperatures. |
| Sterically hindered (e.g., ortho-Me) | 110 °C, Dioxane/H₂O, 16h | Slower reaction; may benefit from more advanced catalyst systems. |
Protocol 5: Cleavage from Resin and Product Isolation
Rationale: A solution of trifluoroacetic acid (TFA) in DCM is used to cleave the ester linkage to the 2-CTC resin, releasing the final product as a carboxylic acid into the solution.
-
Resin Preparation: Place the final, dried resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage solution of 1-5% TFA in DCM. The concentration can be optimized; start with a lower concentration to minimize potential side reactions.
-
Cleavage: Add the cleavage cocktail (~10 mL/g of resin) to the resin and agitate at room temperature for 1-2 hours.
-
Collection: Drain the filtrate, which contains the product, into a round-bottom flask. Wash the resin two more times with fresh cleavage cocktail or pure DCM and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrates under reduced pressure to remove the bulk of the solvent and TFA.
-
Precipitation: Add the concentrated residue dropwise to a flask of ice-cold diethyl ether. The final product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ether, and dry under high vacuum. Characterize the final product by LC-MS, HPLC, and NMR.
Analytical Monitoring of Solid-Phase Reactions
Effectively monitoring reactions on a solid support is a known challenge but is crucial for optimizing conditions and ensuring high-purity final products.[10][11]
-
Qualitative Tests: The Kaiser test (ninhydrin test) is invaluable for detecting the presence of primary amines.[4] After an amine coupling step (Protocol 3), a negative Kaiser test (beads remain yellow/colorless) indicates the reaction has gone to completion.
-
FT-IR Spectroscopy: On-bead FT-IR can be used to monitor the disappearance or appearance of key vibrational bands, such as the carbonyl stretch of the ester linkage to the resin.[12][13]
-
Test Cleavage/LC-MS Analysis: The most reliable method is to take a small aliquot of resin beads, wash them, perform a rapid cleavage (Protocol 5), and analyze the resulting solution by LC-MS. This provides direct information on the conversion rate, product mass, and purity profile.[10]
References
-
Díaz-Mochón, J. J., & Bradley, M. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]
-
Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]
-
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23). [Link]
-
Thieme. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. [Link]
-
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2001). Solid-Phase Synthesis of Bis-Heterocyclic Compounds from Resin-Bound Orthogonally Protected Lysine. Journal of Combinatorial Chemistry, 3(1), 68–70. [Link]
-
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2001). Solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine. Journal of Combinatorial Chemistry, 3(1), 68-70. [Link]
-
da Silveira, G. P., et al. (2010). An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. Journal of the Brazilian Chemical Society, 21(1). [Link]
-
Acharya, A. N., Ostresh, J. M., & Houghten, R. A. (2002). Novel approaches for the solid-phase synthesis of biheterocyclic dihydroimidazole analogues. Journal of Combinatorial Chemistry, 4(3), 214-22. [Link]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113). [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Stolle, A., et al. (2011). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 2(7), 1304-1308. [Link]
-
Liu, R., et al. (2013). Solid-phase synthesis of diverse spiroisoxazolinodiketopiperazines. ACS Combinatorial Science, 15(8), 425-34. [Link]
-
ChemBK. (2024). 2-CHLORO-5-FLUORONICOTINI.... [Link]
-
Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. [Link]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(3). [Link]
-
Wang, Y., et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Scientific Reports, 14(1), 1042. [Link]
-
Wang, Y., et al. (2016). Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Derivatives. Chinese Journal of Organic Chemistry, 36(10), 2446-2453. [Link]
-
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. [Link]
-
Houston, T. A., & Le, T. N. (2014). Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. Heterocyclic Communications, 20(2). [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]
-
Kaur, N., & Kishore, D. (2014). Solid phase synthesis of sulfahydantoins. Indian Journal of Chemistry - Section B, 53B(5), 576-581. [Link]
-
Aroyan, A. A., et al. (2004). Synthesis of Ethyl cis- and trans-4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. Chemistry of Heterocyclic Compounds, 40(8), 1169-1170. [Link]
Sources
- 1. This compound | 139911-30-1 | Benchchem [benchchem.com]
- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 13. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Ethyl 2-chloro-5-fluoronicotinate
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of Ethyl 2-chloro-5-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The coupling of electron-deficient heteroaryl chlorides presents unique challenges due to the inherent stability of the C-Cl bond and potential catalyst inhibition.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome these hurdles and achieve high-yield, reproducible results.
Understanding the Core Challenge
The primary obstacle in the Suzuki coupling of this compound lies in the initial oxidative addition step.[2][3][4] Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the stronger carbon-chlorine bond.[2][5] Furthermore, the electron-withdrawing nature of the ester and fluoro groups, while activating the ring for nucleophilic aromatic substitution, can also influence the electronic properties of the palladium catalyst. The pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem".[1]
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
A1: Low yields with this substrate typically stem from one or more of the following factors:
-
Inefficient Oxidative Addition: The C-Cl bond is strong and requires a highly active catalyst to break. Your catalyst system may not be potent enough.[2]
-
Catalyst Deactivation: The lone pair on the pyridine nitrogen can bind to the palladium catalyst, inhibiting its activity.[1]
-
Suboptimal Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst. An inappropriate base can lead to slow or incomplete reaction.[1][6][7]
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and revert to the corresponding arene, reducing the amount available for coupling.[1][8]
Q2: What is the best catalyst system for this type of electron-deficient aryl chloride?
A2: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often insufficient. Highly active catalyst systems are required, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][5]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to facilitate the oxidative addition of aryl chlorides and are often the first choice for these transformations.[1]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes are also highly effective due to their strong electron-donating ability and steric bulk, which promote both oxidative addition and reductive elimination.[9]
Q3: How do I choose the right base for my reaction?
A3: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][6] For electron-deficient systems, a moderately strong, non-nucleophilic base is often preferred.
-
Potassium Phosphate (K₃PO₄): This is a frequently used and highly effective base for challenging Suzuki couplings.[1][7]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly with sterically hindered substrates.[7]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice that is effective for a broad range of substrates.[7]
Q4: Should I use a boronic acid or a boronate ester?
A4: While boronic acids are generally more reactive, they can be prone to decomposition pathways like protodeboronation.[10] Boronate esters, such as pinacol esters, offer significantly enhanced stability, making them easier to handle and store.[10][11] Although they may react more slowly, the improved stability can lead to more reproducible and higher isolated yields, especially in complex syntheses.[10][11] For particularly sensitive substrates, using a more stable boronate ester is a prudent strategy.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing minimal to no conversion of your starting material, a systematic approach to troubleshooting is essential.
Workflow for Diagnosing Low Yield:
Caption: A decision tree for systematically troubleshooting low-yield Suzuki coupling reactions.
Issue 2: Formation of Side Products
The appearance of significant side products can complicate purification and reduce the yield of the desired product.
Common Side Products and Solutions:
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Protodeboronation (Ar-H from boronic acid) | Presence of water or acidic impurities. Base-catalyzed decomposition. | Use anhydrous solvents. Consider a weaker base. Switch to a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[1][8] |
| Homo-coupling (Ar-Ar or Ar'-Ar') | Presence of oxygen. Inefficient transmetalation. Use of a Pd(II) precatalyst that is not efficiently reduced. | Thoroughly degas all solvents and maintain an inert atmosphere. Use a Pd(0) source or an efficient precatalyst system.[1] |
| Dehalogenation (Ar-H from aryl chloride) | Presence of a hydride source (e.g., from solvent or base). | Use aprotic solvents. Avoid bases that can act as hydride donors. |
| Hydrolysis of Ester | Strong basic conditions and presence of water. | Use milder bases like K₂CO₃ or KF.[6] Minimize reaction time and temperature. |
Issue 3: Inconsistent or Irreproducible Results
Lack of reproducibility is a common frustration in complex catalytic reactions.
Factors Affecting Reproducibility:
-
Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure consistent and thorough degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Reagent Quality: The purity of the boronic acid is critical. Boronic acids can dehydrate to form boroxines upon storage, which can affect stoichiometry and reactivity. Use fresh or properly stored reagents.
-
Solvent Purity: Water content in solvents can significantly impact the reaction, often promoting protodeboronation. Use anhydrous solvents for best results.
-
Reaction Monitoring: Relying on a fixed reaction time can lead to variability. Monitor the reaction progress by TLC, GC-MS, or NMR to determine the optimal endpoint.[12][13][14]
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acid partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
SPhos (0.044 mmol, 4.4 mol %)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the boronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed 1,4-Dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational optimization. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
The oxidative addition of the aryl chloride (Ar-Cl) to the Pd(0) complex is often the rate-determining step.[3] The subsequent transmetalation requires a base to activate the organoboron reagent. Finally, reductive elimination forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3][9]
References
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). National Institutes of Health. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2021). National Institutes of Health. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]
-
SUZUKI REACTION MONITORING. (n.d.). Advion. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. azom.com [azom.com]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. vapourtec.com [vapourtec.com]
Preventing homocoupling side reactions with Ethyl 2-chloro-5-fluoronicotinate
Technical Support Center: Ethyl 2-chloro-5-fluoronicotinate
A Guide to Preventing Homocoupling Side Reactions in Cross-Coupling Chemistry
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and process development scientists who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. Homocoupling is a persistent challenge that can significantly impact yield and purity; this guide provides a systematic approach to its prevention.
Frequently Asked Questions (FAQs): Understanding the Challenge
This section addresses the fundamental principles behind the side reactions encountered when using this compound.
Q1: What exactly is "homocoupling" in the context of my reaction with this compound?
A1: Homocoupling is a competing side reaction that results in the formation of a symmetrical dimer instead of your desired unsymmetrical cross-coupled product. When working with this compound in a typical Suzuki-Miyaura reaction, two primary types of homocoupling can occur:
-
Boronic Acid Homocoupling: This is the most common issue. Two molecules of your organoboron partner (e.g., phenylboronic acid) react to form a symmetrical biaryl (e.g., biphenyl). This pathway consumes your nucleophile and complicates purification.
-
Aryl Halide Homocoupling: Less frequently, two molecules of this compound can couple to form a symmetrical bipyridine dimer.
This guide will focus primarily on mitigating the more prevalent boronic acid homocoupling.
Q2: Why does my cross-coupling reaction with this compound seem more prone to issues like homocoupling compared to other aryl chlorides?
A2: this compound is an electron-deficient heteroaryl halide. The combined electron-withdrawing effects of the pyridine nitrogen atom, the 5-fluoro substituent, and the 2-ester group create a challenging electronic environment. This deficiency makes the crucial first step of the catalytic cycle—oxidative addition of the C-Cl bond to the Pd(0) catalyst—kinetically slower compared to more electron-rich or less sterically hindered aryl chlorides.[1][2] This sluggish oxidative addition creates a kinetic window where the faster, competing homocoupling of the more reactive boronic acid can dominate.[3]
Q3: What is the primary chemical mechanism that drives the unwanted homocoupling of my boronic acid reagent?
A3: The predominant mechanism for boronic acid homocoupling is mediated by dissolved molecular oxygen.[4][5] The active Pd(0) catalyst, which is essential for the desired cross-coupling cycle, can be readily oxidized by trace amounts of oxygen to form a Pd(II) species. This Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled biaryl byproduct and regenerate Pd(0).[6][7] This parasitic cycle runs parallel to your desired reaction and is especially rapid under basic conditions.[8]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic, cause-and-effect approach to diagnosing and solving homocoupling issues during your experiments.
| Problem Observed | Potential Cause | Recommended Action | Scientific Rationale & Causality |
| Significant formation of boronic acid dimer (>5%) is detected by LC-MS or NMR. | Presence of Dissolved Oxygen. | Rigorously degas all solvents and the reaction mixture. Employ at least three freeze-pump-thaw cycles for maximum efficiency or sparge with an inert gas (Argon or Nitrogen) for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.[3][7][9] | Oxygen is the primary culprit, oxidizing the active Pd(0) catalyst to Pd(II), which is a key initiator of the boronic acid homocoupling pathway.[5][6] Eliminating oxygen starves this parasitic cycle. |
| Homocoupling persists despite thorough degassing. | Suboptimal Catalyst/Ligand System. | Switch to a modern palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G4) paired with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[10][11][12] | The electron-deficient nature of the substrate requires an electron-rich ligand to facilitate the difficult oxidative addition step.[1][2] The steric bulk of these ligands also accelerates the final reductive elimination step, increasing the turnover rate of the desired cycle and sterically hindering the side reactions.[13] |
| Reaction is sluggish, with low conversion and some homocoupling. | Inefficient Transmetalation or Base/Solvent Mismatch. | Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[12][14] Use aprotic solvents such as 1,4-dioxane, toluene, or THF, often with a small, optimized amount of water (e.g., 10:1 organic:water).[8][15] | The base is critical for activating the boronic acid to form a more nucleophilic boronate species. However, overly strong bases can promote catalyst degradation and other side reactions. The solvent system must effectively dissolve both the organic and inorganic components to facilitate the interaction between the palladium complex and the boronate.[15] |
| Dehalogenation (replacement of -Cl with -H) is observed alongside homocoupling. | Generation of Palladium-Hydride (Pd-H) Species. | Strictly use aprotic solvents and avoid alkoxide bases. Ensure high purity of all reagents. If using a base like K₃PO₄, ensure it is anhydrous if performing an anhydrous reaction, or use it with a controlled amount of water.[14] | Palladium-hydride species, which are responsible for dehalogenation, can form from reactions of the palladium complex with the base, protic solvents, or trace water.[14] Optimizing the base and solvent system for the cross-coupling can suppress this pathway as well. |
Visualizing the Reaction Pathways and Troubleshooting Logic
Understanding the interplay between the desired and undesired catalytic cycles is key to effective troubleshooting.
Caption: Competing catalytic cycles in Suzuki coupling.
Caption: A logical workflow for troubleshooting homocoupling.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize homocoupling when using this compound.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) OR XPhos Pd G3 (1-2 mol%)
-
Anhydrous, degassed 1,4-dioxane and degassed deionized water
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation and Degassing: Dry the reaction flask under vacuum with gentle heating and backfill with inert gas. Degas the 1,4-dioxane and water separately by sparging with argon for at least 30 minutes.
-
Reagent Addition: To the reaction flask under a positive pressure of inert gas, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: If using Pd₂(dba)₃/SPhos, add them now. If using an air-stable precatalyst like XPhos Pd G3, it can also be added at this stage.
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe to achieve a final solvent ratio of approximately 10:1 (v/v). The reaction concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the desired product mass.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the final product.
Considerations for Other Cross-Coupling Reactions
Q4: How do these prevention strategies change if I am performing a Stille or Sonogashira coupling?
A4: The core principles of using an inert atmosphere and optimized ligands remain, but the specific side reactions differ.
-
Stille Coupling: The primary side reaction is the homocoupling of the organostannane reagent.[16] This can occur through mechanisms involving two transmetalation steps onto a Pd(II) center or a radical process from Pd(0).[16] The strategies of using bulky, electron-rich ligands to accelerate the desired cross-coupling and running the reaction under strictly anaerobic conditions are directly transferable and highly effective.
-
Sonogashira Coupling: The main challenge here is the copper-catalyzed homocoupling of the terminal alkyne partner, known as Glaser coupling.[17][18] To prevent this, one can:
-
Employ Copper-Free Conditions: Many modern protocols use specific ligands that enable the catalytic cycle to proceed efficiently without a copper co-catalyst.[19]
-
Optimize Copper Loading: If copper is necessary, use the minimal effective amount of the Cu(I) salt (e.g., CuI).
-
The C-Cl bond of this compound is significantly less reactive in Sonogashira couplings, often requiring more forcing conditions or highly active catalyst systems.[20]
-
References
-
Amatore, C., Jutand, A., & Lakmini, H. (2005). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen. Available at: [Link]
-
Casares, J. A., Espinet, P., & Salas, G. (2009). Cross Alkyl–Aryl versus Homo Aryl–Aryl Coupling in Palladium-Catalyzed Coupling of Alkyl–Gold(I) and Aryl–Halide. Organometallics. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Available at: [Link]
-
Wikipedia contributors. (2025). Cross-coupling reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Miller, R. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Reddit User Discussion. (2024). Struggling with Suzuki Reaction. Reddit. Available at: [Link]
-
Wang, L., et al. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry. Available at: [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Miller, R. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Wikipedia contributors. (2025). Stille reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2025). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]
-
Reddit User Discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Smith, A. M., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2008). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Smith, A. M., et al. (2009). Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Ethyl 2-chloro-5-fluoronicotinate Reaction Products
Welcome to the technical support center for the purification of Ethyl 2-chloro-5-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - First-Pass Purification
This section addresses the most common initial questions and issues that arise after the synthesis of this compound.
Question 1: What are the most common impurities I should expect after the synthesis of this compound, and how do they influence my initial purification strategy?
Answer: The impurity profile of your crude product is intrinsically linked to your synthetic route. The two most common pathways to this compound each present a unique set of potential byproducts that must be considered for an effective purification strategy.
-
Route A: Chlorination of Ethyl 2-hydroxy-5-fluoronicotinate using POCl₃. This is a widely used method, but it can generate several challenging impurities.[1]
-
Unreacted Starting Material: Incomplete reaction will leave you with the starting hydroxynicotinate. This is a polar, acidic compound that can often be removed with a basic wash.
-
Over-chlorinated Byproducts: In some cases, other positions on the pyridine ring can be chlorinated, leading to dichlorinated species. These are often less polar than the desired product.
-
Phosphate Esters: Reaction of the hydroxyl group with POCl₃ can form phosphate esters, which are polar and can complicate workup.
-
Hydrolyzed Byproducts: During aqueous workup, the desired product or chlorinated intermediates can hydrolyze back to the starting material or other acidic species.[2]
-
-
Route B: Esterification of 2-chloro-5-fluoronicotinic acid. This route avoids the use of harsh chlorinating agents but has its own set of potential impurities.
-
Unreacted Starting Acid: 2-chloro-5-fluoronicotinic acid is a common impurity if the esterification is incomplete. Its acidic nature allows for straightforward removal with a basic wash.
-
Side-products from Acid Catalyst: If using a strong acid catalyst (e.g., H₂SO₄), you may see some charring or sulfonation, although this is less common under standard esterification conditions.
-
Unwanted Esters: If your ethanol contains other alcohols as impurities, you may form other esters.
-
A preliminary Thin Layer Chromatography (TLC) is crucial to visualize the number and polarity of the impurities, which will guide your choice of purification method.
Question 2: My crude product is a dark, oily residue. What is the best initial work-up procedure to clean it up before attempting column chromatography or recrystallization?
Answer: A dark, oily crude product often indicates the presence of polymeric byproducts or residual high-boiling solvents. A well-executed aqueous workup is your first and most critical step to remove many of these impurities.
Recommended Initial Work-up Protocol:
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash Sequence:
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is essential to remove any unreacted acidic starting materials (like 2-chloro-5-fluoronicotinic acid) and acidic byproducts. Add the NaHCO₃ solution and shake gently at first, venting frequently to release any evolved CO₂ gas.
-
Water Wash: This removes any remaining water-soluble impurities and salts.
-
Brine (Saturated NaCl) Wash: This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
This procedure should yield a cleaner, albeit still likely crude, product that is more amenable to further purification.
Section 2: Troubleshooting Guide - Column Chromatography
Column chromatography is a powerful tool for purifying this compound. However, several issues can arise. This section provides solutions to common problems.
Question 3: I'm running a silica gel column, but my product is either not moving or is streaking badly. What's happening and how can I fix it?
Answer: These are common and frustrating issues in column chromatography, often pointing to problems with solvent polarity or interactions with the silica gel.
Troubleshooting Steps:
-
Check Your TLC: Before running a column, always optimize your solvent system using TLC. For this compound, a good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.
-
Compound Streaking: Streaking on the TLC plate, which will translate to poor separation on the column, can be caused by several factors:
-
Acidity of Silica Gel: The pyridine nitrogen in your compound can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing. To mitigate this, you can add a small amount (0.1-1%) of triethylamine (NEt₃) or pyridine to your eluent to neutralize these acidic sites.
-
Sample Overload: Applying too much sample to your TLC plate or column will cause streaking.
-
-
Product Not Moving: If your product remains at the baseline of your TLC plate or the top of your column, your eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/EtOAc system). If you are already at 100% ethyl acetate and the product is still not moving, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.
Visualization of Chromatography Troubleshooting:
Caption: Troubleshooting workflow for column chromatography issues.
Section 3: Troubleshooting Guide - Recrystallization
Recrystallization can be an excellent method for obtaining highly pure this compound, but it requires careful selection of solvents and technique.
Question 4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or the solute is too soluble in the chosen solvent.
Strategies to Overcome Oiling Out:
-
Lower the Temperature of Dissolution: Try to dissolve your compound at a temperature below its melting point. You may need to use a bit more solvent.
-
Change the Solvent System:
-
Single Solvent: If you are using a single solvent, try one with a lower boiling point.
-
Two-Solvent System: This is often the best solution. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the solid, and then allow the solution to cool slowly. Common solvent pairs for compounds like this include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
-
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This will act as a template for crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.
Visualization of Recrystallization Troubleshooting:
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
Section 4: Advanced Purification and Final Product Handling
Question 5: I've purified my product by column chromatography, but I suspect it might be contaminated with residual starting material or a closely related byproduct. How can I confirm its purity and what are my options for further purification?
Answer: Confirming the purity of your final product is paramount. A combination of analytical techniques is recommended.
Purity Analysis:
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Provides structural confirmation and can reveal the presence of impurities with distinct signals. |
| LC-MS | A highly sensitive technique to detect trace impurities and confirm the molecular weight of your product. |
| GC-MS | Useful for volatile impurities and can provide quantitative information. |
| Melting Point | A sharp melting point is a good indicator of purity. A broad melting range suggests the presence of impurities. |
Advanced Purification Options:
-
Preparative HPLC: If you have a small amount of a high-value product with very similar impurities, preparative HPLC can provide excellent separation.
-
Fractional Distillation: If your product is a liquid and the impurities have different boiling points, vacuum distillation can be an effective purification method.
-
Recrystallization (if not already performed): As a final polishing step, recrystallization can remove trace impurities that may have co-eluted during chromatography.
Final Product Handling:
This compound is a colorless liquid or low-melting solid.[3][4] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Due to its potential as an irritant, always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Selective and Multiple Functionalization of Pyridines and Alkaloids via Mg- and Zn-Organometallic Intermediates - ResearchGate. (2025, August 10). Retrieved December 30, 2025, from [Link]
-
2-CHLORO-5-FLUORONICOTINI... - ChemBK. (2024, April 9). Retrieved December 30, 2025, from [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved December 30, 2025, from [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved December 30, 2025, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved December 30, 2025, from [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024, February 25). Retrieved December 30, 2025, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved December 30, 2025, from [Link]
- Preparation of 2-chloropyridine 3-carboxylic acid esters - EP0372654A2 - Google Patents. (n.d.).
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - US5204478A - Google Patents. (n.d.).
-
How To: Manage an Emulsion - Department of Chemistry : University of Rochester. (n.d.). Retrieved December 30, 2025, from [Link]
-
Removing Pyridine : r/chemistry - Reddit. (2024, January 13). Retrieved December 30, 2025, from [Link]
-
(347f) Avoiding Oiling out in a Reactive Crystallization Using Insights from Thermodynamic and Reaction Kinetic Modeling - AIChE Proceedings. (n.d.). Retrieved December 30, 2025, from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved December 30, 2025, from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved December 30, 2025, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved December 30, 2025, from [Link]
- Preparation of 2-chloropyridine 3-carboxylic acid esters - US4987232A - Google Patents. (n.d.).
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed. (n.d.). Retrieved December 30, 2025, from [Link]
-
C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved December 30, 2025, from [Link]
-
Recrystallization Solvent Pair - YouTube. (2013, July 11). Retrieved December 30, 2025, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved December 30, 2025, from [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC. (2022, December 27). Retrieved December 30, 2025, from [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. (2022, December 27). Retrieved December 30, 2025, from [Link]
- Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - CN101774967B - Google Patents. (n.d.).
-
How should I proceed in Chlorination using POCl3? - ResearchGate. (2014, November 14). Retrieved December 30, 2025, from [Link]
-
What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. (2016, March 30). Retrieved December 30, 2025, from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (n.d.). Retrieved December 30, 2025, from [Link]
- Preparation of 2-chloropyridine 3-carboxylic acid esters - EP0372654A3 - Google Patents. (n.d.).
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed. (2022, May 20). Retrieved December 30, 2025, from [Link]
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved December 30, 2025, from [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH. (n.d.). Retrieved December 30, 2025, from [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. (n.d.). Retrieved December 30, 2025, from [Link]
Sources
Identifying impurities in Ethyl 2-chloro-5-fluoronicotinate by NMR and MS
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the analytical characterization of Ethyl 2-chloro-5-fluoronicotinate. This guide is designed for researchers, analytical chemists, and drug development professionals to provide expert insights and practical troubleshooting for identifying impurities using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
I. Understanding the Challenge: Purity and Impurities
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] Impurities can originate from several sources, including unreacted starting materials, by-products from side reactions, reagents, solvents, or degradation of the final product.[3][4] According to ICH guidelines, it is critical to identify and characterize any impurity present at levels of 0.10% or higher.[5]
This guide provides a structured approach to identifying these unwanted chemicals through modern analytical techniques.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the NMR and MS analysis of this compound.
A. General Impurity Identification
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the esterification of 2-chloro-5-fluoronicotinic acid or the selective dechlorination of a precursor like an Ethyl 2,6-dichloro-5-fluoronicotinate.[6] Therefore, the most probable process-related organic impurities are:
-
Starting Materials:
-
2-chloro-5-fluoronicotinic acid (from incomplete esterification).
-
Ethyl 2,6-dichloro-5-fluoronicotinate (from incomplete dechlorination).
-
-
By-products:
-
Isomeric variants (e.g., Ethyl 6-chloro-5-fluoronicotinate) if the starting materials were not isomerically pure.
-
Over-reduced products (e.g., Ethyl 5-fluoronicotinate) if the dechlorination reaction is not well-controlled.
-
-
Degradation Products:
-
Hydrolysis of the ester back to 2-chloro-5-fluoronicotinic acid upon exposure to moisture.
-
Q2: I see multiple spots on my TLC plate but only one major peak in my GC-MS. Why?
A2: This discrepancy can arise from several factors:
-
Non-Volatile Impurities: Some impurities, like the starting carboxylic acid (2-chloro-5-fluoronicotinic acid) or inorganic salts, are not volatile enough to pass through a standard gas chromatography (GC) column. They will be visible by TLC but not by GC-MS. For these, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
-
Thermal Degradation: The high temperatures of the GC inlet can cause certain impurities to degrade into other compounds or decompose entirely, preventing their detection.
-
Co-elution: It is possible, though less likely with high-resolution capillary columns, that two or more compounds have very similar retention times and are co-eluting as a single peak.
B. NMR Spectroscopy Troubleshooting
Q3: My ¹H NMR spectrum shows very broad peaks. What's wrong?
A3: Peak broadening in NMR can be caused by several factors.[7] Use the following checklist:
-
Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, causing broader lines. Try diluting your sample.
-
Solubility: If your compound is not fully dissolved or has precipitated, it will result in an inhomogeneous sample and very poor peak shape. Ensure complete dissolution, and if necessary, try a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).[7]
-
Paramagnetic Impurities: The presence of paramagnetic metals (e.g., trace iron or copper from catalysts) can cause significant line broadening.[8] These are often invisible by other methods but have a dramatic effect on NMR.
Q4: The aromatic signals in my ¹H NMR are complex and overlapping. How can I assign them?
A4: The pyridine ring protons in this molecule are subject to complex splitting from both other protons and the fluorine atom.
-
Coupling Constants: The magnitude of the coupling constant (J-value) is key. Ortho-coupling (³JHH) between adjacent protons is typically 7-10 Hz, while meta-coupling (⁴JHH) is smaller at 2-3 Hz.[9] Fluorine coupling (JHF) is also distance-dependent.
-
2D NMR: A COSY (Correlation Spectroscopy) experiment is invaluable. It will show cross-peaks between protons that are coupled to each other, helping you trace the connectivity within the aromatic ring.
-
Change Solvents: Switching from CDCl₃ to an aromatic solvent like Benzene-d₆ can alter the chemical shifts of the protons due to solvent-solute interactions, often resolving overlapping signals.[7]
Q5: How do I identify the signals for the ethyl ester group?
A5: The ethyl group gives two characteristic signals: a quartet and a triplet.
-
-O-CH₂- (Quartet): This methylene group is adjacent to a methyl group (-CH₃), so its signal is split into a quartet (n+1 = 3+1 = 4). Its chemical shift is typically around 4.0-4.5 ppm due to the deshielding effect of the adjacent oxygen atom.
-
-CH₃ (Triplet): This methyl group is adjacent to a methylene group (-CH₂-), so its signal is split into a triplet (n+1 = 2+1 = 3). It appears further upfield, typically around 1.2-1.5 ppm.
C. Mass Spectrometry Troubleshooting
Q6: How can I confirm my molecule contains chlorine from the mass spectrum?
A6: The presence of chlorine is readily identified by its isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This means that any fragment containing one chlorine atom will show two peaks separated by 2 m/z units: the molecular ion (M) containing ³⁵Cl and an "M+2" peak containing ³⁷Cl. The key is the intensity ratio of these peaks, which will be approximately 3:1.[1] This is a definitive signature for a monochlorinated compound.
Q7: I don't see the molecular ion peak (M⁺) in my EI-MS spectrum. Did the experiment fail?
A7: Not necessarily. In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion can be unstable and fragment completely, leading to a very weak or absent M⁺ peak.[10] This is common for certain classes of compounds.
-
Look for Logical Fragments: Check for peaks corresponding to logical losses from the molecular weight (203.6 g/mol ). Common losses for this molecule would be:
-
Loss of an ethoxy group (-OC₂H₅, 45 Da) to give an acylium ion at m/z 158/160.
-
Loss of an ethyl radical (-C₂H₅, 29 Da) to give a peak at m/z 174/176.
-
Loss of a chlorine atom (-Cl, 35/37 Da).
-
-
Use a Softer Ionization Technique: If the molecular ion is critical, re-run the sample using a "softer" ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are much less likely to cause fragmentation and will almost certainly show the protonated molecule [M+H]⁺.
III. Experimental Protocols & Workflows
A. Impurity Identification Workflow
The following diagram outlines a systematic workflow for identifying unknown impurities.
Caption: A logical workflow for the identification and structural elucidation of unknown impurities.
B. Protocol: NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice for this compound.
-
Dissolve: Vortex the vial for 30 seconds to ensure the sample is fully dissolved. If solubility is an issue, deuterated acetone (Acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) can be used.[7]
-
Filter (Optional but Recommended): To remove any particulate matter which can degrade NMR shim quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Transfer the clear solution to a 5 mm NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
C. Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Instrument Setup (Typical Conditions):
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Column: A standard non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). This program should be optimized based on initial screening.
-
Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.
-
-
Mass Spectrometer Setup (EI Mode):
-
Ion Source Temp: 230 °C.
-
Quadrupole Temp: 150 °C.
-
Scan Range: 40 - 450 amu.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram to separate components by retention time. Examine the mass spectrum of each peak to identify the compound and any impurities. Pay close attention to the isotopic patterns for chlorinated fragments.
IV. Data Interpretation Guide
A. Predicted NMR Chemical Shifts
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound and a likely impurity in CDCl₃. Actual values may vary slightly based on solvent and concentration. Aromatic protons (H-4, H-6) will appear as doublet of doublets due to H-H and H-F coupling.
| Compound | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| This compound | H-4 | ~7.8 - 8.2 | ~138 (d) | Deshielded by adjacent ester and F. Shows coupling to H-6 and F-5. |
| H-6 | ~8.4 - 8.7 | ~145 (d) | Deshielded by adjacent N. Shows coupling to H-4 and F-5. | |
| -OCH₂CH₃ | ~4.4 (q) | ~62 | Quartet due to coupling with -CH₃. | |
| -OCH₂CH₃ | ~1.4 (t) | ~14 | Triplet due to coupling with -CH₂-. | |
| C-2 | - | ~150 (d) | Carbon bearing Chlorine. | |
| C-3 | - | ~125 | Carbon bearing Ester. | |
| C-5 | - | ~158 (d, ¹JCF ≈ 250 Hz) | Carbon bearing Fluorine, large C-F coupling. | |
| 2-chloro-5-fluoronicotinic acid (Impurity) | H-4 | ~7.9 - 8.3 | ~139 (d) | Similar to ester, but electronic environment is slightly different. |
| H-6 | ~8.5 - 8.8 | ~146 (d) | Similar to ester. | |
| -COOH | ~10 - 12 (broad s) | ~168 | Broad, exchangeable proton. Disappears on D₂O shake.[7] |
(d) = doublet due to C-F coupling. Chemical shifts are estimated based on standard substituent effects on aromatic rings.[11][12][13]
B. Expected Mass Spectrometry Fragmentation
For Electron Ionization (EI), the molecule (MW = 203.6) will fragment. Look for these key ions and their corresponding M+2 peaks.
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment | Notes |
| 203 | 205 | [M]⁺ | Molecular Ion. May be weak or absent in EI. |
| 175 | 177 | [M - C₂H₄]⁺ | Loss of ethene via McLafferty rearrangement. |
| 158 | 160 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. Often a prominent peak for esters.[14] |
| 130 | 132 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |
The presence of the 3:1 isotopic ratio for each pair of fragments is the strongest evidence for a chlorine-containing ion.[1]
V. References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
-
Labinsights. (2024, January 25). Isolation and Identification of API Impurities. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-CHLORO-5-FLUORONICOTINI.... Retrieved from [Link]
-
Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from
-
ResearchGate. (n.d.). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for L-Proline: an efficient N,O-bidentate ligand.... Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Reddit. (2017, June 18). NMR Spectroscopy help!. Retrieved from [Link]
-
Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Quantitative Determination of Pyridine Content.... Retrieved from [Link]
-
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]
-
University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. GCMS Section 6.5 [people.whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Proton NMR Table [www2.chemistry.msu.edu]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Ethyl 2-chloro-5-fluoronicotinate
Welcome to the technical support center for Ethyl 2-chloro-5-fluoronicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your nucleophilic aromatic substitution (SNAr) reactions.
Section 1: Foundational Principles & FAQs
Understanding the underlying principles of the reaction is the first step toward troubleshooting and optimization.
Q1: What is the reaction mechanism for nucleophilic substitution on this substrate?
This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is distinct from the SN1 and SN2 pathways seen with aliphatic halides.[1][2] The SNAr mechanism is a two-step addition-elimination process:
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[2][3]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
The presence of electron-withdrawing groups on the ring is crucial as they stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[2][4]
Caption: SNAr mechanism overview.
Q2: Why is the chlorine at the C2 position the reactive site?
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 (ortho) and C4 (para) positions.[5][6][7] When a nucleophile attacks the C2 position, the negative charge of the Meisenheimer intermediate can be delocalized directly onto the ring nitrogen, which is a highly stabilizing resonance structure.[5][8] This stabilization significantly lowers the activation energy for the attack at C2 compared to the C3 or C5 positions.[9]
Q3: What roles do the fluorine and ethyl ester groups play?
Both the 5-fluoro and the 3-ethyl ester groups are electron-withdrawing. They act synergistically with the ring nitrogen to make the pyridine ring more electrophilic and to further stabilize the negative charge of the Meisenheimer complex. This electronic activation makes this compound a highly reactive substrate for SNAr reactions, often allowing them to proceed under milder conditions than unactivated halopyridines.[2][4]
Section 2: General Protocols & Condition Optimization
While optimal conditions are nucleophile-dependent, the following table provides validated starting points for experimentation.
| Nucleophile Class | Typical Base | Recommended Solvents | Temperature Range (°C) | Key Considerations |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, DIPEA | DMSO, DMF, NMP, Acetonitrile | 80 - 120 | Excess amine can sometimes act as both nucleophile and base. Ensure anhydrous conditions. |
| Alcohols (Alkoxides) | NaH, KHMDS, t-BuOK | THF, Dioxane, DMF (anhydrous) | 25 - 80 | The alkoxide must be pre-formed by reacting the alcohol with a strong base. Strictly anhydrous conditions are critical to prevent ester hydrolysis. |
| Thiols (Thiolates) | K₂CO₃, Cs₂CO₃ | DMAc, DMF, DMSO | 25 - 100 | Thiolates are generally very potent nucleophiles. Reactions are often faster and can be run at lower temperatures.[10] |
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the nucleophilic substitution on this compound.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction has stalled, or the conversion is very low after several hours. What are the most likely causes and how do I fix them?
Low conversion is a frequent issue that can typically be resolved by systematically evaluating the reaction parameters.
A: Initial Checks & Solutions:
-
Insufficient Thermal Energy: SNAr reactions require energy to overcome the initial loss of aromaticity.[3] If you are running the reaction at a low temperature, incrementally increase it by 20 °C intervals. Monitor the reaction by TLC or LC-MS to check for product formation versus degradation.
-
Base Ineffectiveness: The base may be too weak to deprotonate your nucleophile, or it may be of poor quality (e.g., hydrated).
-
For Amines/Thiols: Switch from K₂CO₃ to a stronger inorganic base like Cs₂CO₃, which also offers higher solubility.
-
For Alcohols: Ensure your NaH is fresh (e.g., from a new bottle or washed to remove the mineral oil coating) and that the alcohol is fully deprotonated before adding the substrate.
-
-
Solvent Issues: The choice of solvent is critical. Polar aprotic solvents are ideal because they solubilize reagents without hydrogen-bonding to the nucleophile, which would blunt its reactivity.[11][12]
-
If using acetonitrile or THF, consider switching to a higher-boiling polar aprotic solvent like DMF, NMP, or DMSO, which are superior for SNAr reactions.[13]
-
-
Reagent Quality: Verify the purity of your nucleophile and the starting material. Impurities can inhibit the reaction.
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Side Product Formation
Q: I'm getting a good conversion of my starting material, but the yield of the desired product is low, and I see a major side product. What is happening?
The most common side reaction with this substrate is the hydrolysis of the ethyl ester.
A: Identifying and Preventing Ester Hydrolysis:
The ethyl ester is susceptible to saponification (base-mediated hydrolysis) if water is present in the reaction mixture, especially at elevated temperatures. This will produce the corresponding carboxylic acid, which complicates purification and lowers the yield.
-
Cause: Using strong, nucleophilic bases (like NaOH, KOH) or the presence of water with non-nucleophilic bases (like K₂CO₃).
-
Confirmation: The side product will have a much higher polarity on a TLC plate and a different mass in LC-MS analysis (loss of 28 Da: C₂H₄).
-
Prevention:
-
Use Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and ensure your nucleophile and base are anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Choose a Non-Nucleophilic Base: For proton-abstracting purposes, use bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) for alcohols. Avoid hydroxides. Organic bases like DBU or DIPEA can also be effective and are less likely to cause hydrolysis.
-
Problem 3: Product Purification Challenges
Q: My reaction worked, but I am struggling to separate my product from the remaining starting material or other impurities during column chromatography.
A: Strategies for Improved Purification:
If the product and starting material have very similar polarities, chromatographic separation can be difficult.
-
Drive the Reaction to Completion: The best way to avoid this issue is to ensure the starting material is fully consumed. Try increasing the reaction time, temperature, or using a slight excess (1.1-1.2 equivalents) of the nucleophile.
-
Acid/Base Wash: If your product contains a basic functional group (like a newly introduced amine), you can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate), wash with a dilute acid (e.g., 1M HCl) to protonate and pull your product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified product back into an organic solvent.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Section 4: Exemplary Experimental Protocol
Synthesis of Ethyl 2-amino-5-fluoronicotinate
This protocol details a common and high-yielding transformation using ammonia as the nucleophile.
-
Reagents:
-
This compound (1.0 eq)
-
Ammonia (7 M solution in Methanol, 10 eq)
-
-
Procedure:
-
To a high-pressure reaction vessel, add this compound.
-
Add the 7 M solution of ammonia in methanol.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. The internal pressure will increase; ensure your vessel is rated for the conditions.
-
After the reaction period, cool the vessel to room temperature. Caution: Vent the vessel carefully in a fume hood to release excess ammonia pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 2-amino-5-fluoronicotinate as a solid.[14][15]
-
References
-
Loupy, A., et al. (2003). "Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions." Molecules. [Link]
-
Pearson Education. (2024). "Side-Chain Reactions of Substituted Pyridines." Pearson+. [Link]
-
LibreTexts Chemistry. (2015). "Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution." [Link]
-
Taylor, M. S., et al. (2021). "Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles." ChemRxiv. [Link]
-
Chemistry Online. (2022). "Nucleophilic substitution of pyridines." [Link]
-
Khan Academy. (2019). "Nucleophilic aromatic substitutions." YouTube. [Link]
-
Morin, S., et al. (2012). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." NIH National Library of Medicine. [Link]
-
Quora. (2021). "Why is β substitution in Nucleophilic reactions of pyridines not preferred?" [Link]
-
JanB. (2017). "How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?" Chemistry Stack Exchange. [Link]
-
Schlosser, M. (2005). "Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications." Angewandte Chemie International Edition. [Link]
-
Schlosser, M., et al. (2005). "The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions." Helvetica Chimica Acta. [Link]
-
Li, G., et al. (2024). "Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols." Journal of Organic Chemistry. [Link]
-
Filo. (2025). "Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't?" [Link]
-
Filo. (2025). "Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine." [Link]
-
Gholami, M. R., et al. (2013). "Electronic and solvent effects on kinetics of SNAr substitution reactions." Monatshefte für Chemie - Chemical Monthly. [Link]
-
Soulé Research Group. (2023). "Catalysis for Heterocycles Chemistry." [Link]
-
Química Organica.org. "Nucleophilic substitution reactions in pyridine." [Link]
-
Pierini, A. B., et al. "Catalysis by Ferrous Ion in Nucleophilic Aromatic Substitution Reactions." ElectronicsAndBooks. [Link]
-
Ashenhurst, J. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. [Link]
-
ChemBK. "2-CHLORO-5-FLUORONICOTINI..." [Link]
-
Anderson, K. W., et al. (2018). "Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society. [Link]
-
Hirschi, J. S., et al. (2019). "Concerted Nucleophilic Aromatic Substitutions." NIH National Library of Medicine. [Link]
-
Fu, G. C. (2017). "Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes." ACS Central Science. [Link]
-
OpenStax. "Nucleophilic Aromatic Substitution." Organic Chemistry: A Tenth Edition. [Link]
-
American Elements. "Ethyl 2-amino-5-fluoronicotinate." [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. quora.com [quora.com]
- 9. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 10. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. parchem.com [parchem.com]
- 15. americanelements.com [americanelements.com]
Technical Support Center: Managing the Stability of Ethyl 2-chloro-5-fluoronicotinate
Welcome to the technical support guide for Ethyl 2-chloro-5-fluoronicotinate (CAS 139911-30-1). This document is designed for researchers, medicinal chemists, and process development scientists. Its purpose is to provide in-depth, practical guidance on maintaining the stability and integrity of this versatile building block in various laboratory settings. By understanding its chemical vulnerabilities, you can prevent degradation, ensure experimental reproducibility, and accelerate your research and development timelines.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the primary chemical stability concerns for this compound?
A1: The molecule has two primary points of reactivity that are of concern for long-term stability in solution:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which yields 2-chloro-5-fluoronicotinic acid and ethanol. The presence of water is a key factor in this degradation pathway.[1][2][3][4]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack. This is due to the electron-withdrawing effects of the ring nitrogen and the fluorine atom. Common laboratory nucleophiles, including water, alcohols (if transesterification occurs), and amines, can displace the chloride.[5][6][7]
Q2: What is the recommended way to store the neat compound?
A2: For optimal long-term stability, the neat compound, which is a liquid at room temperature, should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[8][9] It is crucial to use a container with a tight-fitting seal to prevent moisture ingress, which can lead to slow hydrolysis over time.[10][11] Protecting the compound from light is also a good general practice.[11][12]
Q3: I need to make a stock solution. Which solvents are best?
A3: The best choice is a dry, aprotic, non-nucleophilic solvent. The ideal solvent should not participate in degradation reactions. Based on the compound's reactivity profile, the following solvents are recommended:
-
Excellent Choices: Anhydrous Dichloromethane (DCM), Anhydrous 1,2-Dichloroethane (DCE), Anhydrous Toluene, Anhydrous Tetrahydrofuran (THF, ensure it is fresh and peroxide-free).
-
Acceptable with Caution: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). While aprotic, these can contain water impurities if not properly dried and stored. DMSO is particularly hygroscopic and can absorb atmospheric moisture rapidly.[10]
-
Poor Choices (Avoid for Storage): Methanol, Ethanol, Water, or any protic solvent. These solvents can act as nucleophiles or facilitate hydrolysis, leading to compound degradation.[5][13]
Q4: How long can I expect a solution of this compound to be stable?
A4: This is highly dependent on the solvent, concentration, and storage conditions.
-
In a rigorously dried aprotic solvent (like DCM or Toluene) stored at -20°C under an inert atmosphere, the solution can be stable for several weeks to months.
-
In a solvent like DMSO at room temperature, stability may be limited to hours or days, primarily due to the potential for absorbed water to cause hydrolysis.[10]
-
Best Practice: For critical applications, it is always recommended to prepare solutions fresh. If storage is necessary, perform a quick purity check (e.g., HPLC or LC-MS) before use if the solution has been stored for more than a few days.[14][15]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction yield is lower than expected, and I suspect my starting material has degraded. How can I check?
Answer: Your suspicion is valid, as the purity of the starting material is critical. The primary method for assessing the purity and identifying potential degradation products is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][16][17]
Experimental Protocol: Purity Assessment via HPLC
-
Sample Preparation: Prepare a dilute solution of your this compound stock (approx. 1 mg/mL) in a suitable solvent like Acetonitrile. Also, prepare a sample of a new, unopened bottle of the compound as a reference standard.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of A (e.g., 95%) and ramp up to a high percentage of B (e.g., 95%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).[15][18]
-
-
Analysis:
-
Compare the chromatogram of your stock solution to the reference standard.
-
Look for new peaks. The most likely degradation product, 2-chloro-5-fluoronicotinic acid, is more polar and will have a shorter retention time than the parent ester.
-
If using LC-MS, you can confirm the identity of the peaks by their mass-to-charge ratio (m/z).
-
Parent Compound (Ethyl Ester): C₈H₇ClFNO₂ - Expected M+H⁺ ≈ 204.02
-
Hydrolysis Product (Acid): C₆H₃ClFNO₂ - Expected M+H⁺ ≈ 175.99
-
-
Problem 2: I'm seeing a new, more polar spot on my TLC plate after leaving my reaction flask overnight. What is it?
Answer: This is a classic sign of ester hydrolysis. The carboxylic acid product (2-chloro-5-fluoronicotinic acid) is significantly more polar than the parent ethyl ester. This increased polarity causes it to have a stronger interaction with the silica gel on the TLC plate, resulting in a lower Retention Factor (Rf) value.
The likely cause is the presence of water in your reaction solvent or reagents. Even trace amounts of water, especially if acid or base is present, can catalyze the hydrolysis of the ester.
Causality Diagram: Ester Hydrolysis
Caption: The pathway of ester hydrolysis leading to a more polar acid product.
Problem 3: I am trying to perform a reaction with an amine nucleophile, but I am getting a side product where my solvent (methanol) has reacted instead. Why?
Answer: You are observing a competitive nucleophilic aromatic substitution (SNAr) reaction.[5][19] The 2-chloro position on the pyridine ring is electrophilic and susceptible to attack by nucleophiles. While your amine is the intended nucleophile, methanol is also a nucleophile (albeit a weaker one) and, as the solvent, it is present in a vast molar excess.
This competition leads to the formation of the 2-methoxy-5-fluoronicotinate byproduct. To favor your desired reaction, you must avoid nucleophilic solvents.
Workflow: Mitigating Competitive SNAr
Caption: Logical workflow for avoiding competitive solvent nucleophilicity.
Section 3: Data & Reference Tables
For quick reference, the following tables summarize key stability and solvent choice data.
Table 1: Solvent Compatibility and Stability Ranking
| Solvent Class | Example Solvents | Suitability for Storage | Potential Degradation Pathway(s) |
| Aprotic, Non-Polar | Toluene, Hexanes | Excellent | Minimal; stable for long periods if dry. |
| Aprotic, Polar | DCM, THF, Acetonitrile | Good to Excellent | Low risk; ensure solvent is anhydrous. |
| Aprotic, Polar (Hygroscopic) | DMSO, DMF | Fair to Good | Hydrolysis due to absorbed moisture. |
| Protic, Alcoholic | Methanol, Ethanol | Poor (Avoid) | Nucleophilic Aromatic Substitution, Transesterification. |
| Protic, Aqueous | Water, Buffers | Very Poor (Avoid) | Rapid Ester Hydrolysis.[4] |
Table 2: Common Degradants and Their Properties
| Structure Name | Chemical Formula | Key Identifier | Analytical Observation |
| This compound | C₈H₇ClFNO₂ | Parent Compound | Main peak in HPLC/LC-MS. |
| 2-chloro-5-fluoronicotinic acid | C₆H₃ClFNO₂ | Hydrolysis Product | More polar; shorter retention time in RP-HPLC. |
| Ethyl 2-methoxy-5-fluoronicotinate | C₉H₁₀FNO₃ | Methanolysis Product | Higher mass (M+H⁺ ≈ 200.06) than parent. |
References
- 1. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. chemscene.com [chemscene.com]
- 10. spod-technology.com [spod-technology.com]
- 11. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 18. news-medical.net [news-medical.net]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting failed amination reactions of Ethyl 2-chloro-5-fluoronicotinate
Welcome to the technical support center for the amination of Ethyl 2-chloro-5-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this crucial synthetic transformation. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amination reaction of this compound shows low to no conversion of the starting material. What are the primary causes and how can I troubleshoot this?
Low or no conversion is a frequent challenge, often pointing to issues with the catalyst system or reaction conditions, especially given that the C-Cl bond on an electron-deficient pyridine ring can be challenging to activate. The oxidative addition of the aryl chloride to the Pd(0) complex is frequently the rate-limiting step in Buchwald-Hartwig aminations.[1]
Initial Diagnostic Checks:
-
Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or high-purity nitrogen). Oxygen can oxidize the active Pd(0) to inactive Pd(II) species and also degrade phosphine ligands.[1][2][3]
-
Reagent and Solvent Purity: All reagents, especially the solvent and base, must be anhydrous. Trace amounts of water can lead to catalyst deactivation and promote side reactions like hydrodehalogenation.[1] Use freshly distilled or commercially available anhydrous solvents. Ensure your amine is pure and the base is of high quality.
Troubleshooting Protocol for Low Conversion:
-
Step 1: Catalyst System Evaluation
-
Palladium Pre-catalyst: If you are using Pd(OAc)₂, consider switching to a more reliable palladium pre-catalyst, such as a G3 or G4 palladacycle. These pre-catalysts are more stable and efficiently generate the active Pd(0) species in situ.[1]
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds. For electron-deficient substrates like this compound, bulky and electron-rich biarylphosphine ligands are essential. Consider ligands such as RuPhos, BrettPhos, or DavePhos.[1][4]
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary to achieve a reasonable reaction rate.[1]
-
-
Step 2: Reaction Condition Optimization
-
Temperature: Amination of aryl chlorides often requires elevated temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition step.[1] Carefully increase the reaction temperature in increments of 10 °C.
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[1][5] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1]
-
-
Step 3: Amine Stoichiometry
-
Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help drive the reaction towards the desired product.[1]
-
Below is a troubleshooting workflow for low conversion:
Caption: Competing reaction pathways in the amination of this compound.
Q4: Could nucleophilic aromatic substitution (SNAr) be a competing pathway, and if so, how would it affect my reaction?
Yes, Nucleophilic Aromatic Substitution (SNAr) is a potential competing pathway, especially with highly nucleophilic amines. The pyridine ring is electron-deficient, and this is further activated by the electron-withdrawing ester and fluoro groups, making it susceptible to nucleophilic attack. [6][7]The chlorine at the 2-position is particularly activated for SNAr. [6] Implications of a Competing SNAr Pathway:
-
Palladium-Free Reaction: An SNAr reaction would proceed without the palladium catalyst. You might observe some product formation even in the absence of a catalyst, although likely at a slower rate and requiring higher temperatures.
-
Regioselectivity: In this specific substrate, both the palladium-catalyzed and SNAr pathways would likely yield the same 2-amino product due to the high activation of the C2 position.
-
Troubleshooting: If you suspect a significant SNAr contribution is leading to uncontrolled reactivity or side products, you could try lowering the reaction temperature and relying more on the efficiency of the palladium catalyst.
Q5: How should I monitor the progress of my amination reaction effectively?
Effective reaction monitoring is crucial for optimizing reaction time and preventing the formation of degradation products.
Recommended Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. [8]Co-spot your starting materials with the reaction mixture to track the consumption of the limiting reagent.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method. It allows you to monitor the disappearance of starting materials and the appearance of the desired product, as well as identify any side products by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your starting materials and products are sufficiently volatile, GC-MS can also be an effective monitoring tool. [9] Experimental Protocol: Reaction Monitoring by LC-MS
-
Carefully and quickly withdraw a small aliquot (e.g., ~5 µL) from the reaction mixture under an inert atmosphere.
-
Quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
-
Filter the quenched sample through a syringe filter (0.22 µm) to remove any particulate matter.
-
Analyze the filtrate by LC-MS.
Summary of Recommended Reaction Conditions
The following table provides a starting point for the optimization of the amination of this compound.
| Parameter | Recommended Starting Conditions | Range for Optimization |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Palladacycle | 1-2 mol% |
| Ligand | RuPhos or BrettPhos | 1.1-1.5 eq. relative to Pd |
| Base | NaOtBu | 1.5-2.0 eq. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | - |
| Temperature | 100 °C | 80-120 °C |
| Amine | 1.2 eq. | 1.1-1.5 eq. |
References
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation.
- Step-by-step real time monitoring of a catalytic amination reaction - UVIC.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions - Benchchem.
- Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction - ChemRxiv.
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC - NIH.
- Role of the base in Buchwald-Hartwig amination - PubMed.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
- C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide - Organic Syntheses.
- Step-by-step real time monitoring of a catalytic amination reaction - FAO AGRIS.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? | ResearchGate.
- Regioselective Amination or Alkoxylation of Halogenated Amino-, Thio- or Alkoxypyridines via Pyridyne Intermediates - ResearchGate.
- Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC - NIH.
- optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis - Benchchem.
- Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
- Amination of 2-halopyridines. [a] | Download Table - ResearchGate.
- Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes | Journal of the American Chemical Society.
- Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis.
- Synthesis of primary amines by amination of haloarenes with ammonia catalysed by copper catalyst. - ResearchGate.
- This compound | 139911-30-1 | Benchchem.
- A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals - Benchchem.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC.
- Palladium-Catalyzed Aminations in Flow ... on Water | Request PDF - ResearchGate.
- hydrolysis of esters - Chemguide.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
- Hydrolysis profi les of ethyl nicotinate (EN) to nicotinic acid (NA) at... | Download Scientific Diagram - ResearchGate.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH.
- The Hydrolysis of Esters - Chemistry LibreTexts.
- This compound 139911-30-1 wiki - Guidechem.
- Buchwald–Hartwig amination - Wikipedia.
- Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - PMC - NIH.
- Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing).
- 139911-30-1 | this compound - ChemScene.
- Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles | ACS Sustainable Chemistry & Engineering - ACS Publications.
- Hydrogenation/reductive amination reaction of... | Download Scientific Diagram - ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 139911-30-1 | Benchchem [benchchem.com]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Removal of palladium catalyst from Ethyl 2-chloro-5-fluoronicotinate reactions
Technical Support Center: Palladium Catalyst Removal
Topic: Strategies for the Effective Removal of Palladium Catalyst from Ethyl 2-chloro-5-fluoronicotinate Reactions
Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, chemists, and process development professionals grappling with the critical step of purifying active pharmaceutical ingredients (APIs) and intermediates, such as this compound, from residual palladium.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: their removal. Residual palladium in an API is not merely an impurity; it is a potential risk to patient safety and can compromise drug stability and efficacy.[3] Regulatory bodies like the ICH have established stringent limits for elemental impurities, making effective removal a non-negotiable aspect of pharmaceutical development.[4][5][6] For oral medications, the permitted daily exposure (PDE) for palladium often translates to a concentration limit of 10 ppm in the final drug product.[5][7]
This guide provides a structured approach to troubleshooting and optimizing palladium removal, with a focus on the specific challenges posed by heterocyclic intermediates like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reactions particularly challenging?
A: The structure of this compound contains nitrogen and halogen atoms which possess lone pairs of electrons. These can act as ligands, forming coordination complexes with palladium species (both Pd(0) and Pd(II)). This chelation can keep the palladium solubilized in the organic phase, making its removal by standard extraction or simple filtration methods difficult. The choice of removal technique must therefore overcome these interactions.
Q2: What are the primary methods for palladium removal in a pharmaceutical setting?
A: The most common and effective methods fall into four main categories:
-
Adsorption (Scavenging): This is the most widely used technique, employing solid-supported reagents (scavengers) that selectively bind to palladium.[2][8] Common scavengers include functionalized silica gels (with thiol, thiourea, or amine groups) and activated carbon.[1][8][9]
-
Crystallization: While a fundamental purification technique, its effectiveness for palladium removal can be variable.[8] Palladium complexes can sometimes co-crystallize with the product. However, it can be effective, especially when combined with other methods.[10]
-
Chromatography: Flash column chromatography can remove a substantial amount of palladium, but often fails to reduce levels below the stringent limits required for APIs (<100 ppm).[11][12] It is typically used as a bulk purification step, followed by a more targeted scavenging step.[11][12]
-
Filtration: Primarily effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of solution as palladium black.[13] Using a filter aid like Celite is common practice.[8][13]
Q3: How do I choose the right scavenger for my process?
A: The choice is highly dependent on the specific palladium species in your reaction mixture, the solvent system, and the nature of your product.[1] A screening study is almost always necessary. Thiol-based scavengers (like SiliaMetS Thiol) are robust and effective for a variety of palladium species, particularly Pd(II).[9] 2,4,6-trimercaptotriazine (TMT) based scavengers are also highly effective for a broad range of palladium species.[1] It is crucial to select a scavenger that has a high affinity for palladium but a low affinity for your target molecule to prevent product loss.[8]
Q4: What are the regulatory limits for residual palladium in APIs?
A: The limits are defined by the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities.[4] The permitted daily exposure (PDE) for palladium is 100 µ g/day for the oral route of administration.[5] This translates to a concentration limit in the drug product, which is calculated based on the maximum daily dose. For a drug with a daily dose of 10 grams or less, this corresponds to a limit of 10 ppm.[5]
Troubleshooting Guide: Common Palladium Removal Issues
Issue 1: High Palladium Levels (>50 ppm) After Column Chromatography
-
Causality: Standard silica gel chromatography is often insufficient for removing all palladium species, especially if the palladium is complexed with your product or phosphine ligands.[11][12] Studies have shown that even after chromatography, residual palladium levels can remain high and variable.[12]
-
Troubleshooting Steps:
-
Implement a Scavenging Step: This is the most reliable solution. After concentrating the "pure" fractions from your column, re-dissolve the material and treat it with a selected palladium scavenger. This combination of chromatography followed by scavenging is highly effective.[11]
-
Screen Scavengers: Test a small panel of scavengers (e.g., a thiol-based silica, an amine-based silica, and activated carbon) on a small scale to determine the most effective one for your specific complex.
-
Optimize Scavenging Conditions: Vary the temperature, time, and equivalents of the scavenger. Sometimes, gentle heating (e.g., 40-50 °C) can improve scavenging kinetics.
-
Diagram: Decision Workflow for Palladium Removal
This workflow helps in selecting an appropriate purification strategy post-reaction.
Caption: Decision workflow for selecting a palladium removal strategy.
Issue 2: Significant Product Loss During Scavenging Step
-
Causality: The scavenger may have a non-specific affinity for your product, especially if your product shares functional groups that can also bind to the scavenger's active sites (e.g., thiols, amines). Activated carbon, in particular, can adsorb a wide range of organic molecules.
-
Troubleshooting Steps:
-
Reduce Scavenger Amount: You may be using too large an excess. Titrate the amount of scavenger to find the minimum quantity required for effective palladium removal.
-
Change Scavenger Type: Switch to a scavenger with a different binding mechanism. If you are using a thiol-based scavenger and your product has a coordinating group, try an amine-based scavenger or vice-versa.
-
Modify the Solvent: The solvent plays a critical role. A solvent in which your product is highly soluble can minimize its adsorption onto the solid-supported scavenger.[8]
-
Consider an Alternative Method: If product loss remains high with all tested scavengers, investigate crystallization or a liquid-liquid extraction protocol with an aqueous solution containing a chelating agent like N-acetylcysteine.[10]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Causality: The speciation of palladium at the end of a reaction can be inconsistent. Depending on minor variations in reaction conditions (e.g., temperature, reaction time, presence of oxygen), the final mixture may contain different ratios of Pd(0) and Pd(II) species, which have different affinities for various scavengers.[7]
-
Troubleshooting Steps:
-
Standardize the Work-up: Ensure the work-up procedure is identical for every batch before the scavenging step.
-
Introduce a Pre-treatment Step: Consider a mild oxidation (e.g., bubbling air through the solution) or reduction step to convert all palladium into a single, consistent oxidation state (e.g., Pd(II) or Pd(0)) before scavenging. This makes removal more predictable.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective for multiple palladium species. For instance, SiliaMetS Thiourea is effective for various forms of palladium.[9]
-
Experimental Protocols
Protocol 1: Palladium Removal Using Silica-Thiol Scavenger (Si-Thiol)
This protocol is a general guideline for using a solid-supported scavenger post-chromatography.
-
Dissolution: Dissolve the crude product (containing >10 ppm palladium) in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of ~50-100 mg/mL.
-
Scavenger Addition: Add 3-5 equivalents of a silica-thiol scavenger (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst used in the reaction.
-
Incubation: Stir the mixture at room temperature or elevate to 40-50 °C. Monitor the palladium concentration over time (e.g., 2, 6, and 24 hours) by taking small aliquots, filtering, and analyzing via ICP-MS.
-
Filtration: Once the palladium level is acceptable, filter the mixture through a Celite® pad to remove the scavenger.
-
Washing: Wash the filter cake and Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Submit a final sample for ICP-MS analysis to confirm the residual palladium level is below the target threshold.[7][14]
Data Summary: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Target Pd Species | Typical Loading (wt%) | Advantages | Considerations |
| Si-Thiol | -SH | Pd(II), Pd(0) | 5-15 wt% | High efficiency, good for various species.[9] | Can bind to electrophilic products. |
| Si-Amine | -NH₂, -NR₂ | Pd(II) | 5-15 wt% | Good for acidic media, less odor than thiols. | Less effective for Pd(0). |
| Si-TMT | Dimercaptotriazine | Pd(0), Pd(II) | 5-10 wt% | Very high affinity, broad spectrum.[1] | Higher cost. |
| Activated Carbon | N/A (Porous Carbon) | Pd(0), Pd(II) | 10-50 wt% | Low cost, effective for Pd black.[1] | Non-specific, can lead to high product loss.[8] |
Diagram: Scavenging Mechanism
This diagram illustrates the fundamental principle of chemisorption by a solid-supported scavenger.
Caption: Palladium complexes are bound by functionalized silica and removed.
References
- Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
-
How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development - ACS Publications. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). National Institutes of Health (NIH). [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (2017). ResearchGate. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. (2021). Biotage. [Link]
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
-
Cross-Linked Imidazolium Salts as Scavengers for Palladium. (2014). ResearchGate. [Link]
-
A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. (2010). PubMed Central. [Link]
-
Cross-Linked Imidazolium Salts as Scavengers for Palladium. (2014). PubMed. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2020). ResearchGate. [Link]
-
Palladium Catalysts for C-H Reactions. Virginia Commonwealth University TechTransfer and Ventures. [Link]
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Guideline on the specification limits for residues of metal catalysts. (2008). European Medicines Agency (EMA). [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Pd and other metals in pharmaceutical chemistry. (2023). Reddit. [Link]
-
Your trick to remove residual palladium. (2024). Reddit. [Link]
-
Residual palladium levels in reaction samples following automated (Biotage) flash chromatography. ResearchGate. [Link]
-
How to remove palladium catalyst from reaction mixture ?. (2017). ResearchGate. [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2011). ResearchGate. [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2007). ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. arborassays.com [arborassays.com]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in C-C Coupling with Ethyl 2-chloro-5-fluoronicotinate
Welcome to the technical support center for Ethyl 2-chloro-5-fluoronicotinate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the C-C cross-coupling of this valuable but often unreactive building block. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Introduction: The Challenge of a Deactivated Substrate
This compound is an important synthetic intermediate, but its structure presents a significant hurdle for traditional palladium-catalyzed cross-coupling reactions. The molecule's reactivity is diminished by several electronic factors:
-
Pyridine Nitrogen: Acts as an electron sink, withdrawing electron density from the aromatic ring.
-
Fluoro Group: A strongly electron-withdrawing substituent.
-
Ethyl Ester Group: Further deactivates the ring through its electron-withdrawing character.
These features combine to make the C-Cl bond at the 2-position exceptionally strong and resistant to the crucial first step of the catalytic cycle: oxidative addition.[1] This guide provides troubleshooting strategies and optimized protocols to overcome this innate low reactivity.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the most likely causes?
This is the most common issue encountered with this substrate. Low to no conversion is almost always linked to the failure of the oxidative addition step.[1] Standard conditions, such as using Pd(PPh₃)₄, are often insufficient for activating this robust C-Cl bond.[1]
Core Problem: The palladium(0) catalyst is not electron-rich enough or is sterically hindered from inserting into the C-Cl bond. Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Solutions:
-
Upgrade Your Catalyst System: The choice of ligand is paramount.[1] Bulky, electron-rich phosphine ligands are essential as they increase the electron density on the palladium center, which facilitates the oxidative addition of the C-Cl bond.[3][4]
-
Buchwald Dialkylbiaryl Phosphine Ligands: Ligands like SPhos and XPhos are highly effective for coupling heteroaryl chlorides.[2][5][6] Their steric bulk promotes the formation of the active, monoligated Pd(0) species needed for the reaction.[2][7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are very strong σ-donors, even more so than phosphines, making them excellent for activating stubborn C-Cl bonds.[8][9]
-
Use Modern Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inefficient, use well-defined, air-stable palladacycle precatalysts (e.g., SPhos-G3, XPhos-G3).[7][10][11][12] These precatalysts ensure efficient and reliable generation of the active catalyst.[10][11]
-
-
Select a More Potent Base: The base activates the boronic acid for the transmetalation step.[2] For challenging couplings, a stronger base is often required.
-
Potassium Phosphate (K₃PO₄): This is a frequently effective base for difficult Suzuki couplings.[2]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can improve yields.
-
Anhydrous Conditions: The presence of water can lead to a side reaction called protodeboronation, where the boronic acid is converted to an unreactive arene.[2] Using an anhydrous base and solvent is critical.
-
-
Optimize Reaction Conditions:
-
Temperature: Higher temperatures (e.g., 80-120 °C) are typically necessary to overcome the high activation energy of the C-Cl bond cleavage.[2]
-
Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or THF are standard choices.[13]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[14] Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[2][15]
-
| Parameter | Standard Conditions (Often Fail) | Recommended High-Activity Conditions | Rationale |
| Pd Source | Pd(PPh₃)₄ or Pd(OAc)₂ | SPhos-G3 Palladacycle | Ensures efficient generation of active L-Pd(0).[10][11] |
| Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich ligand promotes oxidative addition.[4][5][6] |
| Base | Na₂CO₃ or K₂CO₃ | K₃PO₄ (anhydrous) | Stronger base required for activating the boronic acid.[2] |
| Solvent | THF/H₂O | 1,4-Dioxane (anhydrous) | Higher boiling point allows for increased reaction temperature. |
| Temperature | 60-80 °C | 100-110 °C | Overcomes high activation energy of C-Cl bond cleavage.[2] |
Q2: What are the best practices for setting up a Sonogashira coupling with this compound?
Sonogashira coupling of heteroaryl chlorides is also challenging. In addition to the difficult oxidative addition, common failure modes include the homocoupling of the terminal alkyne (Glaser coupling) and catalyst deactivation.
Key Considerations:
-
Catalyst System: A combination of a palladium source and a copper(I) co-catalyst (typically CuI) is traditional. However, for electron-deficient substrates, copper-free conditions can sometimes minimize alkyne homocoupling.
-
Ligand: As with Suzuki coupling, a highly active, electron-rich ligand is crucial. Tri(tert-butyl)phosphine (P(t-Bu)₃) is a robust choice for Sonogashira reactions involving aryl chlorides.[16][17]
-
Base/Solvent: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system.
Optimized Protocol for Sonogashira Coupling:
-
Reagent Preparation: To a dry Schlenk flask under argon, add this compound (1.0 eq.), Pd₂(dba)₃ (2 mol%), P(t-Bu)₃ (8 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Dioxane) followed by the terminal alkyne (1.2 eq.) and degassed diisopropylethylamine (DIPEA, 3.0 eq.) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate. Purify the crude product by column chromatography.
Q3: I'm observing significant decomposition of my starting material or product. What could be the cause?
Decomposition often points to reaction conditions that are too harsh.
Potential Causes & Solutions:
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under strongly basic conditions, especially at high temperatures and in the presence of water.
-
Solution: Use meticulously dried solvents and reagents. If hydrolysis persists, consider a milder base like anhydrous K₂CO₃, although this may require a more active catalyst system or longer reaction times.
-
-
Defluorination: While less common, aggressive reaction conditions or specific catalyst/ligand combinations could potentially lead to C-F bond activation.
-
Solution: Use the lowest possible temperature that affords a reasonable reaction rate. Screen different ligands, as the ligand can influence the selectivity of the catalyst.
-
-
Catalyst Deactivation/Side Reactions: At high temperatures, the catalyst can decompose, forming palladium black. This is often visible as a black precipitate.
-
Solution: Ensure the system is strictly anaerobic. The use of robust precatalysts and ligands like the Buchwald type can improve catalyst stability and lifetime.[7]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
Comparative Reactivity Analysis: Ethyl 2-chloro-5-fluoronicotinate vs. Ethyl 2,5-dichloronicotinate in Key Synthetic Transformations
A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of modern synthetic chemistry, halogenated pyridine derivatives serve as indispensable building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. The strategic placement and nature of halogen substituents on the pyridine ring dictate the molecule's reactivity, offering chemists a tunable platform for selective functionalization. This guide provides an in-depth comparative analysis of two closely related yet distinct building blocks: Ethyl 2-chloro-5-fluoronicotinate and Ethyl 2,5-dichloronicotinate.
Our objective is to dissect the nuanced differences in their reactivity profiles, grounded in fundamental electronic principles and supported by experimental evidence. We will explore their performance in two major classes of synthetic reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Understanding these differences is paramount for researchers to make informed decisions in synthetic route design, enabling efficient and regioselective construction of target molecules.
The Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of these substrates is a tale of two competing factors: the electronic activation of the pyridine ring and the inherent strength of the carbon-halogen bond. The dominant factor depends entirely on the reaction mechanism in play.
Electronic Effects: The Role of the C5 Substituent
Both molecules feature an electron-withdrawing ethyl ester group at the 3-position and a chlorine atom at the 2-position, rendering the pyridine ring electron-deficient and primed for chemical transformation. The key difference lies at the 5-position: a fluorine atom versus a chlorine atom.
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect. However, fluorine is the most electronegative element, and its -I effect is significantly stronger than that of chlorine.[1][2] This means the C5-fluoro substituent in this compound withdraws electron density from the pyridine ring more effectively than the C5-chloro substituent in its counterpart.[3][4] This heightened electron deficiency has profound implications for SNAr reactions.
Leaving Group Ability: A Mechanistically Dependent Property
The term "good leaving group" is context-dependent. Its role in SNAr versus palladium-catalyzed reactions is fundamentally different.
-
In Nucleophilic Aromatic Substitution (SNAr): The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring to form a negatively charged intermediate known as a Meisenheimer complex.[5] A more electron-deficient ring accelerates this step. The cleavage of the carbon-halogen bond occurs in a subsequent, faster step. The powerful inductive effect of fluorine at the C5 position in this compound makes the C2 carbon more electrophilic and better stabilizes the developing negative charge in the Meisenheimer intermediate, thereby accelerating the rate-limiting attack.[6][7]
-
In Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination proceed via a catalytic cycle where the initial, often rate-determining, step is the oxidative addition of a Palladium(0) complex into the carbon-halogen (C-X) bond.[8][9] The success of this step is inversely proportional to the C-X bond dissociation energy. The C-Cl bond is significantly weaker than the C-F bond, making it far more susceptible to oxidative addition.[10] The C-F bond is notoriously strong and generally requires specialized, highly active catalyst systems to participate in cross-coupling.[11]
This dichotomy is the central theme of this guide: the very property that activates this compound for SNAr (the strong -I effect of fluorine) contributes to its passivity in palladium-catalyzed reactions, and vice-versa for the C-Cl bonds in Ethyl 2,5-dichloronicotinate.
Head-to-Head Comparison: Performance in Key Reactions
We will now examine the practical implications of these principles in three essential synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a direct pathway to substitute the C2-chloro group with a variety of nucleophiles (amines, alcohols, thiols).
Predicted Reactivity: This compound > Ethyl 2,5-dichloronicotinate
The superior electron-withdrawing nature of the C5-fluoro substituent makes the pyridine ring in this compound more electrophilic, leading to faster reaction rates and often allowing for milder reaction conditions compared to Ethyl 2,5-dichloronicotinate.[12]
Diagram: Generalized SNAr Mechanism
Caption: Formation of the stabilized Meisenheimer complex is the rate-limiting step.
Table 1: Comparative Performance in a Representative SNAr Reaction (Amination)
| Parameter | This compound | Ethyl 2,5-dichloronicotinate | Rationale |
|---|---|---|---|
| Nucleophile | Benzylamine | Benzylamine | Common primary amine nucleophile. |
| Typical Temp. | 60-80 °C | 80-100 °C | Higher activation by C5-F allows for lower temperatures. |
| Reaction Time | 4-8 hours | 8-16 hours | Faster kinetics due to enhanced electrophilicity. |
| Expected Yield | High (>90%) | Good to High (75-90%) | More complete conversion under optimized conditions. |
| Key Advantage | Higher reactivity, milder conditions. | Lower cost of starting material. | Economic vs. reactivity considerations. |
Experimental Protocol: General Procedure for SNAr with an Amine
-
Setup: To a dry round-bottom flask, add the ethyl chloronicotinate substrate (1.0 equiv.) and a suitable solvent (e.g., Dioxane, DMF, or NMP).
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of C-C bond formation, essential for creating biaryl structures prevalent in pharmaceuticals.
Predicted Reactivity: Ethyl 2,5-dichloronicotinate > this compound
The reactivity is dictated by the C-X bond strength. The C2-Cl bond on both substrates is the reactive site. However, in Ethyl 2,5-dichloronicotinate, the C5-Cl also presents a potential, albeit less reactive, site for a second coupling, offering pathways to di-substituted products. The C5-F bond in this compound is essentially inert under standard Suzuki conditions, making it a clean substrate for mono-arylation at the C2 position.[10][13]
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
Table 2: Comparative Performance in a Representative Suzuki Coupling
| Parameter | This compound | Ethyl 2,5-dichloronicotinate | Rationale |
|---|---|---|---|
| Reactive Site(s) | C2-Cl only | C2-Cl (primary), C5-Cl (secondary) | C-F bond is unreactive. C-Cl bonds are labile. |
| Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Standard catalysts are effective for aryl chlorides. |
| Typical Conditions | 90-110 °C, 12-24 h | 80-100 °C, 8-16 h | The presence of two C-Cl bonds may lead to slightly higher overall reactivity. |
| Selectivity | Excellent for mono-C2 substitution. | Good for mono-C2 substitution under controlled conditions. Risk of di-substitution. | The inert C5-F group ensures clean mono-functionalization. |
| Key Advantage | Clean mono-substitution. | Potential for sequential or di-substitution. | Synthetic strategy dictates the choice. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine the ethyl chloronicotinate substrate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).
-
Degassing: Add the solvent system (e.g., 1,4-Dioxane/Water 4:1) and thoroughly degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 95 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by silica gel column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds, often succeeding where SNAr reactions fail, especially with less nucleophilic amines.
Predicted Reactivity: Ethyl 2,5-dichloronicotinate > this compound
Similar to the Suzuki coupling, the reaction proceeds via oxidative addition to the C-Cl bond.[14] Therefore, the C-Cl bonds of both molecules are the reactive centers, while the C-F bond remains inert.[15] The use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) is often critical for achieving high efficiency with aryl chloride substrates.[16]
Diagram: Experimental Workflow Comparison
Caption: Reactivity pathways for the two substrates.
Table 3: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Parameter | This compound | Ethyl 2,5-dichloronicotinate | Rationale |
|---|---|---|---|
| Reactive Site(s) | C2-Cl only | C2-Cl (primary), C5-Cl (secondary) | C-F bond is inert to amination conditions. |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / XPhos | Bulky, electron-rich ligands are required for C-Cl activation. |
| Base | NaOtBu, LHMDS, K₃PO₄ | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are essential.[17] |
| Selectivity | Excellent for mono-C2 amination. | Good for mono-C2 amination. Potential for di-amination at higher temps/longer times. | The inert C5-F group is a synthetic advantage for selective functionalization. |
| Key Advantage | Provides a clean route to C2-amino-5-fluoro-nicotinates. | Offers access to C2, C5-diamino derivatives. | Depends on the final target structure. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the ethyl chloronicotinate substrate (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and Ethyl 2,5-dichloronicotinate is not a matter of which is "better," but which is appropriate for the specific synthetic task at hand. Their reactivities are complementary and driven by distinct chemical principles.
-
Choose this compound when:
-
The primary goal is functionalization via Nucleophilic Aromatic Substitution (SNAr) . The C5-fluoro group provides superior electronic activation, enabling faster reactions under milder conditions.
-
A clean, selective mono-functionalization at the C2 position is required via cross-coupling, as the C5-fluoro position will remain a spectator.
-
-
Choose Ethyl 2,5-dichloronicotinate when:
-
The synthetic route relies on Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.). The two C-Cl bonds provide reactive handles for these transformations.
-
The synthetic design calls for sequential or di-substitution , allowing for the introduction of two different groups at the C2 and C5 positions through controlled, stepwise cross-coupling reactions.
-
By understanding the mechanistic underpinnings—the dominance of electronic effects in SNAr and C-X bond strength in palladium catalysis—researchers can harness the distinct personalities of these valuable building blocks to streamline the synthesis of novel and complex molecular targets.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.
- ResearchGate. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
- BenchChem. (2025). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. BenchChem.
- BenchChem. (n.d.). This compound | 139911-30-1.
- BenchChem. (2025). A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers. BenchChem.
- Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. r/chemhelp.
- Nazarbayev University. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Fingerprint.
- Chemistry LibreTexts. (2019). 8.5: Leaving Groups.
- Reddit. (2024). Would pyridine or chloride leave in the following reaction and why?. r/chemhelp.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. BenchChem.
- Master Organic Chemistry. (2025).
- Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?. r/OrganicChemistry.
- Semantic Scholar. (2019).
- University of Groningen. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Quora. (2020).
- Royal Society of Chemistry. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
- YouTube. (2019).
- BenchChem. (2025).
- ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination.
- BenchChem. (2025).
- ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
- ResearchGate. (2025). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates.
- Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
- ChemRxiv. (2025). Metal-Free Catalytic Cross-Coupling of Esters and Boranes.
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules.
- PubMed. (1948).
- BLD Pharm. (n.d.).
- ResearchGate. (2013). (a) Representative Suzuki coupling reaction and hydrolysis products for....
- BenchChem. (2025). reactivity comparison of halogenated anilines in cross-coupling. BenchChem.
- BenchChem. (2025).
- ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
- ResearchGate. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols.
- ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- Semantic Scholar. (n.d.). SNAr REACTIONS OF METHYL AND ETHYL 2-NITRO-5-FLUOROBENZOATES IN THE SYNTHESIS OF PYRRO[2,1-c][1.4]BENZODIAZEPINE PRECURSORS.
- ResearchGate. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Sources
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. research.nu.edu.kz [research.nu.edu.kz]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. This compound | 139911-30-1 | Benchchem [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Comparison of different catalysts for Suzuki reactions with Ethyl 2-chloro-5-fluoronicotinate
A Comparative Guide to Catalysts for Suzuki Reactions with Ethyl 2-chloro-5-fluoronicotinate
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] This guide provides an in-depth comparison of various catalytic systems for the Suzuki reaction of a particularly relevant and challenging substrate: this compound. This electron-deficient heteroaryl chloride presents unique challenges due to the electronic properties of the pyridine ring and the inertness of the C-Cl bond.[2][3]
The choice of catalyst is paramount for achieving high yields and reaction efficiency. This guide will explore the performance of traditional palladium catalysts, advanced Buchwald palladacycle precatalysts, and emerging nickel-based systems, supported by experimental data and mechanistic insights.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][5] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound).[5][6]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is often facilitated by a base.[5][7]
-
Reductive Elimination: The two organic partners are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5][6]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"];
pd0 [label="Pd(0)Ln", fillcolor="#4285F4"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)-X\nLn", fillcolor="#EA4335"]; transmetalation [label="Transmetalation\n(R-B(OR)2)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_intermediate [label="Ar-Pd(II)-R\nLn", fillcolor="#FBBC05"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853"];
pd0 -> oxidative_addition [color="#5F6368"]; oxidative_addition -> pd2_complex [color="#5F6368"]; pd2_complex -> transmetalation [color="#5F6368"]; transmetalation -> pd2_intermediate [color="#5F6368"]; pd2_intermediate -> reductive_elimination [color="#5F6368"]; reductive_elimination -> product [color="#5F6368"]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; } caption { label = "Figure 1: The Suzuki-Miyaura Catalytic Cycle."; fontsize = 10; fontname = "Helvetica"; } }
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Catalyst Systems: A Head-to-Head Comparison
The success of a Suzuki reaction with a challenging substrate like this compound hinges on the careful selection of the catalyst, ligand, base, and solvent. Below is a comparative analysis of commonly employed catalytic systems.
Traditional Palladium Catalysts: The Workhorses
Simple palladium sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) have been widely used.[8]
-
Pd(PPh₃)₄: As a Pd(0) source, it can directly enter the catalytic cycle.[9][10] However, its performance with less reactive aryl chlorides can be sluggish.[11] The dissociation of phosphine ligands is often required to generate a catalytically active species, which can be slow.[11]
-
PdCl₂(dppf): This Pd(II) precatalyst requires in-situ reduction to the active Pd(0) species.[10] The dppf ligand provides good stability and can be effective for some cross-coupling reactions.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 15 | Moderate | [12] |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 15 | Moderate | [12] |
Table 1: Performance of Traditional Palladium Catalysts.
Buchwald Palladacycle Precatalysts: The Modern Standard
The development of bulky, electron-rich biarylphosphine ligands and their corresponding palladacycle precatalysts by the Buchwald group has revolutionized Suzuki-Miyaura couplings, particularly for challenging substrates like heteroaryl chlorides.[13][14][15] These precatalysts are air- and moisture-stable, and they efficiently generate the active monoligated Pd(0) species in solution.[13][15]
The general advantages of Buchwald precatalysts include:
-
High Activity: Enable reactions at lower temperatures and catalyst loadings.[13][15]
-
Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl chlorides.[14][16]
-
Improved Stability: The precatalysts are generally stable to air and moisture.[15]
dot graph "Buchwald_Precatalyst_Activation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"];
precatalyst [label="Buchwald Precatalyst\n(e.g., G3-XPhos)", fillcolor="#4285F4"]; base [label="Base\n(e.g., K3PO4)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; active_pd0 [label="Active Pd(0)L\nSpecies", fillcolor="#34A853"]; catalytic_cycle [label="Enters Suzuki\nCatalytic Cycle", shape=cds, style=filled, fillcolor="#FBBC05"];
precatalyst -> base [label=" Activation", color="#5F6368"]; base -> active_pd0 [color="#5F6368"]; active_pd0 -> catalytic_cycle [color="#5F6368"]; } caption { label = "Figure 2: Activation of a Buchwald precatalyst."; fontsize = 10; fontname = "Helvetica"; } }
Figure 2: Simplified schematic of the activation of a Buchwald palladacycle precatalyst to the active Pd(0) species.
For the Suzuki coupling of this compound, second and third-generation (G2 and G3) Buchwald precatalysts are particularly effective.[13][14][15] The choice of ligand is critical, with bulky and electron-donating ligands like XPhos and SPhos often providing the best results.[14][17]
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene | 80 | 4 | High | [14] |
| SPhos Pd G2 | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 6 | High | [14] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF | Room Temp | 0.5 | Excellent | [15][17] |
Table 2: Performance of Buchwald Palladacycle Precatalysts.
The use of a G3 precatalyst like XPhos Pd G3 can lead to remarkably fast reactions at room temperature, which is highly advantageous for substrates that may be sensitive to higher temperatures.[15][17]
Nickel-Based Catalysts: A Cost-Effective Alternative
While palladium catalysts are highly effective, their cost can be a concern, especially for large-scale synthesis. Nickel, being more abundant and less expensive, has emerged as a promising alternative.[5][18] Nickel catalysts have shown excellent reactivity towards unreactive electrophiles, including aryl chlorides.[2][5]
Recent advancements have led to the development of air-stable nickel precatalysts that can efficiently catalyze Suzuki-Miyaura couplings of heteroaryl chlorides.[18][19][20]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | Good | [18] |
| [(dppf)Ni(cinnamyl)Cl] | dppf | K₂CO₃(H₂O)₁.₅ | Acetonitrile | 50 | 12 | 81 | [20] |
| Ni(⁴-CF₃stb)₃ | None | K₃PO₄ | Dioxane | 80 | 18 | Good | [19] |
Table 3: Performance of Nickel-Based Catalysts.
While nickel catalysts can be highly effective, they may require higher temperatures and longer reaction times compared to the most active palladium systems. However, their low cost makes them an attractive option for process development.[18]
Experimental Protocol: A Representative Suzuki Reaction
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid using a Buchwald palladacycle precatalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G3 (0.02 equivalents)
-
Potassium phosphate (K₃PO₄), tribasic (3 equivalents)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of solvent to water).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"];
start [label="Start: Assemble Reactants", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="this compound\nArylboronic acid\nXPhos Pd G3\nK3PO4", fillcolor="#4285F4"]; inert_atmosphere [label="Establish Inert Atmosphere", fillcolor="#FBBC05"]; solvent_addition [label="Add Degassed Solvents\n(Dioxane/Water)", fillcolor="#FBBC05"]; reaction [label="Heat and Stir", fillcolor="#EA4335"]; workup [label="Aqueous Workup", fillcolor="#FBBC05"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853"]; end [label="End: Isolated Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> reagents [color="#5F6368"]; reagents -> inert_atmosphere [color="#5F6368"]; inert_atmosphere -> solvent_addition [color="#5F6368"]; solvent_addition -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> end [color="#5F6368"]; } caption { label = "Figure 3: Experimental workflow for a Suzuki reaction."; fontsize = 10; fontname = "Helvetica"; } }
Figure 3: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of catalyst is a critical parameter that significantly influences reaction efficiency and yield.
-
For rapid, high-yielding reactions at or near room temperature, third-generation Buchwald precatalysts such as XPhos Pd G3 are the superior choice. Their ability to quickly generate the active catalytic species minimizes potential side reactions.[15][17]
-
For routine and reliable couplings, second-generation Buchwald precatalysts like XPhos Pd G2 or SPhos Pd G2 offer a robust and effective solution, albeit typically requiring elevated temperatures.[14]
-
For cost-effective, large-scale synthesis, exploring nickel-based catalysts is a worthwhile endeavor. While they may require more optimization of reaction conditions, their economic advantage is significant.[18]
-
Traditional palladium catalysts like Pd(PPh₃)₄ can be effective in some cases but are generally less efficient for this challenging substrate compared to the more advanced catalytic systems.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired reaction conditions. It is always recommended to perform a small-scale screen of different catalysts, ligands, and bases to identify the most effective system for a particular application.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
PMC - NIH. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]
-
ResearchGate. Suzuki coupling reactions of aryl chlorides | Download Scientific Diagram. [Link]
-
PMC - NIH. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
-
PMC - NIH. (2012, November 7). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. Nickel(II)—Aryl Complexes as Catalysts for the Suzuki Cross-Coupling Reaction of Chloroarenes and Arylboronic Acids | Request PDF. [Link]
-
ResearchGate. (2015, September 17). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? [Link]
-
University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
-
ACS Publications. (2025, February 24). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]
-
JACS Au - ACS Publications. (2025, December 1). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. [Link]
-
Who we serve. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. (2025, August 6). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table. [Link]
-
DiVA portal. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
ResearchGate. (2019, April 2). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. [Link]
-
ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
-
ResearchGate. (2025, May 31). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of Fluorine in Ethyl 2-chloro-5-fluoronicotinate Derivatives
Introduction: The Strategic Value of Bioisosterism in Modulating a Privileged Scaffold
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. Ethyl 2-chloro-5-fluoronicotinate is a valuable heterocyclic building block, with its derivatives finding application in pharmaceuticals and agrochemicals.[1][2][3] The pyridine core is a "privileged scaffold," frequently appearing in biologically active molecules, while the chloro and fluoro substituents provide key modulation points for altering physicochemical and biological properties.[4][5]
The fluorine atom, in particular, is a workhorse of medicinal chemistry. Its small size, high electronegativity, and the strength of the C-F bond can profoundly influence a molecule's conformation, metabolic stability, membrane permeability, and binding affinity.[6][7][8] However, the specific properties imparted by fluorine may not always be optimal for a given biological target or desired pharmacokinetic profile. This is where the principle of bioisosterism becomes a critical tool.
Bioisosterism—the exchange of a functional group with another that retains similar chemical and physical characteristics—is a cornerstone of rational drug design, employed to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[9][10][11] This guide provides a comparative analysis of various bioisosteric replacements for the 5-fluoro substituent of this compound. We will explore the synthetic rationale, compare key physicochemical parameters through experimental and calculated data, and discuss the potential impact of these modifications on structure-activity relationships (SAR).
The Parent Scaffold: Characterization of this compound
Before exploring modifications, it is essential to establish a baseline with the parent compound. The 5-fluoro substituent exerts a strong electron-withdrawing inductive effect, influencing the electron density of the pyridine ring and the pKa of the nitrogen atom.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClFNO₂ | [12] |
| Molecular Weight | 203.60 g/mol | [12] |
| Calculated LogP (cLogP) | 2.05 | [12][13] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [12] |
| Hydrogen Bond Acceptors | 3 | [12] |
| Hydrogen Bond Donors | 0 | [12] |
| Table 1: Key physicochemical properties of the parent compound, this compound. |
The synthesis of this compound is well-established, often proceeding from 2,6-dichloro-5-fluoronicotinic acid via selective catalytic hydrogenation to remove the 6-chloro group, followed by esterification.[14][15]
Strategic Selection of Bioisosteres for Aromatic Fluorine
The choice of a bioisostere is governed by the properties one wishes to emulate or modulate. For the fluorine atom, key characteristics include its small size (van der Waals radius of 1.47 Å, similar to oxygen), high electronegativity, and its role as a weak hydrogen bond acceptor.[16][17] The following bioisosteres were selected for comparison based on their ability to mimic some of these properties while altering others, providing a diverse set of tools for molecular optimization.
Caption: Workflow for bioisosteric modification and evaluation.
Comparative Analysis of 5-Substituted Analogs
The most common synthetic route to replace the fluorine atom in this scaffold is through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the chloro and ester groups, facilitates the displacement of the fluoride ion by various nucleophiles.[18][19]
Caption: General SNAr scheme for fluorine replacement.
Cyano (-CN) Replacement
The cyano group is a classical bioisostere for fluorine in aromatic systems. It is a powerful electron-withdrawing group, is linear, and can act as a hydrogen bond acceptor.[6][20]
-
Synthetic Rationale: Direct displacement of fluoride with sodium or potassium cyanide in a polar aprotic solvent like DMSO is a standard and effective method.
-
Physicochemical Impact: The cyano group increases polarity (higher TPSA) but has a similar calculated lipophilicity (cLogP) to fluorine. Its strong electron-withdrawing nature will further lower the pKa of the pyridine nitrogen compared to the fluoro analog.
-
SAR Implications: The ability to act as a strong hydrogen bond acceptor could introduce new, favorable interactions with a target protein. The altered electronic distribution across the ring may also influence binding affinity and metabolic stability.
Amino (-NH₂) Replacement
Replacing fluorine with an amino group represents a significant electronic and functional change. It introduces a hydrogen bond donor and acts as an electron-donating group through resonance, fundamentally altering the character of the pyridine ring.
-
Synthetic Rationale: Reaction with ammonia or a protected amine equivalent (like sodium amide or ammonia in a sealed tube) under heating provides the 5-amino derivative.
-
Physicochemical Impact: The amino group dramatically increases polarity and reduces lipophilicity. It will significantly increase the basicity (pKa) of the pyridine nitrogen.
-
SAR Implications: The introduction of a hydrogen bond donor can be transformative for target engagement, potentially anchoring the ligand in a binding pocket. The increased basicity and polarity can improve aqueous solubility but may also lead to higher clearance or off-target effects, such as hERG channel inhibition.[7][8]
Hydroxyl (-OH) Replacement
The hydroxyl group mimics fluorine's ability to act as a hydrogen bond acceptor but also introduces a strong hydrogen bond donor. It is smaller than an amino group and has a distinct electronic profile.
-
Synthetic Rationale: SNAr with a hydroxide source (e.g., NaOH or KOH) in a suitable solvent system yields the 5-hydroxy derivative, which exists in equilibrium with its pyridone tautomer.
-
Physicochemical Impact: The hydroxyl group increases polarity and hydrogen bonding capacity while decreasing lipophilicity. It can act as a weak acid, offering another potential ionization site.
-
SAR Implications: The dual hydrogen bond donor/acceptor character provides significant opportunities for new interactions.[21] The potential for tautomerization can present different pharmacophores to the target, which could be advantageous. This modification often improves solubility, a common goal in drug development.
Comparative Data Summary
The following table summarizes the calculated properties of the parent compound and its bioisosteric analogs, providing a quantitative basis for comparison.
| 5-Substituent | Formula | MW | cLogP | TPSA (Ų) | H-Acceptors | H-Donors | Predicted pKa (Pyridine N) |
| -F (Parent) | C₈H₇ClFNO₂ | 203.60 | 2.05 | 39.19 | 3 | 0 | ~1.5 |
| -CN | C₉H₇ClN₂O₂ | 210.62 | 1.48 | 63.00 | 4 | 0 | ~1.2 |
| -NH₂ | C₈H₉ClN₂O₂ | 200.62 | 1.25 | 65.21 | 4 | 1 | ~3.5 |
| -OH | C₈H₈ClNO₃ | 201.61 | 1.41 | 59.42 | 4 | 1 | ~2.0 |
| Table 2: Comparative physicochemical data for 5-substituted ethyl 2-chloronicotinate derivatives. (cLogP and pKa values are estimates from chemical software and serve for comparative purposes). |
Experimental Protocols
The following protocols are provided as a reproducible, self-validating methodology for synthesizing key analogs.
Protocol 1: Synthesis of Ethyl 2-chloro-5-cyanonicotinate
-
Reagents & Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.91 mmol) and anhydrous dimethyl sulfoxide (DMSO, 20 mL).
-
Reaction: Add sodium cyanide (NaCN, 0.36 g, 7.37 mmol, 1.5 equiv.). Caution: Cyanide is highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment.
-
Heating: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the title compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Expect to see the disappearance of C-F couplings in the NMR spectra and the appearance of a nitrile peak in the IR spectrum (~2230 cm⁻¹).[22]
Protocol 2: Synthesis of Ethyl 5-amino-2-chloronicotinate
-
Reagents & Setup: In a high-pressure reaction vessel, place this compound (1.0 g, 4.91 mmol) and a 7N solution of ammonia in methanol (25 mL).
-
Reaction: Seal the vessel and heat to 120 °C with stirring for 12-18 hours. Caution: This reaction generates high pressure. Use a vessel rated for the conditions.
-
Workup: Cool the vessel to room temperature before carefully venting.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the desired amine.
-
Characterization: Confirm the structure via NMR and MS analysis. The ¹H NMR spectrum should show a new broad singlet corresponding to the -NH₂ protons.
Conclusion and Strategic Outlook
The bioisosteric replacement of the 5-fluoro group on the ethyl 2-chloronicotinate scaffold offers a powerful strategy to systematically modulate the molecule's properties for drug discovery applications.
Caption: Impact of bioisosteres on key drug-like properties.
-
For increased hydrogen bonding and solubility: The amino and hydroxyl groups are superior choices, introducing potent hydrogen bond donors. This is often crucial for improving potency against targets with specific polar residues and for enhancing aqueous solubility.
-
For probing electronic effects and H-bond acceptance: The cyano group serves as an excellent replacement, maintaining a strong electron-withdrawing character while offering a distinct hydrogen bond accepting vector.
-
For modulating basicity: The amino group drastically increases the basicity of the scaffold, which can be leveraged for salt formation or specific ionic interactions, whereas the cyano group decreases it.
Ultimately, the optimal choice is context-dependent, relying on a deep understanding of the target biology and the specific liabilities of the lead compound.[10][23] This guide provides the foundational data and synthetic rationale to empower researchers to make informed decisions, accelerating the journey from a fluorinated starting point to an optimized clinical candidate.
References
-
Muller, K. et al. (2007). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Gill, H. et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Berger, A. A. et al. (2009). Aromatic N versus aromatic F: bioisosterism discovered in RNA base pairing interactions leads to a novel class of universal base analogs. Nucleic Acids Research. Available at: [Link]
-
Gill, H. et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]
-
Ataman Kimya. (n.d.). ETHYL NICOTINATE. Ataman Kimya. Available at: [Link]
-
Pemberton, R. P. et al. (2014). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PubMed Central. Available at: [Link]
-
Thibault, A. et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. Available at: [Link]
-
Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]
-
Krishnakumar, V. et al. (2012). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Nicotinate: A Versatile Compound in Organic Synthesis and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Patel, S. et al. (2015). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. Available at: [Link]
-
Wujec, M. et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. Available at: [Link]
-
Blumberg Institute. (n.d.). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Blumberg Institute. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ACS Publications. Available at: [Link]
-
Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Eaton, J. B. et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed Central. Available at: [Link]
-
Tveiten, K. E. et al. (2002). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. Available at: [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]
-
Utkin, A. V. et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PubMed Central. Available at: [Link]
-
Fier, P. S. & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]
-
Fier, P. S. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Cambridge Open Engage. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. Available at: [Link]
-
Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. Available at: [Link]
-
ChemBK. (2024). 2-CHLORO-5-FLUORONICOTINI... ChemBK. Available at: [Link]
-
Trivedi, M. K. et al. (2016). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Psychoactif. Available at: [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-chloro-5-ethylnicotinate. MySkinRecipes. Available at: [Link]
-
Yeh, J. Y. et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. Available at: [Link]
-
Zhao, B. et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]
-
Zhao, B. et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]
-
Cheng, J. et al. (2004). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. Available at: [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
-
Rillahan, C. D. et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Publications. Available at: [Link]
-
de Oliveira, A. B. et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Buy Ethyl nicotinate | 614-18-6 [smolecule.com]
- 5. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Performance Analytics [scinapse.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. chemscene.com [chemscene.com]
- 13. Page loading... [guidechem.com]
- 14. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. blumberginstitute.org [blumberginstitute.org]
- 18. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
Head-to-Head Synthesis Efficiency: A Comparative Guide to Ethyl 2-chloro-5-fluoronicotinate and Other Nicotinates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, nicotinic acid and its derivatives are foundational building blocks for a vast array of bioactive molecules. The efficiency of synthesizing these key intermediates directly impacts the pace and cost of discovery and development. This guide provides a detailed, head-to-head comparison of the synthesis efficiency of Ethyl 2-chloro-5-fluoronicotinate, a key substituted nicotinate, with that of its simpler, non-halogenated counterpart, ethyl nicotinate. By examining various synthetic routes, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
At a Glance: Synthesis Efficiency Comparison
The synthesis of nicotinic acid esters can be broadly categorized into direct esterification of the corresponding carboxylic acid and more complex, multi-step pathways for substituted derivatives. This comparison will focus on the most common and representative methods for each target molecule.
| Parameter | Ethyl Nicotinate | This compound |
| Primary Synthetic Route | Fischer Esterification of Nicotinic Acid | Selective Dechlorination of Ethyl 2,6-dichloro-5-fluoronicotinate |
| Starting Material Availability | Nicotinic acid is readily available and inexpensive. | 2,6-dichloro-5-fluoronicotinic acid ethyl ester is a more specialized and costly starting material. |
| Number of Steps (Typical) | 1 | 1 (from the dichlorinated ester) |
| Typical Yield | High (up to 97% with solid acid catalysts) | Moderate (25-55% depending on the catalyst) |
| Catalyst | Strong acids (H₂SO₄) or solid acid catalysts. | Transition metal catalysts (Lindlar, Pd/C, Raney Nickel). |
| Reaction Conditions | Moderate to high temperatures (55°C to reflux). | Room temperature to moderate temperatures (up to 40°C). |
| Work-up and Purification | Generally straightforward, involving neutralization, extraction, and distillation. | Requires filtration to remove the catalyst, followed by concentration and often column chromatography. |
| Green Chemistry Considerations | Use of strong, corrosive acids and organic solvents. Solid acid catalysts offer a greener alternative. | Use of heavy metal catalysts and organic solvents. |
The Unsubstituted Nicotinate: Synthesis of Ethyl Nicotinate
The most prevalent and economically viable method for producing simple nicotinates like ethyl nicotinate is the Fischer-Speier esterification . This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1][2]
Reaction Mechanism: Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][3] The mechanism proceeds through several key steps:
-
Protonation of the carbonyl oxygen: A strong acid catalyst protonates the carbonyl oxygen of nicotinic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final ethyl nicotinate and regenerate the acid catalyst.
To drive the equilibrium towards the product, an excess of the alcohol is often used, and the water generated is typically removed.[1]
Caption: Simplified workflow of the Fischer Esterification mechanism.
Experimental Protocols for Ethyl Nicotinate Synthesis
Method A: Conventional Fischer Esterification with Sulfuric Acid
This traditional approach utilizes a strong mineral acid as the catalyst.
-
Procedure: Nicotinic acid is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid.[4]
-
Reaction Time: Typically several hours.
-
Work-up: The reaction mixture is cooled, and the excess ethanol is removed by distillation. The residue is neutralized with a base (e.g., sodium carbonate solution), followed by extraction with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the crude product, which is often purified by distillation.[4]
-
Reported Yield: While straightforward, this method can result in moderate yields due to the reversible nature of the reaction and potential side reactions. The process also generates a significant amount of acidic and high-salt-content wastewater.[4][5]
Method B: High-Efficiency Synthesis with a Solid Acid Catalyst
To address the environmental and handling issues associated with strong mineral acids, solid acid catalysts have been developed, offering a greener and more efficient alternative.[5]
-
Procedure: Nicotinic acid, absolute ethanol, and a solid acid catalyst (e.g., HND230) are added to a solvent such as toluene. The mixture is stirred at a moderately elevated temperature (e.g., 50-65°C) for several hours, followed by reflux to remove the water formed during the reaction using a Dean-Stark apparatus.[6][7]
-
Reaction Time: 3-6 hours.[6]
-
Work-up: Upon completion, the reaction mixture is cooled, and the solid catalyst is recovered by simple filtration. The filtrate is then subjected to reduced pressure distillation to remove the solvent, yielding the final product.[6][7]
-
Reported Yield: This method has been reported to achieve yields as high as 97.2%, significantly outperforming the conventional sulfuric acid-catalyzed process. It also offers the advantages of catalyst recyclability and reduced generation of highly polluting wastewater.[6][7]
The Substituted Nicotinate: Synthesis of this compound
The introduction of halogen substituents on the pyridine ring necessitates a different synthetic strategy compared to the simple esterification of nicotinic acid. A common route to this compound involves the selective dechlorination of a di-halogenated precursor.
Reaction Pathway: Selective Dechlorination
This approach starts with a more complex, di-substituted nicotinic acid ester, typically ethyl 2,6-dichloro-5-fluoronicotinate. The key transformation is the selective removal of the chlorine atom at the 6-position, which is more susceptible to reduction than the chlorine at the 2-position.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol for this compound Synthesis
-
Procedure: Ethyl 2,6-dichloro-5-fluoronicotinate is subjected to hydrogenation in a suitable solvent like ethyl acetate. A catalyst is employed to facilitate the selective removal of the 6-chloro group. The reaction is typically carried out under a hydrogen atmosphere at varying pressures and temperatures.[8][9]
-
Catalysts and Conditions:
-
Work-up: After the reaction, the catalyst is removed by filtration. The filtrate is then concentrated, and the crude product is typically purified by column chromatography to yield the desired this compound as an oil.[8][9]
Head-to-Head Analysis and Field-Proven Insights
Yield and Efficiency: The synthesis of ethyl nicotinate, particularly with modern solid acid catalysts, demonstrates significantly higher yields (up to 97%) compared to the synthesis of this compound via selective dechlorination (25-55%). This disparity in yield can be attributed to the more complex nature of the selective dechlorination reaction and the potential for side reactions.
Process Simplicity and Scalability: The one-step Fischer esterification of nicotinic acid is a robust and scalable process, especially the solid-acid catalyzed variant which simplifies catalyst removal and reduces waste streams.[5][6] The synthesis of this compound, on the other hand, involves the handling of heterogeneous catalysts and often requires chromatographic purification, which can be less amenable to large-scale industrial production.
Cost and Starting Material Accessibility: Nicotinic acid and ethanol are commodity chemicals, making the synthesis of ethyl nicotinate highly cost-effective. In contrast, the starting material for this compound, ethyl 2,6-dichloro-5-fluoronicotinate, is a specialty chemical with higher associated costs, which directly impacts the overall cost of the final product.
Causality Behind Experimental Choices:
-
Fischer Esterification: The choice of a solid acid catalyst over sulfuric acid in modern syntheses of ethyl nicotinate is driven by the principles of green chemistry. Solid catalysts are non-corrosive, reusable, and lead to a cleaner reaction profile with easier work-up, minimizing the production of acidic waste.[5] The use of toluene as a solvent with a Dean-Stark trap is a classic and effective method to remove water and drive the reversible esterification to completion.[6]
-
Selective Dechlorination: The choice of catalyst in the synthesis of this compound is critical for achieving selectivity. The 6-position of the pyridine ring is more electron-deficient and thus more susceptible to nucleophilic attack and reduction than the 2-position. Catalysts like Lindlar's catalyst, known for its reduced activity, can be particularly effective in achieving this selective transformation while minimizing over-reduction. The varying yields observed with different catalysts (Lindlar > Pd/C > Raney Nickel) highlight the importance of catalyst screening and optimization for this specific transformation.
Conclusion
From the perspective of synthesis efficiency, the production of unsubstituted nicotinates like ethyl nicotinate is markedly more efficient than that of its halogenated counterpart, this compound. The direct, high-yielding Fischer esterification, especially when employing modern solid acid catalysts, presents a streamlined and environmentally conscious route.
The synthesis of this compound, while crucial for accessing specific molecular architectures, is inherently more complex, involving more expensive starting materials, specialized catalysts, and more demanding purification procedures, all of which contribute to lower overall efficiency and higher costs. For researchers and drug development professionals, this comparative analysis underscores the importance of considering the synthetic accessibility of key building blocks early in the design of novel compounds. While the functional handles provided by substituted nicotinates are invaluable, the synthetic cost of their introduction must be a key consideration in the overall research and development strategy.
References
- A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. (n.d.). BenchChem.
-
Fischer Esterification: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Fischer–Speier esterification. (2023, October 29). In Wikipedia. Retrieved from [Link]
-
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]
-
Fischer Esterification. (2021, May 4). YouTube. Retrieved from [Link]...
- Salem, M. A., et al. (2018). Overview on the synthetic routes to nicotine nitriles.
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2-CHLORO-5-FLUORONICOTINI... (2024, April 9). ChemBK. Retrieved from [Link]
- Ethyl Nicotinate: A Versatile Compound in Organic Synthesis and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from a relevant chemical supplier website.
-
An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates. (2021, April 13). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Overview on the synthetic routes to nicotine nitriles. (2018, January 23). ResearchGate. Retrieved from [Link]
- A kind of preparation method of ethyl nicotinate. (n.d.). Google Patents.
-
Preparation method of ethyl nicotinate. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Typical E-Factors for chemical industry sectors. (n.d.). ResearchGate. Retrieved from [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025, October 10). ResearchGate. Retrieved from [Link]
- A Comparative Guide to the Synthesis of Nicotinates: Fischer Esterification vs. Alternative Methods. (n.d.). BenchChem.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Google Patents.
- Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. (n.d.). Google Patents.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 7. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
Validating the structure of Ethyl 2-chloro-5-fluoronicotinate derivatives by X-ray crystallography
A Comparative Guide to the Structural Validation of Ethyl 2-chloro-5-fluoronicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but a cornerstone of rational drug design.[1] For derivatives of this compound, a scaffold of significant interest in medicinal chemistry, unambiguous structural validation is paramount.[2][3] This guide provides an in-depth comparison of analytical techniques for structural validation, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the causal relationships behind experimental choices and present a self-validating protocol for obtaining high-quality crystallographic data.
The Imperative of Unambiguous Structure Determination
The biological activity of a pharmaceutical compound is intrinsically linked to its three-dimensional architecture.[1] Subtle changes in stereochemistry or connectivity can lead to dramatic differences in efficacy and toxicity. Therefore, relying on a single analytical method for structural elucidation can be fraught with ambiguity. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for characterizing molecular connectivity and composition, they often fall short of providing the unequivocal spatial arrangement of atoms that X-ray crystallography delivers.[4][5]
A Comparative Analysis of Structural Validation Techniques
A multi-faceted approach is often necessary for the comprehensive characterization of novel chemical entities. Below is a comparative overview of the primary techniques used for the structural validation of this compound derivatives.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[6][7] | Provides an unambiguous and highly detailed molecular structure.[1][4] | Requires a high-quality single crystal, which can be challenging to grow.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and relative orientation of atoms (protons, carbons, etc.).[8][9][10] | Excellent for determining the connectivity of atoms in a molecule in solution.[11][12] | Can be ambiguous for complex structures and does not directly provide bond lengths or angles. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of the molecule and its fragments, providing information on molecular weight and elemental composition.[13][14][15] | Highly sensitive and excellent for confirming molecular weight and formula.[16][17] | Provides limited information about the 3D structure and connectivity. |
dot graph "Analytical_Techniques_Comparison" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_XRD" { label="X-ray Crystallography"; bgcolor="#E8F0FE"; XRD [label="Single-Crystal X-ray\nCrystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRD_Info [label="Unambiguous 3D Structure\nBond Lengths & Angles\nAbsolute Configuration", shape=ellipse, fillcolor="#FFFFFF"]; XRD -> XRD_Info [label="Provides"]; }
subgraph "cluster_NMR" { label="NMR Spectroscopy"; bgcolor="#FCE8E6"; NMR [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR_Info [label="Connectivity\nChemical Environment\nRelative Stereochemistry", shape=ellipse, fillcolor="#FFFFFF"]; NMR -> NMR_Info [label="Determines"]; }
subgraph "cluster_MS" { label="Mass Spectrometry"; bgcolor="#FEF7E0"; MS [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#202124"]; MS_Info [label="Molecular Weight\nElemental Composition\nFragmentation Pattern", shape=ellipse, fillcolor="#FFFFFF"]; MS -> MS_Info [label="Confirms"]; }
Validation [label="Structural Validation\nof this compound\nDerivatives", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"];
Validation -> XRD [label="Definitive Method"]; Validation -> NMR [label="Primary Method"]; Validation -> MS [label="Supportive Method"]; } Figure 1: Comparison of analytical techniques.
As illustrated, while NMR and MS provide crucial pieces of the structural puzzle, X-ray crystallography stands alone in its ability to deliver a complete and unambiguous three-dimensional picture of the molecule.
The Power of X-ray Crystallography: A Self-Validating Workflow
The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands careful execution and quality control at every stage. The following protocol is designed to be a self-validating system, ensuring the integrity of the final structural model.
Part 1: Growing X-ray Quality Single Crystals
The critical first step, and often the most challenging, is the growth of a suitable single crystal.[1] The ideal crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects. Recrystallization is the most common technique employed for this purpose.[18][19][20]
Experimental Protocol: Slow Evaporation Recrystallization
-
Solvent Selection: The choice of solvent is paramount. A good solvent will dissolve the compound when heated but will have limited solubility at room temperature.[18][21] For this compound derivatives, a range of solvents with varying polarities should be screened. Common choices include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at an elevated temperature. Ensure all the solid material is dissolved.
-
Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystal Growth: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at room temperature.[18] The slow cooling allows for the ordered arrangement of molecules into a crystal lattice.[19]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.
dot graph "Crystal_Growth_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Start:\nthis compound\nDerivative (Powder)", shape=ellipse, fillcolor="#FFFFFF"]; Solvent [label="Solvent Screening\n& Selection", shape=invhouse, fillcolor="#FBBC05"]; Dissolution [label="Dissolution in\nMinimum Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Hot Gravity\nFiltration (Optional)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Slow Cooling &\nSolvent Evaporation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crystals [label="Formation of\nSingle Crystals", shape=octagon, fillcolor="#FFFFFF"]; End [label="End:\nX-ray Quality Crystal", shape=ellipse, fillcolor="#FFFFFF"];
Start -> Solvent; Solvent -> Dissolution; Dissolution -> Filtration; Filtration -> Cooling [label="If impurities present"]; Dissolution -> Cooling [label="No impurities"]; Cooling -> Crystals; Crystals -> End; } Figure 2: Workflow for growing single crystals.
Part 2: Single-Crystal X-ray Diffraction Data Collection
With a suitable crystal in hand, the next step is to collect the diffraction data. This is performed using a diffractometer, which bombards the crystal with X-rays and records the resulting diffraction pattern.[4][6]
Experimental Protocol: Data Collection
-
Crystal Mounting: The selected crystal is mounted on a goniometer head.
-
Data Collection Strategy: The crystal is placed in a beam of monochromatic X-rays and rotated.[4] A detector records the positions and intensities of the diffracted X-ray beams.[4] A complete dataset is collected by rotating the crystal through a specific angular range.[4]
-
Data Processing: The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (hkl).[22] This data is then used for structure solution and refinement.
Part 3: Structure Solution, Refinement, and Validation
The final stage involves solving the crystal structure from the processed diffraction data and refining the atomic model to best fit the experimental observations.
Workflow:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is typically done using software like SHELXL or Olex2.[6]
-
Validation: The quality of the final structure is assessed using various metrics, including the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.[23][24] The refined structure is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and is assigned a unique deposition number.[25][26][27][28][29] The data is often submitted in the form of a Crystallographic Information File (CIF).[30][31][32][33][34]
dot graph "Structure_Determination_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Data [label="Diffraction Data\n(h, k, l, I, σ(I))", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution [label="Structure Solution\n(Direct/Patterson Methods)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Refinement [label="Structure Refinement\n(Least-Squares)", fillcolor="#FBBC05", fontcolor="#202124"]; Validation [label="Structure Validation\n(R-factor, GooF, etc.)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Model [label="Final Structural Model\n(Atomic Coordinates, etc.)", shape=cylinder, fillcolor="#FFFFFF"];
Data -> Solution; Solution -> Refinement; Refinement -> Validation; Validation -> Model [label="Model is Valid"]; Validation -> Refinement [label="Model needs further refinement"]; } Figure 3: Workflow for structure determination.
Interpreting the Crystallographic Data
The output of a successful X-ray crystallographic analysis is a wealth of precise structural information. Key parameters to examine include:
| Parameter | Description | Significance |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal lattice. | Fundamental properties of the crystal structure. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | Provides insight into the packing of molecules. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. | Defines the molecular geometry. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the connectivity and provides details of the molecular conformation. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A lower R-factor indicates a better fit. |
Conclusion
For the unequivocal structural validation of this compound derivatives, single-crystal X-ray crystallography is the gold standard.[1][5] While other techniques like NMR and mass spectrometry provide essential and complementary information, they cannot match the definitive and detailed three-dimensional structural insights offered by crystallography. By following a rigorous and self-validating experimental workflow, from crystal growth to data analysis, researchers can obtain high-quality crystallographic data that provides a solid foundation for understanding structure-activity relationships and advancing drug discovery programs.
References
-
Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved from [Link]
-
Crystallographic Information File - Wikipedia. (2023, October 29). Retrieved from [Link]
-
Cambridge Structural Database - Wikipedia. (2023, December 1). Retrieved from [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. Retrieved from [Link]
-
Cambridge Structural Database | Information Systems & Technology. (n.d.). MIT IS&T. Retrieved from [Link]
-
Cambridge Structural Database | Ithaca College. (n.d.). Retrieved from [Link]
-
CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.). Retrieved from [Link]
-
A short guide to Crystallographic Information Files. (n.d.). CCDC. Retrieved from [Link]
-
Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved from [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
-
What is Mass Spectrometry? - Broad Institute. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7). Retrieved from [Link]
-
Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Purification of Solids by Recrystallization | Chemistry Laboratory Techniques - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
-
Cambridge Structural Database - Re3data.org. (2025, February 24). Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
-
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. Retrieved from [Link]
-
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Retrieved from [Link]
-
Mass spectrometry - Wikipedia. (2023, December 19). Retrieved from [Link]
-
2.2: Mass Spectrometry - Chemistry LibreTexts. (2019, July 24). Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
X-ray crystallography - Wikipedia. (2023, December 18). Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Nievergelt, P. P., & Spingler, B. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(1), 142-147. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9). Retrieved from [Link]
-
Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography | Nanomegas. (n.d.). Retrieved from [Link]
-
12.S: Structure Determination - Mass Spectrometry and Infrared Spectroscopy (Summary) - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]
-
X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved from [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]
-
Crystalline structure of the nicotinic acid -(a) top view and (b) side... - ResearchGate. (n.d.). Retrieved from [Link]
-
SPECTROSCOPY AND STRUCTURE DETERMINATION. (n.d.). Retrieved from [Link]
-
Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art - ResearchGate. (n.d.). Retrieved from [Link]
-
The structures of nicotinic acid and its derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
-
X ray Crystallography method of determination of the structure of protein - YouTube. (2023, July 7). Retrieved from [Link]
-
Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. (n.d.). Retrieved from [Link]
-
Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018, March 1). Retrieved from [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. (n.d.). Retrieved from [Link]
-
Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - NIH. (n.d.). Retrieved from [Link]
-
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH. (2023, November 9). Retrieved from [Link]
Sources
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. One moment, please... [jchps.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 13. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 14. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sydney.edu.au [sydney.edu.au]
- 18. Home Page [chem.ualberta.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mt.com [mt.com]
- 21. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 22. portlandpress.com [portlandpress.com]
- 23. Validation of ligands in macromolecular structures determined by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 26. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 27. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 28. lib.umassd.edu [lib.umassd.edu]
- 29. Cambridge Structural Database | re3data.org [re3data.org]
- 30. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 31. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 32. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 33. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 34. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to the Reaction Kinetics of Ethyl 2-chloro-5-fluoronicotinate Substitutions
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic; it is a cornerstone of efficient, scalable, and predictable synthesis. The pyridine scaffold is a privileged structure in pharmaceuticals, and its functionalization is a critical step in the synthesis of countless active pharmaceutical ingredients (APIs). Ethyl 2-chloro-5-fluoronicotinate is a valuable building block in this domain, offering multiple sites for synthetic elaboration.[1][2]
This guide provides a comprehensive analysis of the kinetics of nucleophilic aromatic substitution (SNAr) reactions involving this compound. We will move beyond simple procedural descriptions to explore the underlying principles that govern reaction rates, offering field-proven insights into experimental design and optimization. By comparing its reactivity profile with that of other relevant halopyridines, this document serves as both a theoretical primer and a practical handbook for chemists working with this important class of compounds.
The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for substitution on electron-deficient heteroaromatic rings like this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions common in aliphatic chemistry, the SNAr reaction is a two-step addition-elimination process.
Causality of the Mechanism: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom—in this case, the C2 position of the pyridine ring, which bears the chlorine leaving group. The pyridine nitrogen acts as a powerful electron-withdrawing group via resonance and induction, making the C2 and C6 positions highly electrophilic.[3] This initial attack is typically the rate-determining step (RDS), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is then restored in the second, usually faster, step through the expulsion of the chloride leaving group.
Caption: The general mechanism for Nucleophilic Aromatic Substitution (SNAr).
Factors Influencing Reaction Kinetics
The rate of substitution on this compound is a delicate interplay of several factors. Understanding and controlling these variables is key to optimizing reaction outcomes.
The Role of Ring Substituents
The existing substituents on the pyridine ring—the 5-fluoro group and the 3-carboxyethyl group—are not passive spectators.
-
5-Fluoro Group: Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect, further increasing the electrophilicity of the ring carbons and stabilizing the negative charge in the Meisenheimer complex. This generally accelerates the rate-determining nucleophilic attack.
-
3-Carboxyethyl Group: This ester group also acts as an electron-withdrawing group through both induction and resonance, contributing to the activation of the ring for nucleophilic attack.
-
2-Chloro Group (Leaving Group): In SNAr reactions where the first step (nucleophilic attack) is rate-determining, the typical reactivity order for halogens is F > Cl > Br > I.[3] This is because the more electronegative halogen provides greater inductive stabilization to the intermediate complex. For instance, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide.[5] However, if the second step (expulsion of the leaving group) becomes rate-limiting, this trend can invert to I > Br > Cl > F, favoring the weakest carbon-halogen bond.[4]
The Nature of the Nucleophile
The nucleophile's identity is a primary determinant of the reaction rate. Stronger nucleophiles generally lead to faster reactions. For substitutions on substituted pyridines with secondary amines, kinetic studies have shown a clear correlation between amine basicity (and nucleophilicity) and the reaction rate, consistent with a mechanism where the nucleophilic attack is the RDS.[6][7]
Common nucleophiles and their expected reactivity trends:
-
Amines (Primary & Secondary): Excellent nucleophiles for this reaction. Reactivity generally follows basicity (e.g., piperidine > morpholine).
-
Alkoxides (e.g., NaOEt, NaOMe): Strong nucleophiles that react readily.
-
Thiols/Thiolates: Exceptionally potent nucleophiles in SNAr reactions, often leading to very rapid substitutions even at room temperature.[8]
Solvent Effects
The choice of solvent is critical as it must solvate the reactants and, more importantly, the charged Meisenheimer intermediate.
-
Polar Aprotic Solvents (DMSO, DMF, NMP, Acetonitrile): These are generally the solvents of choice. They are effective at solvating the cationic counter-ion of the nucleophile but do not strongly solvate the anionic nucleophile itself, preserving its high reactivity. Furthermore, their high polarity effectively stabilizes the charged Meisenheimer complex, lowering the activation energy of the RDS.
-
Polar Protic Solvents (Ethanol, Water): These solvents can solvate and deactivate the nucleophile through hydrogen bonding, often leading to slower reaction rates compared to polar aprotic solvents.[9] However, in some cases, "green" conditions using water with a suitable base can promote facile SNAr reactions, particularly for highly activated substrates.[10][11]
Table 1: Comparative Kinetic Data for 2-Halopyridine Substitutions This table, based on literature data for related compounds, provides a framework for predicting the reactivity of this compound.[4]
| Halopyridine (2-X-Py) | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | F > Cl |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | |
| 2-Fluoropyridine | Sodium Thiophenoxide | HMPA | - | I > Br > Cl > F |
| 2-Chloropyridine | Sodium Thiophenoxide | HMPA | - | |
| 2-Bromopyridine | Sodium Thiophenoxide | HMPA | - | |
| 2-Iodopyridine | Sodium Thiophenoxide | HMPA | - | |
| 2-Chloro-5-nitropyridine | Various Amines | Water/KF | Good Yields | Activated > Unactivated |
Note: Relative rates are approximate and intended for comparative purposes. The activating nitro group in 2-chloro-5-nitropyridine makes it significantly more reactive than 2-chloropyridine, a behavior we anticipate for this compound due to its own electron-withdrawing groups.[10]
Experimental Protocol: A Self-Validating Kinetic Analysis
To quantitatively assess the reaction kinetics, a robust and reproducible experimental setup is essential. UV-Vis spectrophotometry under pseudo-first-order conditions is a reliable and common method for this purpose.[4][6]
The Causality of Pseudo-First-Order Conditions: By using a large excess (at least 10-fold) of the nucleophile relative to the substrate (this compound), the concentration of the nucleophile remains effectively constant throughout the reaction. This simplifies the rate law, making the reaction appear to follow first-order kinetics with respect to the substrate. This allows for the straightforward determination of the observed rate constant (kobs).
Sources
- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- 3. chemconnections.org [chemconnections.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. zenodo.org [zenodo.org]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Analogs Derived from Ethyl 2-chloro-5-fluoronicotinate
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of iterative design, synthesis, and biological evaluation. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of hypothetical analogs derived from the versatile building block, Ethyl 2-chloro-5-fluoronicotinate. By leveraging this key starting material, we will construct a conceptual SAR study focused on the development of novel kinase inhibitors, a prominent class of therapeutics in oncology and immunology.
This guide is designed to be a practical and insightful resource, explaining not just the "what" but the "why" behind experimental choices, and providing detailed protocols to empower your own research endeavors.
The Strategic Advantage of this compound as a Core Scaffold
This compound is an attractive starting material for medicinal chemistry campaigns due to its inherent structural features that allow for diverse and targeted modifications.[1][2][3] The pyridine core is a common motif in many approved drugs, and the specific substitutions on this scaffold provide distinct synthetic handles.[4][5][6]
-
The 2-Chloro Position: This is a prime site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups, often amines, which can be crucial for interacting with the hinge region of protein kinases.
-
The 5-Fluoro Position: The fluorine atom can significantly influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and improving metabolic stability.[1] Fluorine substitution is a well-established strategy in medicinal chemistry to modulate pKa, lipophilicity, and block metabolic hotspots.[7]
-
The 3-Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization, for instance, through amide bond formation. Alternatively, it can be a key interaction point with the target protein.
To illustrate a practical application, we will hypothesize a lead compound, ECFN-Lead , designed as a potential inhibitor of a generic protein kinase.
A Conceptual SAR Study: From a Hypothetical Lead to Optimized Analogs
Let us propose ECFN-Lead as our starting point, a hypothetical kinase inhibitor synthesized from this compound. We will then explore systematic modifications at three key positions (R1, R2, and R3) to understand the SAR and improve its biological activity.
Synthesis of the Hypothetical Lead Compound (ECFN-Lead)
The synthesis of ECFN-Lead would begin with a nucleophilic aromatic substitution at the C2 position of this compound with a suitable amine, followed by amide coupling at the C3 position after hydrolysis of the ethyl ester.
Experimental Protocol: Synthesis of ECFN-Lead
-
Step 1: Nucleophilic Aromatic Substitution.
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 3,4-dimethoxyaniline (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate ethyl 2-((3,4-dimethoxyphenyl)amino)-5-fluoronicotinate.
-
-
Step 2: Ester Hydrolysis.
-
Dissolve the intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH ~4.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield 2-((3,4-dimethoxyphenyl)amino)-5-fluoronicotinic acid.
-
-
Step 3: Amide Coupling.
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in DMF, add 1-(3-aminopropyl)imidazole (1.1 eq), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain ECFN-Lead .
-
SAR Exploration of ECFN-Lead Analogs
The following sections detail the rationale for modifying each part of the lead compound and the predicted impact on kinase inhibition.
The aniline moiety at the C2 position is crucial for forming hydrogen bonds with the kinase hinge region. We will explore the impact of altering its electronic and steric properties.
| Compound | R1 Moiety | Predicted IC50 (nM) | Rationale for Modification |
| ECFN-Lead | 3,4-Dimethoxyphenyl | 100 | Lead compound with moderate activity. |
| Analog A1 | 4-Methoxyphenyl | 250 | Removal of the 3-methoxy group may reduce potency due to loss of a potential hydrogen bond acceptor or favorable steric interaction. |
| Analog A2 | 3-Chloro-4-methoxyphenyl | 50 | The addition of an electron-withdrawing chlorine atom could modulate the pKa of the aniline nitrogen, potentially improving hinge binding. |
| Analog A3 | Indazole | 20 | Replacement of the aniline with an indazole is a common bioisosteric replacement that can improve metabolic stability and introduce new hydrogen bonding interactions. |
The substituent at the C5 position of the pyridine ring extends towards the solvent-exposed region of the ATP binding pocket. Modifications here can impact solubility and selectivity.
| Compound | R2 Moiety | Predicted IC50 (nM) | Rationale for Modification |
| ECFN-Lead | Fluoro | 100 | The small and electronegative fluorine atom is a good starting point. |
| Analog B1 | Chloro | 150 | Replacing fluorine with a larger chlorine atom may lead to a steric clash, reducing potency. |
| Analog B2 | Methyl | 80 | A small lipophilic group like methyl might have favorable van der Waals interactions. |
| Analog B3 | Cyano | 120 | The linear and polar cyano group can act as a hydrogen bond acceptor but may also introduce unfavorable electronic effects. |
The amide side chain at the C3 position can be tailored to interact with specific residues in the selectivity pocket of the kinase, influencing both potency and selectivity.
| Compound | R3 Moiety | Predicted IC50 (nM) | Rationale for Modification |
| ECFN-Lead | 1-(3-aminopropyl)imidazole | 100 | The imidazole group can act as a hydrogen bond acceptor and provides a basic handle for salt formation, improving solubility. |
| Analog C1 | 4-Methylpiperazine | 75 | The piperazine moiety is a common solubilizing group in kinase inhibitors and can establish favorable interactions. |
| Analog C2 | Morpholine | 200 | While morpholine improves solubility, the lack of a basic nitrogen might reduce interactions with acidic residues in the pocket. |
| Analog C3 | N,N-Dimethylaminopropyl | 90 | A more flexible aliphatic amine might allow for optimal positioning within the selectivity pocket. |
Visualizing the SAR Strategy and Workflow
To better conceptualize the drug discovery process outlined, the following diagrams illustrate the key relationships and workflows.
Caption: SAR strategy starting from the core scaffold.
Caption: Iterative workflow for SAR studies.
Key Experimental Protocols
To ensure the integrity of the SAR data, standardized and validated protocols are essential.
General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.
-
Reagent Preparation:
-
Prepare a 3X kinase/antibody solution in the appropriate kinase buffer.
-
Prepare a 3X tracer solution in the kinase buffer.
-
Prepare serial dilutions of the test compounds (analogs) in DMSO, followed by dilution in kinase buffer to create a 3X compound solution.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X compound solution to the appropriate wells.
-
Add 5 µL of the 3X kinase/antibody solution to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide has presented a conceptual framework for conducting SAR studies on analogs derived from this compound, focusing on the development of hypothetical kinase inhibitors. By systematically modifying the lead compound, ECFN-Lead , at key positions, we have illustrated how to build a logical and data-driven approach to drug discovery.
The true power of this scaffold lies in its versatility. Future work could explore a multitude of other modifications, including:
-
Scaffold Hopping: Replacing the pyridine core with other heterocycles to explore novel chemical space.
-
Linker Modification: Varying the length and rigidity of the linker in the R3 side chain to optimize interactions.
-
Target-Specific Design: Utilizing structural information of a specific kinase to design analogs with improved selectivity.
By combining rational design, robust synthetic chemistry, and reliable biological evaluation, the potential of this compound as a starting point for the development of novel therapeutics is vast.
References
-
ChemBK. (2024). 2-CHLORO-5-FLUORONICOTINI... Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
European Patent Office. (2024). INHIBITORS OF KRAS G12C AND METHODS OF USING THE SAME - EP 4403175 A2. Retrieved from [Link]
- CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
-
PubChem. (n.d.). 2-Amino-5-fluoronicotinic acid. Retrieved from [Link]
-
Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved from [Link]
-
Justia Patents. (2023). Compounds for the treatment of kinase-dependent disorders. Retrieved from [Link]
-
VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]
-
PubMed Central. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof - Patent US-9963459-B1.
-
PubMed Central. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
-
PubMed. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-chloro-5-fluoronicotinate
Ethyl 2-chloro-5-fluoronicotinate is a halogenated pyridine derivative frequently utilized as a key building block in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Its structure, incorporating both chlorine and fluorine atoms on a nicotinic acid backbone, imparts specific reactivity that is invaluable to researchers. However, these same features classify it as a hazardous material, necessitating stringent handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment.
This guide provides a detailed, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, it explains the chemical reasoning behind each procedural step, empowering researchers to manage this compound with confidence and scientific integrity.
Hazard Profile and Immediate Safety Protocols
Understanding the specific hazards of this compound is the foundation of its safe management. The compound is an irritant and potentially corrosive, requiring immediate and appropriate personal protective equipment (PPE) to prevent exposure.[1]
| Hazard Classification | Description | Potential Effects |
| Skin Irritant | Causes skin irritation upon direct contact. | Redness, itching, inflammation. |
| Serious Eye Irritant | Poses a significant risk of serious damage if it comes into contact with the eyes. | Severe irritation, pain, potential for lasting damage. |
| Respiratory Irritant | Inhalation of vapors or aerosols may irritate the respiratory tract.[2][3] | Coughing, shortness of breath, irritation of the nose and throat. |
Table 1: Key Hazards of this compound.
Essential Personal Protective Equipment (PPE)
Before handling or preparing for disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles with side shields, conforming to EN166 (EU) or NIOSH (US) standards.[3] A face shield should be used if there is a splash risk.
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene) inspected for integrity before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3][4]
-
Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, an impervious apron or chemical-resistant suit is recommended.
-
Respiratory Protection: All handling should occur in a certified chemical fume hood to prevent inhalation.[1] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[3][5]
First Aid Measures in Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][5]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, consult a physician.[2][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[2][3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[2][4][5]
Waste Characterization and Segregation: A Critical Step
This compound must be treated as hazardous waste . Its classification stems from its chemical nature as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) designates many spent halogenated solvents and their residues as listed hazardous wastes (e.g., F001, F002).[6] Furthermore, as a substituted pyridine, it is related to substances like pyridine, which is listed as a toxic waste (U196) and a hazardous constituent (D038).[6][7]
Proper segregation is the most critical step in the disposal workflow. Co-mingling halogenated waste with other waste streams can prevent solvent recycling, increase disposal costs exponentially, and create dangerous, unknown chemical reactions.[8]
Segregation Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, leak-proof container exclusively for "Halogenated Organic Waste."[8][9] Polyethylene or glass containers are typically suitable.
-
Label Correctly: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound." Include the approximate concentration and hazard symbols (e.g., irritant).
-
Maintain Separation:
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[8]
-
DO NOT mix with aqueous waste, acids, or bases.
-
DO NOT mix with oxidizers.
-
-
Keep Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.[9] Store it in a designated satellite accumulation area, such as a secondary containment tray within a ventilated cabinet.
Step-by-Step Disposal and Decontamination Procedures
The following protocols provide a systematic approach for managing both bulk waste and contaminated containers.
Protocol for Bulk Waste and Contaminated Materials
-
Transfer Waste: Carefully transfer all unused, waste, or contaminated this compound into the designated "Halogenated Organic Waste" container.
-
Solid Waste: Dispose of any materials heavily contaminated with the compound (e.g., spill absorbents, used gloves, weigh boats) in a separate, sealed, and clearly labeled container for "Solid Halogenated Waste."
-
Arrange for Pickup: Store the sealed waste container in your lab's designated satellite accumulation area. Follow your institution's Environmental Health and Safety (EHS) procedures to schedule a hazardous waste pickup.
Protocol for Decontaminating Empty Containers
An "empty" container that held a hazardous chemical is not safe for regular trash until properly decontaminated. The standard procedure is a triple rinse.[10]
-
First Rinse: Add a small amount of a suitable organic solvent (e.g., acetone or ethanol) to the container. Close and swirl the container to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent from the container into your designated "Halogenated Organic Waste" container. This rinsate is now considered hazardous waste.
-
Repeat: Perform the rinse two more times, collecting the rinsate in the hazardous waste container each time.
-
Prepare Container for Disposal: Once triple-rinsed, deface the original chemical label on the container to prevent misidentification. Puncture or break the container to render it unusable.[10] It may now be disposed of with other laboratory glassware or plasticware, as per your institution's policy.
Spill Management Workflow
In the event of a spill, a rapid and systematic response is crucial to mitigate exposure and environmental contamination.
Caption: Decision workflow for managing a spill of this compound.
Minor Spill Cleanup (<100 mL, contained in a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Section 1.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.
-
Collect: Carefully scoop the absorbed material into a designated, sealable container.
-
Decontaminate: Clean the spill surface with soap and water.
-
Dispose: Label the container as "Solid Halogenated Waste" and manage it for EHS pickup.[11]
Major Spill Response (>100 mL or any spill outside a fume hood)
-
Evacuate: Immediately evacuate all personnel from the affected area.[11]
-
Alert Authorities: Notify your institution's EHS office and emergency services. Provide the chemical name and location of the spill.
-
Isolate: Close the doors to the area and post warning signs. Prevent entry.
-
Ventilate (If Safe): If possible and without entering the area, ensure laboratory ventilation is operating at maximum capacity.
-
Await Professional Response: Do not attempt to clean up a major spill yourself. Allow the trained EHS or hazmat team to manage the incident.
Approved Final Disposal Technologies
While laboratory personnel are responsible for safe collection and segregation, the ultimate destruction of this compound is handled by specialized, licensed hazardous waste facilities. The primary and most effective method for halogenated organic compounds is high-temperature incineration .[12]
This process involves combustion at temperatures typically between 800°C and 1500°C.[13] At these temperatures, the organic molecule is destroyed, and the chlorine and fluorine atoms are converted primarily into hydrogen chloride (HCl) and hydrogen fluoride (HF). These acidic gases are then removed from the incinerator's exhaust stream by a series of "scrubbers," which use a basic solution (like aqueous sodium hydroxide) to neutralize them, preventing their release into the atmosphere.[12][13] For certain halogenated pyridines, EPA regulations may also specify chemical destruction as an applicable disposal method.[14]
By adhering to the protocols outlined in this guide, researchers can ensure that this compound is managed safely from the benchtop to its final destruction, upholding the principles of laboratory safety, regulatory compliance, and environmental stewardship.
References
- 1. chembk.com [chembk.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. capotchem.com [capotchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. wku.edu [wku.edu]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. ethz.ch [ethz.ch]
- 10. epa.gov [epa.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. tandfonline.com [tandfonline.com]
- 13. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 14. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Comprehensive Guide to the Safe Handling of Ethyl 2-chloro-5-fluoronicotinate
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of scientific advancement. This guide, prepared by a Senior Application Scientist, provides in-depth technical and safety information for handling Ethyl 2-chloro-5-fluoronicotinate (CAS No. 139911-30-1). This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each safety protocol, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile
This compound is an organic compound widely used in organic synthesis, particularly in the preparation of fluorine-containing compounds which are significant in pharmaceutical research.[1] While comprehensive toxicological data is not fully available for this specific compound, information from structurally similar chemicals and available safety data sheets (SDS) indicates that it should be handled with care. It is described as an irritating and corrosive compound.[1] Based on data for the related compound Ethyl 2-chloronicotinate, we can anticipate that this compound may cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[2][3]
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₇ClFNO₂ |
| Molecular Weight | 203.6 g/mol |
| Appearance | Clear, colorless liquid |
| Solubility | Almost insoluble in water, soluble in organic solvents like ether and xylene.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling this compound. The following recommendations are based on established safety standards and data from related compounds.
Eye and Face Protection:
-
Mandatory: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4][5]
-
Best Practice: For operations with a higher risk of splashing, a face shield should be used in conjunction with safety goggles.
Skin Protection:
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[6] The specific glove material and thickness should be chosen based on the breakthrough time for the solvents being used. Nitrile gloves are a common and effective choice for incidental contact.
-
Body Protection: Wear a standard laboratory coat. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1]
Respiratory Protection:
-
Standard Operations: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
In Case of Insufficient Ventilation or Spills: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A recommended filter type is an organic gases and vapors filter (Type A, Brown) conforming to EN14387.[2][4]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound will minimize exposure and ensure the integrity of your research.
Preparation and Weighing:
-
Pre-use Inspection: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Also, ensure that an eyewash station and safety shower are close to the workstation location.[4][5]
-
Aliquotting: If possible, work with pre-weighed aliquots to avoid repeated opening of the main stock container. If you need to weigh out the compound, do so in a fume hood.
-
Container Handling: Keep the container tightly closed when not in use.[2][3][7]
Reaction Setup and Execution:
-
Inert Atmosphere: Store under an inert gas (nitrogen or Argon) at 2-8°C.[8]
-
Solvent Addition: When dissolving in organic solvents, add the solvent to the this compound slowly to avoid splashing.
-
Temperature Control: If the reaction requires heating or cooling, use a well-controlled system (e.g., a heating mantle with a thermocouple, or an ice bath) to prevent uncontrolled temperature fluctuations.
Emergency Procedures: Be Prepared
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[2][9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][3]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[1][2][3]
Disposal Plan: Responsible Waste Management
-
Waste Collection: All waste materials containing this compound, including empty containers, contaminated gloves, and absorbent materials from spills, should be collected in a designated, labeled, and sealed container.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][7] Do not empty into drains.[2]
Visual Workflow for Handling this compound
Sources
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
